molecular formula C7H4ClN3 B11918240 5-Chloropyrido[2,3-d]pyrimidine

5-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B11918240
M. Wt: 165.58 g/mol
InChI Key: KKDBMULQRTUWBY-UHFFFAOYSA-N
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Description

5-Chloropyrido[2,3-d]pyrimidine is a key chemical intermediate based on a privileged scaffold in medicinal chemistry. The pyrido[2,3-d]pyrimidine core is isosteric with purine bases, allowing it to interact with a wide range of cellular targets, which makes it a highly valuable template for drug discovery programs . Main Applications and Research Value: This compound is primarily used as a synthetic building block for the development of novel therapeutic agents. The chloro substituent at the 5-position offers a reactive site for further functionalization, enabling the creation of diverse compound libraries for biological screening. Derivatives of pyrido[2,3-d]pyrimidine have demonstrated significant research potential in oncology. They are known to act as potent inhibitors of various protein kinases, including tyrosine kinases, cyclin-dependent kinases (CDKs), and the mammalian target of rapamycin (mTOR) . For instance, approved drugs like Palbociclib (a CDK4/6 inhibitor) and investigational compounds like Vistusertib (an mTOR inhibitor) are based on this very scaffold, highlighting its profound importance in developing targeted cancer therapies . Beyond oncology, this scaffold shows promise in other research areas. Pyrido[2,3-d]pyrimidine derivatives have been investigated for their antibacterial properties, with some compounds exhibiting activity against pathogens like E. coli and S. aureus . Additional research explores their potential as dihydrofolate reductase (DHFR) inhibitors, which is a target for anti-infective and anti-inflammatory agents . Quality & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-1-2-10-7-5(6)3-9-4-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBMULQRTUWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis and Characterization of 5-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to endogenous purines. This bicyclic nitrogen-containing heterocycle is present in numerous biologically active molecules and approved therapeutics.[1][2] Its rigid structure provides a well-defined orientation for substituents to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

The introduction of a chlorine atom, specifically at the 5-position, transforms the core scaffold into a highly versatile synthetic intermediate. The chloro-substituent is not merely a modulator of electronic properties but serves as a crucial reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, enabling the systematic development of extensive compound libraries. This strategic functionalization is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds for enhanced potency and selectivity against therapeutic targets like protein kinases.[6][7]

Synthesis and Purification: From Precursors to a Pure Analyte

The construction of the 5-Chloropyrido[2,3-d]pyrimidine core can be achieved through several synthetic routes, which generally involve building the pyridine ring onto a pre-existing pyrimidine or, conversely, forming the pyrimidine ring from a substituted pyridine precursor.[4][8][9] A common strategy involves the cyclization of functionalized aminopyrimidines.

Representative Synthesis and Chlorination Protocol

The following protocol is a generalized procedure based on established methodologies for analogous heterocyclic systems. Researchers must optimize conditions for specific substrates.

Part A: Synthesis of the Pyrido[2,3-d]pyrimidin-5(6H)-one Precursor

  • Reaction Setup: In a round-bottom flask, dissolve a suitable 4-amino-5-substituted pyrimidine (1.0 eq) in a high-boiling point solvent like diphenyl ether.

  • Cyclization: Add a cyclizing agent, such as diethyl malonate (1.2 eq), and a catalytic amount of a base (e.g., sodium ethoxide).

  • Heating: Heat the mixture to reflux (typically 180-200 °C) for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried.

Part B: Chlorination to 5-Chloropyrido[2,3-d]pyrimidine

  • Reaction Setup: Suspend the dried pyrido[2,3-d]pyrimidin-5(6H)-one precursor (1.0 eq) in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃, 5-10 eq). A high-boiling inert solvent may be used, but the reaction is often performed neat.[10]

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-6 hours, continuing to monitor by TLC.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate solution) until pH > 7. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Methodologies
  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve a higher degree of purity.

  • Column Chromatography: For optimal purity, the crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6]

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Start 4-Aminopyrimidine Precursor Cyclization Cyclization (e.g., with Diethyl Malonate) Start->Cyclization Precursor Pyrido[2,3-d]pyrimidin-5(6H)-one Cyclization->Precursor Chlorination Chlorination (POCl₃, Reflux) Precursor->Chlorination Crude Crude 5-Chloropyrido[2,3-d]pyrimidine Chlorination->Crude Workup Aqueous Work-up (Quench, Extract, Concentrate) Crude->Workup Purify Recrystallization or Column Chromatography Workup->Purify Pure Pure 5-Chloropyrido[2,3-d]pyrimidine Purify->Pure

Caption: General workflow for the synthesis and purification of 5-Chloropyrido[2,3-d]pyrimidine.

Core Directive: Structural Analysis and Characterization

A rigorous and multi-faceted analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized 5-Chloropyrido[2,3-d]pyrimidine. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

  • Expertise & Causality: ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. For this scaffold, NMR is critical to confirm the success of the chlorination step and the substitution pattern on the bicyclic ring.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrimidine rings. The chemical shifts and coupling constants (J-values) will be characteristic of their relative positions.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for each carbon in the molecule. The carbon atom directly bonded to the chlorine (C-5) will exhibit a characteristic chemical shift, and its signal will be influenced by the electronegativity of the chlorine atom.

Typical NMR Data for Pyrido[2,3-d]pyrimidine Scaffolds

NucleusTypical Chemical Shift (δ, ppm)Expected Information for 5-Chloro Derivative
¹H7.0 - 9.0 (Aromatic)Distinct doublets and triplets confirming ring substitution.
¹³C110 - 165 (Aromatic)A signal for the C-Cl carbon, along with other aromatic carbons.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be required.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to establish full connectivity.

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental formula, serving as a primary check for the target compound.

  • Expertise & Causality: The key diagnostic feature for a chlorinated compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Submit the sample for analysis via a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analyze the resulting spectrum for the molecular ion peak (for C₇H₄ClN₃, the monoisotopic mass is approx. 165.01 Da) and verify the 3:1 intensity ratio of the M⁺ and (M+2)⁺ peaks.[10][11]

X-ray Crystallography

This technique provides the definitive, unambiguous three-dimensional structure of the molecule in its solid, crystalline state.

  • Expertise & Causality: While NMR and MS establish connectivity and formula, X-ray crystallography confirms the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. It is the gold standard for structural proof. The analysis is expected to confirm the planarity of the fused pyrido[2,3-d]pyrimidine ring system.[12]

Protocol: Crystal Growth for X-ray Diffraction

  • Ensure the compound is of very high purity (>98%).

  • Dissolve the compound in a minimal amount of a suitable solvent.

  • Employ a slow evaporation or solvent diffusion technique. For example, allow a less polar solvent (e.g., hexane) to slowly diffuse into a solution of the compound in a more polar solvent (e.g., ethyl acetate).

  • Allow the solution to stand undisturbed for several days to weeks until well-formed single crystals appear.

  • Carefully mount a suitable crystal for data collection on a single-crystal X-ray diffractometer.

Analytical Characterization Workflow

cluster_workflow Structural Characterization & Purity Assessment Start Purified Compound MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Purity HPLC / TLC Start->Purity Result_MS Correct Molecular Weight? Isotopic Pattern (3:1) Present? MS->Result_MS Result_NMR Expected Signals & Coupling? NMR->Result_NMR Result_Purity Purity > 95%? Purity->Result_Purity XRay X-ray Crystallography (Optional, for definitive proof) Result_MS->Result_NMR Yes Rework Re-purify or Re-synthesize Result_MS->Rework No Result_NMR->Result_Purity Yes Result_NMR->Rework No Final Structure Confirmed Result_Purity->Final Yes Result_Purity->Rework No Final->XRay Further Confirmation

Caption: Logical workflow for the comprehensive characterization of 5-Chloropyrido[2,3-d]pyrimidine.

Structure, Reactivity, and Biological Significance

The structural features of 5-Chloropyrido[2,3-d]pyrimidine directly dictate its chemical reactivity and its potential as a pharmacophore.

Reactivity and Stability

The molecule is generally stable under standard laboratory conditions. The dominant feature of its reactivity is the electron-deficient nature of the pyrimidine and pyridine rings, which makes the C-5 chloro group an excellent leaving group in SNAr reactions. This allows for the facile introduction of various nucleophiles (amines, thiols, alcohols), which is the primary strategy for building SAR and developing derivatives with specific biological activities.[10][13]

Structure-Activity Relationship (SAR) and Kinase Inhibition

Derivatives of the pyrido[2,3-d]pyrimidine scaffold are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][14][15] For instance, Palbociclib, an approved drug for breast cancer, is a pyrido[2,3-d]pyrimidine-based inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[13][14]

SAR studies have shown that:

  • Substituents at the chloro position (C-5, C-4, or C-6 depending on the isomer) are crucial for modulating potency and selectivity. Large or small, hydrophobic or hydrophilic groups can be introduced here to target specific pockets in the kinase active site.[15]

  • Modifications at other positions on the ring system, often involving the introduction of amine-based side chains, are used to enhance solubility, cell permeability, and interactions with the solvent-exposed region of the ATP-binding pocket.[15]

These inhibitors typically act by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that promotes cell proliferation.

Target Signaling Pathway Example: CDK4/6 Inhibition

Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD activates synthesis CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb pRb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Gene Transcription E2F->S_Phase Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor 5-Chloro-pyrido[2,3-d]pyrimidine Derivative (e.g., Palbociclib) Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrido[2,3-d]pyrimidine-based inhibitor.

Conclusion

5-Chloropyrido[2,3-d]pyrimidine is more than a simple heterocycle; it is a strategically designed scaffold primed for drug discovery. Its comprehensive structural characterization is a non-negotiable prerequisite for its use in medicinal chemistry. A combined analytical approach, leveraging NMR for connectivity, MS for molecular formula confirmation, and chromatography for purity assessment, provides the necessary validation. This rigorous analysis underpins the subsequent exploration of its reactivity, enabling the synthesis of targeted derivatives. The proven success of this scaffold in developing potent kinase inhibitors solidifies its importance and ensures it will remain a focal point of research for scientists and drug development professionals aiming to create next-generation therapeutics.

References

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  • Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 12(8), 1264-1283. [Link]

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  • El Malah, T., Abdel Mageid, R. E., & Shamroukh, A. H. (2023). Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido [2,3-d]Pyrimidine Derivatives. Current Organic Chemistry, 27(4), 260-281. [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Medicinal Chemistry, 20(15), 1469-1480. [Link]

  • ResearchGate. (n.d.). Some biologically important pyridopyrimidines and pyrimidoquinolines. [Link]

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  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLOS ONE, 18(9), e0290885. [Link]

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  • Chemistry of Heterocyclic Compounds. (2021). SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][1][3]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. [Link]

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Sources

Biological activities of pyrido[2,3-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrido[2,3-d]pyrimidine Scaffold: A Master Key in Precision Kinase Inhibition and Broad-Spectrum Therapeutics

Executive Summary

The development of small-molecule therapeutics relies heavily on privileged scaffolds that can reliably interact with conserved biological targets. The pyrido[2,3-d]pyrimidine core represents one of the most versatile and clinically validated pharmacophores in modern medicinal chemistry[1]. This technical guide explores the structural rationale, biological activities, and experimental validation of pyrido[2,3-d]pyrimidine derivatives, providing a comprehensive framework for researchers and drug development professionals.

The Pharmacophoric Rationale of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are fused bicyclic heterocycles that structurally mimic the purine ring of adenosine triphosphate (ATP)[1]. The specific orientation of the nitrogen atoms within the pyrimidine and pyridine rings provides an optimal hydrogen-bonding network. This allows the scaffold to dock deeply into the highly conserved "hinge region" of various protein kinases, displacing ATP and acting as a potent ATP-competitive inhibitor[2][3].

Oncology: Precision Kinase Inhibition

The most profound clinical impact of pyrido[2,3-d]pyrimidines is in oncology, specifically in the targeted inhibition of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR)[4][5][6].

CDK4/6 Inhibition and Cell Cycle Arrest Dysregulation of the cell cycle is a fundamental hallmark of cancer. CDK4 and CDK6, when complexed with Cyclin D, hyperphosphorylate the retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, driving the cell from the G1 phase into the DNA-synthesizing S phase[6].

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives—most notably the FDA-approved drugs palbociclib and ribociclib—are highly selective CDK4/6 inhibitors[3][7]. They insert their pyrimidine motif into the ATP-binding cleft, forming critical hydrogen bonds with specific valine residues (e.g., Val101 in CDK6) in the hinge region. Meanwhile, bulky functional groups projecting outward from the core prevent binding to other off-target CDKs, ensuring high selectivity and reducing toxicity[2][3].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Protein (Hypophosphorylated) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Inhibitor Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) Inhibitor->CDK46 ATP-competitive Inhibition

Caption: CDK4/6-Rb signaling pathway and selective ATP-competitive inhibition by pyrido[2,3-d]pyrimidines.

EGFR and Tyrosine Kinase Inhibition Beyond CDKs, amino-functionalized pyrido[2,3-d]pyrimidines exhibit profound inhibitory effects against both wild-type EGFR and resistant mutants (such as the T790M mutation)[5]. The ability of these scaffolds to target multiple kinases makes them invaluable for overcoming acquired resistance mechanisms in non-small cell lung cancer (NSCLC) and other malignancies[5].

Table 1: Quantitative Biological Activity of Key Pyrido[2,3-d]pyrimidine Derivatives

Compound / DerivativePrimary TargetTarget IC50Cell Line (Assay)Cellular IC50Reference
Palbociclib (Early Lead) CDK4/Cyclin D0.004 μMHCT116 (Colon)0.213 μM
Imidazo-pyrido-pyrimidine 5a CDK4/D30.8 nMColo-205 (Colon)N/A[8]
Compound 5a (Pyrazole-conjugate) EGFR / CDK4N/AHepG-2 (Hepatic)0.3 μM[4]
Compound 1 (Dimethyl uracil deriv.) EGFR (WT)0.093 μMMCF-7 (Breast)3.98 μM
Compound 65 CDK6115.38 nMPC-3 (Prostate)N/A[9]

Antimicrobial and Antiviral Efficacy

The biological utility of pyrido[2,3-d]pyrimidines extends significantly beyond oncology. Cancer patients undergoing chemotherapy frequently suffer from immunosuppression, making opportunistic co-infections a lethal threat[5]. Compounds based on this scaffold have demonstrated dual anticancer and antimicrobial properties by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication[5]. Furthermore, specific derivatives, such as 6-(4-fluorophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidine-4,7-dione, have shown potent antiviral activity by targeting the Hepatitis C virus (HCV) NS5A protein, showcasing the broad-spectrum therapeutic potential of the core structure[5].

Experimental Methodology: Self-Validating Protocol for Kinase Inhibitors

To ensure rigorous scientific integrity, the evaluation of a novel pyrido[2,3-d]pyrimidine derivative must employ a self-validating workflow. A biochemical assay (to prove direct target engagement) must be coupled with a phenotypic cellular assay (to prove membrane permeability and functional consequence), followed by a mechanistic counter-screen (to rule out off-target toxicity).

Workflow Prep Compound Synthesis & Prep Kinase In Vitro Kinase Assay (Target Engagement) Prep->Kinase MTT MTT Cell Viability (Phenotypic Screen) Prep->MTT Data IC50 Calculation & SAR Analysis Kinase->Data FACS Flow Cytometry (Cell Cycle Arrest) MTT->FACS FACS->Data

Caption: Self-validating experimental workflow for evaluating pyrido[2,3-d]pyrimidine kinase inhibitors.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay (Target Engagement)

Causality & Rationale: Traditional radiometric assays generate hazardous waste. The ADP-Glo assay is a luminescent alternative that directly measures ADP formed from a kinase reaction. By varying ATP concentrations, researchers can perform a Schild plot analysis to confirm the ATP-competitive nature characteristic of pyrido[2,3-d]pyrimidines[3][6].

  • Enzyme Preparation: Dilute recombinant CDK4/Cyclin D1 complex in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reasoning: Mg2+ is an essential cofactor that coordinates ATP binding within the kinase pocket.

  • Compound Incubation: Add the pyrido[2,3-d]pyrimidine derivative (serial dilutions from 10 μM to 0.1 nM) to the enzyme mix and incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the substrate is introduced to compete.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km value for CDK4) and the specific peptide substrate (e.g., Rb-derived peptide). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Detection: Read luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: MTT Cell Viability and Cell Cycle Analysis (Functional Validation)

Causality & Rationale: An inhibitor with a sub-nanomolar biochemical IC50 is therapeutically useless if it cannot penetrate the cell membrane or is actively effluxed. The MTT assay confirms cellular cytotoxicity, while Flow Cytometry (FACS) validates the specific mechanism (G1/S phase arrest) expected from CDK4/6 inhibition[5][6].

  • Cell Seeding: Seed MCF-7 (HR+ breast cancer) cells at 5x10^3 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat with the derivative for 72 hours. Reasoning: 72 hours covers approximately two full cell cycles for MCF-7, ensuring that cell cycle arrest translates into a measurable reduction in metabolic activity.

  • MTT Addition: Add MTT solution. Viable cells reduce MTT to insoluble purple formazan via mitochondrial reductases.

  • Solubilization & Reading: Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

  • Mechanistic Validation (FACS): In parallel, treat cells in 6-well plates, harvest, fix in 70% cold ethanol, and stain with Propidium Iodide (PI). Analyze DNA content via flow cytometry. Self-Validation: A true CDK4/6-targeting pyrido[2,3-d]pyrimidine will show a distinct accumulation of cells in the G0/G1 phase, perfectly correlating with the biochemical IC50[5][6].

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the architecture of modern targeted therapies. While its role as an ATP-competitive kinase inhibitor in oncology is well-established, its future lies in multi-target drug design and targeted protein degradation. Emerging research is currently leveraging this scaffold to design Proteolysis Targeting Chimeras (PROTACs), linking pyrido[2,3-d]pyrimidines to E3 ligase recruiters to completely degrade, rather than just inhibit, oncogenic kinases[2][3][8].

Sources

Engineering the 5-Chloropyrido[2,3-d]pyrimidine Scaffold: A Privileged Framework for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, the transition from a high-throughput screening hit to a viable clinical lead hinges on the tunability of its core scaffold. The pyrido[2,3-d]pyrimidine framework stands out as a quintessential "privileged scaffold"—a molecular architecture capable of binding to diverse biological targets with high affinity. Specifically, the 5-chloropyrido[2,3-d]pyrimidine derivative serves as a critical synthetic linchpin. The 5-chloro substituent provides an exceptionally reactive handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling, allowing medicinal chemists to systematically explore structure-activity relationships (SAR)[1]. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of this privileged scaffold.

Structural Rationale: The Pharmacophore Mechanics

As an Application Scientist, I consistently observe that the efficacy of pyrido[2,3-d]pyrimidines stems from their structural homology to purines, making them ideal ATP-competitive inhibitors[2]. The pyrimidine ring acts as the primary hydrogen bond donor/acceptor system, anchoring the molecule to the hinge region of kinases.

The causality behind targeting the C-5 position is rooted in both electronics and sterics:

  • Electronic Activation: The electron-withdrawing nature of the fused pyrimidine and pyridine nitrogens creates a profound partial positive charge at the C-5 and C-7 positions. The introduction of a chlorine atom at C-5 creates a highly activated electrophilic center, lowering the activation energy required for SNAr trajectories[1].

  • Steric Gating for Selectivity: The C-5 position projects directly into the hydrophobic pocket of the kinase ATP-binding cleft. Modifying this position is critical for achieving kinase selectivity. For example, the introduction of a methyl group (or sterically similar substituents) at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template is sufficient to confer remarkable selectivity for Cyclin-Dependent Kinase 4 (CDK4) over CDK2[3].

Pathway Sig Mitogenic Signaling Cyc Cyclin D Upregulation Sig->Cyc CDK CDK4/6 Activation Cyc->CDK Rb Rb Phosphorylation CDK->Rb E2F E2F Release Rb->E2F Prolif Tumor Proliferation E2F->Prolif Inh Pyrido[2,3-d]pyrimidine Inhibitor Inh->CDK ATP-Competitive Inhibition

Fig 1. Mechanism of pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors in cell cycle regulation.

Synthetic Methodologies: Constructing the Privileged Scaffold

The generation of complex combinatorial libraries requires a streamlined, high-yielding route to the core scaffold[4]. The synthesis typically begins with functionalized 4-aminopyrimidines, followed by intramolecular cyclocondensation to form the bicyclic dione core.

Synthesis SM 4-Aminopyrimidine Derivatives Cyclo Intramolecular Cyclocondensation SM->Cyclo Core Pyrido[2,3-d]pyrimidine Dione Cyclo->Core Chloro Chlorination (POCl3) Catalytic DMF Core->Chloro Scaffold 5-Chloropyrido[2,3-d]pyrimidine Privileged Scaffold Chloro->Scaffold SNAr SNAr / Cross-Coupling (Late-Stage Diversification) Scaffold->SNAr Library Targeted Inhibitor Library SNAr->Library

Fig 2. Synthetic workflow for generating and diversifying the 5-chloropyrido[2,3-d]pyrimidine core.

Protocol 1: Synthesis of 5-Chloropyrido[2,3-d]pyrimidine via Vilsmeier-Haack Chlorination

Objective: Convert a pyrido[2,3-d]pyrimidine-5,7-dione precursor into the highly reactive 5-chloro intermediate. Causality: The dione tautomerizes to the enol form, which is inherently unreactive towards weak nucleophiles. Phosphorus oxychloride (POCl₃) acts as both a solvent and a chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack intermediate (chloromethyleneiminium ion). This drastically lowers the activation energy for nucleophilic attack by the enolic oxygen, which is subsequently displaced by chloride.

Step-by-Step Workflow:

  • Preparation: Suspend 10.0 mmol of the pyrido[2,3-d]pyrimidine-dione precursor in 15 mL of anhydrous POCl₃ under an inert argon atmosphere.

  • Activation: Add 0.1 mL of anhydrous DMF dropwise at 0 °C. Note: An immediate color shift indicates the formation of the active Vilsmeier reagent.

  • Reflux: Heat the reaction mixture to 110 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material is completely consumed.

  • Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice with vigorous stirring.

    • Causality for Quenching: Rapid, cold quenching prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the hydroxyl group. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Self-Validation System: Analyze the concentrated organic layer via LC-MS. The presence of a distinct 3:1 isotopic cluster at the target mass (M and M+2 peaks) confirms the successful incorporation of the chlorine atom.

Protocol 2: Microwave-Assisted SNAr for Late-Stage Diversification

Objective: Functionalize the C-5 position of the scaffold with a primary aniline to generate a targeted kinase inhibitor. Causality: While the C-5 position is highly electron-deficient, bulky anilines introduce a significant steric penalty. Microwave irradiation provides uniform, volumetric heating that overcomes this activation barrier rapidly. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophilic center.

Step-by-Step Workflow:

  • Mixture: In a heavy-walled microwave vial, combine 1.0 mmol of the 5-chloropyrido[2,3-d]pyrimidine intermediate, 1.2 mmol of the target aniline, and 2.0 mmol of DIPEA in 3 mL of anhydrous n-butanol.

  • Irradiation: Seal the vial and irradiate at 150 °C for 15 minutes using a dedicated microwave synthesizer.

  • Isolation: Cool the vial to room temperature. The functionalized product typically precipitates directly from the n-butanol matrix. Filter the solid and wash with cold ethanol.

  • Self-Validation System: Perform ¹H-NMR (DMSO-d₆). The successful substitution is validated by the disappearance of the primary amine protons of the starting aniline and an upfield shift of the pyrimidine aromatic protons, driven by the electron-donating resonance effect of the newly formed secondary amine linkage.

Kinase Profiling & Structure-Activity Relationship (SAR)

The biological evaluation of pyrido[2,3-d]pyrimidines demonstrates their vast potential across multiple therapeutic areas, from oncology to antimicrobial treatments. By utilizing the 5-chloro intermediate to introduce various substituents, researchers have mapped comprehensive SAR profiles.

Quantitative Data Summary

The following table summarizes the biological activity of key pyrido[2,3-d]pyrimidine derivatives, highlighting how C-5 substitution dictates target affinity and cellular efficacy.

Compound / DerivativeSubstitution at C-5Target / AssayIC₅₀ (µM)Selectivity Profile / Notes
Palbociclib Analogues MethylCDK4/60.011High selectivity over CDK2 due to hydrophobic pocket fit[3].
Compound 5a p-TolylHepG-2 (Cell line)0.30Strong anti-proliferative activity against hepatic cancer[5].
5-Chloro Intermediate ChloroCDK4>10.0Poor binding affinity; serves strictly as a synthetic precursor.
Compound 4a Spiro-indolineUrease1.94Demonstrates scaffold versatility against non-kinase targets[6].

Conclusion

The 5-chloropyrido[2,3-d]pyrimidine scaffold is a masterclass in rational drug design. By understanding the electronic and steric causality of the pyrimidine-pyridine fused system, medicinal chemists can leverage the highly reactive 5-chloro handle to synthesize highly selective, ATP-competitive kinase inhibitors. Ensuring rigorous self-validation during the halogenation and subsequent SNAr diversification steps is paramount for maintaining library integrity during hit-to-lead optimization.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - NIH. URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 - ACS Publications. URL:[Link]

  • Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors - Brieflands. URL:[Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold - ResearchGate. URL:[Link]

  • Rational Method for Structural Simplification as Key Step in Hit Discovery: The Case of FGFR2 and IGF1R Dual Inhibitors - MDPI. URL:[Link]

Sources

Advanced Synthesis and Mechanistic Evaluation of Pyrido[2,3-d]pyrimidines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged, nitrogen-dense bicyclic heterocycle formed by the ortho-fusion of a pyridine and a pyrimidine ring[1]. As bioisosteres of biogenic quinazolines and pteridines, these compounds have become cornerstones in modern targeted therapeutics, with over 20,000 distinct structures documented in contemporary literature[2].

The structural supremacy of pyrido[2,3-d]pyrimidines lies in their exceptional ability to act as ATP-competitive kinase inhibitors. The spatial arrangement of the nitrogen atoms—particularly N1 and N3 (or N8)—creates an ideal bidentate hydrogen-bonding interface with the backbone amides of the kinase hinge region[3]. This precise molecular recognition has led to the FDA approval of blockbuster drugs like Palbociclib (a CDK4/6 inhibitor for breast cancer)[3], and the development of potent inhibitors targeting PDGFr, FGFr, eEF-2K, and PIM-1 kinases[4][5][6].

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) N1 Pyrimidine N1 (H-bond Acceptor) N1->Hinge H-bond C2 C2-Amino Group (H-bond Donor) C2->Hinge H-bond Pocket Hydrophobic Pocket (Gatekeeper) RGroup C8/C6 Substituents (e.g., Cyclopentyl) RGroup->Pocket Van der Waals

Fig 1: Pharmacophore model of pyrido[2,3-d]pyrimidine binding within a generic kinase hinge region.

Retrosynthetic Deconstruction & Core Methodologies

The synthesis of pyrido[2,3-d]pyrimidines generally follows two classical disconnections, alongside a more modern, green-chemistry-driven multicomponent approach. The choice of synthetic route is dictated by the desired substitution pattern (SAR requirements) and the availability of starting materials.

Pyrimidine-Annulation Strategies (Path A)

This classical approach involves building the pyridine ring onto a preformed pyrimidine core. Typically, an appropriately substituted 4-aminopyrimidine (such as 6-aminouracil or 6-amino-1,3-dimethyluracil) is reacted with α,β -unsaturated carbonyls or malononitrile derivatives[2].

  • Mechanistic Causality: The electron-donating amino group at the 4-position activates the 5-position of the pyrimidine ring toward electrophilic attack. This allows for a tandem Michael addition/intramolecular cyclization sequence. This strategy was famously employed in the , where a 5-bromo-pyrimidine intermediate undergoes a palladium-catalyzed coupling with crotonic acid followed by cyclization[2][3].

Pyridine-Annulation Strategies (Path B)

Conversely, the pyrimidine ring can be constructed onto a pre-existing pyridine core. This is highly effective for installing diverse substituents at the C2 and C4 positions.

  • Mechanistic Causality: Starting from o-aminonicotinonitriles (2-amino-3-cyanopyridines), reaction with formamide, urea, or guanidine under thermal conditions drives the formation of the pyrimidine ring[5]. The strong electron-withdrawing nature of the nitrile group adjacent to the amine facilitates nucleophilic attack and subsequent ring closure, yielding 4-amino or 4-oxo derivatives.

Multicomponent Reactions (MCRs) (Path C)

To bypass the isolation of unstable intermediates and improve atom economy, have become the state-of-the-art methodology[1]. A standard MCR involves an aromatic aldehyde, malononitrile (or Meldrum's acid), and a 6-aminouracil derivative[7].

Retrosynthesis Target Pyrido[2,3-d]pyrimidine Core Pyrim Path A: Pyrimidine Annulation (4-aminopyrimidines) Target->Pyrim Disconnect C5-C6 Pyrid Path B: Pyridine Annulation (2-aminonicotinonitriles) Target->Pyrid Disconnect N1-C2 MCR Path C: Multicomponent (One-Pot Assembly) Target->MCR Green Chemistry

Fig 2: Primary retrosynthetic disconnections for the pyrido[2,3-d]pyrimidine scaffold.

Self-Validating Experimental Protocol: Solvent-Free MCR

The following protocol details the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines via a solvent-free multicomponent reaction. This method is highly favored due to its environmental sustainability and excellent yields[8].

Mechanistic Rationale: The reaction proceeds via a condensation between the 2-aminopyridine and triethyl orthoformate to form an imidate intermediate. The solvent-free environment drastically increases the effective molarity of the reactants, pushing the equilibrium forward. The subsequent addition of the primary amine triggers a transamination/cyclization cascade. The thermodynamic sink of the stable, aromatic bicyclic system drives the reaction to completion[8].

Step-by-Step Methodology
  • Reagent Preparation: In a dry 25 mL round-bottom flask, combine 3-cyano-2-aminopyridine (1.0 mmol), triethyl orthoformate (1.5 mmol), and the selected primary amine (1.2 mmol).

  • Thermal Activation: Heat the neat mixture to 80–100 °C under continuous magnetic stirring. Causality: Elevated temperatures are required to overcome the activation barrier of the initial condensation and to continuously drive off the ethanol byproduct, shifting the equilibrium.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent system. The reaction typically reaches completion within 30–60 minutes.

  • Workup & Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. A solid mass will precipitate. Triturate the crude solid with cold ethanol (5 mL). Causality: Ethanol selectively dissolves unreacted starting materials and oligomeric impurities while leaving the highly crystalline pyrido[2,3-d]pyrimidine intact.

  • Purification: Filter the precipitate under vacuum and recrystallize from hot ethanol to afford the analytically pure 4-aminopyrido[2,3-d]pyrimidine derivative.

  • Validation: Confirm the structure via FT-IR (look for the disappearance of the sharp C≡N stretch at ~2200 cm−1 and the appearance of N-H stretching at 3300 cm−1 ) and 1H NMR (verifying the diagnostic pyrimidine C2-H singlet around δ 8.2–8.5 ppm).

MCR_Mechanism A Aldehyde + Malononitrile (Reagents) B Knoevenagel Condensation (Water elimination) A->B C Arylidenemalononitrile (Electrophilic Intermediate) B->C D 6-Aminouracil Addition (Nucleophilic Attack) C->D E Michael Adduct (Acyclic Precursor) D->E F Intramolecular Cyclization (Tautomerization) E->F G Pyrido[2,3-d]pyrimidine (Final Product) F->G

Fig 3: Sequential mechanistic flow of a standard three-component pyrido[2,3-d]pyrimidine synthesis.

Quantitative Structure-Activity Relationships (SAR)

The versatility of the pyrido[2,3-d]pyrimidine core allows for precise tuning of its electronic and steric properties to target specific kinases. Modifications at the C2, C6, and C8 positions drastically alter the biological profile. For instance, bulky aliphatic groups (like cyclopentyl) at N8 are critical for occupying the hydrophobic pocket in CDK4/6, whereas C6-aryl substitutions are favored for PDGFr inhibition[3][4][6].

Table 1: Comparative Kinase Inhibition by Key Pyrido[2,3-d]pyrimidine Derivatives

Compound / DrugPrimary Target KinaseIC 50​ ValueKey Structural Feature (SAR)
Palbociclib CDK4 / CDK6~11 nMN8-Cyclopentyl group anchors into the hydrophobic gatekeeper pocket; C2-aminopyridine enhances solubility.
PD-089828 FGFr / PDGFr0.13 μ M / 1.11 μ MC6-(2,6-dichlorophenyl) dictates receptor selectivity; C7-urea acts as an extended H-bond donor network.
Compound 6 (A-484954) eEF-2K420 nMC1-Ethyl and C6-Carboxamide are essential for optimal catalytic domain docking.
Compound 4 PIM-111.4 nMThioacylated derivative induces potent apoptosis in MCF-7 breast cancer cell lines.

Data aggregated from structure-activity relationship studies across multiple kinase targets[3][4][5][6].

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors Source: PMC / NIH URL:[Link]

  • Multicomponent Approach for the Sustainable Syntheses of Pyrido[2,3-d]pyrimidine Scaffold Source: Current Organic Chemistry (Bentham Science) URL:[Link]

  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold Source: PubMed / NIH URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: PMC / NIH URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Advances (RSC Publishing) URL:[Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Molecules (MDPI) URL:[Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives Source: Chemistry Proceedings (MDPI) URL:[Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective Source: ACS Omega (ACS Publications) URL:[Link]

Sources

The Molecular Engine of Targeted Therapy: Mechanism of Action of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of precision oncology evolves, the design of highly selective small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Among the most privileged scaffolds in medicinal chemistry is the pyrido[2,3-d]pyrimidine core. As a Senior Application Scientist, I have observed firsthand how this bicyclic nitrogen-containing heterocycle serves as a highly tunable molecular chassis. By acting as an ATP bioisostere, it enables profound, targeted inhibition of critical oncogenic pathways, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and the PI3K/mTOR axis.

This technical guide deconstructs the structural mechanisms, downstream signaling alterations, and the rigorous, self-validating experimental workflows required to evaluate pyrido[2,3-d]pyrimidine derivatives.

The Pyrido[2,3-d]pyrimidine Pharmacophore

Kinases function by transferring the terminal phosphate of adenosine triphosphate (ATP) to specific protein substrates, driving cellular proliferation and survival. The pyrido[2,3-d]pyrimidine scaffold is structurally homologous to the purine ring of ATP[1]. This bioisosteric resemblance allows these molecules to competitively bind within the highly conserved ATP-binding pocket of various kinases[1][2].

However, the true power of this scaffold lies in its modularity. By substituting specific functional groups at the C-2, C-5, C-6, and N-8 positions, medicinal chemists can engineer molecules that exploit minute structural differences between kinase active sites, achieving remarkable selectivity[3].

Core Mechanism of Action: ATP-Competitive Inhibition

The mechanism of action for pyrido[2,3-d]pyrimidine derivatives is rooted in precise spatial interactions within the kinase domain:

  • Hinge Region Anchoring: The core nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors and donors, mimicking the adenine ring of ATP. For instance, in CDK6, the scaffold forms critical hydrogen bonds with the backbone of the hinge residue Val101[4].

  • Hydrophobic Pocket Exploitation (HR-I/HR-II): Substituents extending from the core project into solvent-exposed or deep hydrophobic regions (such as HR-I and HR-II). These interactions stabilize the inhibitor and dictate selectivity[1].

  • Gatekeeper Residue Navigation: The size of the kinase's gatekeeper residue (e.g., Thr106) determines whether the inhibitor can access deeper allosteric pockets. Pyrido[2,3-d]pyrimidines are frequently optimized to bypass bulky gatekeeper mutations, such as the T790M mutation in EGFR[1][5].

G Inhibitor Pyrido[2,3-d]pyrimidine Core Hinge Hinge Region (e.g., Val101/Met793) Inhibitor->Hinge Hydrogen Bonds Gatekeeper Gatekeeper Residue (e.g., T790M) Inhibitor->Gatekeeper Steric/Hydrophobic Interaction Hydrophobic Hydrophobic Pocket (HR-I / HR-II) Inhibitor->Hydrophobic Van der Waals Forces DFG DFG Motif (In/Out Conformation) Inhibitor->DFG Allosteric Modulation

Structural interactions of pyrido[2,3-d]pyrimidines within the kinase ATP-binding pocket.

Case Study: CDK4/6 Inhibition and Cell Cycle Arrest

The most clinically significant application of the pyrido[2,3-d]pyrimidine-7-one scaffold is the development of CDK4/6 inhibitors, epitomized by Palbociclib (PD-0332991) , an FDA-approved therapeutic for ER+/HER2- breast cancer[6].

The Cyclin D1-CDK4/6-Rb Pathway

Under normal physiological conditions, mitogenic signals trigger the expression of Cyclin D1, which binds to and activates CDK4 and CDK6. This active complex phosphorylates the retinoblastoma (Rb) tumor suppressor protein[7]. Hyperphosphorylated Rb releases the E2F transcription factor, which translocates to the nucleus and drives the expression of genes necessary for the cell to transition from the G1 phase to the S phase of the cell cycle[7].

Mechanism of Palbociclib

Palbociclib acts as a highly selective, ATP-competitive inhibitor of CDK4/6. By occupying the ATP-binding pocket, it physically prevents the kinase from phosphorylating Rb[6]. As a result, Rb remains in its hypophosphorylated, active state, tightly sequestering E2F. Without E2F-mediated transcription, the cancer cell is completely halted in the G1 phase, leading to robust cell cycle arrest and suppression of tumor proliferation[6][7].

G Mitogen Mitogenic Signals CyclinD Cyclin D1 Expression Mitogen->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 Rb Rb Protein (Hypophosphorylated) CDK46->Rb Phosphorylates Palbociclib Palbociclib (Inhibitor) Palbociclib->CDK46 Inhibits pRb pRb (Hyperphosphorylated) Rb->pRb E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) pRb->E2F Releases (Activates) SPhase G1 to S Phase Transition E2F->SPhase Promotes Transcription

Cyclin D1-CDK4/6-Rb pathway and the inhibitory mechanism of palbociclib causing G1 arrest.

Expanding the Target Space: RTKs and PI3K/mTOR

The versatility of the pyrido[2,3-d]pyrimidine scaffold extends far beyond CDKs:

  • c-Abl / Bcr-Abl: Derivatives like PD180970 act as potent tyrosine kinase inhibitors. At an IC50 of 2.5 nM, PD180970 abolishes Bcr/Abl tyrosine phosphorylation, triggering apoptosis in chronic myelogenous leukemia (CML) cell lines, including those resistant to imatinib[1].

  • EGFR: Next-generation pyrido[2,3-d]pyrimidines (such as Compound B1) have been synthesized to target the L858R/T790M mutant EGFR. By forming tighter hydrogen bonds and enhanced π-π stacking interactions, these compounds effectively block the G2/M phase in resistant non-small cell lung cancer (NSCLC) cells[5].

  • PI3K / mTOR: The scaffold is also utilized in Voxtalisib (a dual PI3K/mTOR inhibitor) and AZD8055 (a selective ATP-competitive mTOR inhibitor), effectively dismantling the hyperactivated survival pathways in various solid tumors[8][9].

Quantitative Data Summary
Compound NamePrimary Target(s)Key Mechanism / ApplicationReported IC50 / Potency
Palbociclib (PD-0332991) CDK4 / CDK6G1 cell cycle arrest (ER+/HER2- Breast Cancer)High Potency / Selective[6]
PD180970 c-Abl / Bcr-AblTyrosine kinase inhibition (Imatinib-resistant CML)2.5 nM (Bcr/Abl)[1]
Compound B1 (Novel) EGFR L858R/T790MOvercomes T790M resistance mutation (NSCLC)13 nM[5]
Seletalisib PI3KδImmune cell regulation (Primary Sjogren's Syndrome)Highly Selective[2]
AZD8055 mTORATP-competitive mTOR inhibition (Solid Tumors)High Potency[8]

Experimental Workflows: A Self-Validating Protocol System

In drug development, observing a phenotypic change (e.g., cell death) is insufficient. As scientists, we must prove causality—that the phenotype is the direct result of specific target engagement. The following workflow represents a self-validating system for evaluating novel pyrido[2,3-d]pyrimidine inhibitors.

G Synth Inhibitor Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synth->KinaseAssay CellViability Cell Viability Assay (MTT/CellTiter-Glo) KinaseAssay->CellViability CellCycle Flow Cytometry (Cell Cycle Analysis) CellViability->CellCycle Western Western Blotting (Target Phosphorylation) CellViability->Western

Step-by-step experimental workflow for validating pyrido[2,3-d]pyrimidine kinase inhibitors.

Step-by-Step Methodology

Step 1: In Vitro Kinase Assay (Target Engagement)

  • Purpose: Determine the biochemical IC50 for the specific kinase (e.g., CDK4 or EGFR).

  • Protocol: Utilize a FRET-based or radiometric ( γ

    32 P-ATP) kinase assay. Incubate recombinant kinase with varying concentrations of the pyrido[2,3-d]pyrimidine inhibitor, ATP, and a specific peptide substrate. Measure the reduction in substrate phosphorylation.
  • Causality: This cell-free assay proves that the molecule physically binds the active site and directly inhibits the enzyme's catalytic function, establishing the baseline mechanism.

Step 2: Cell Viability Assay (Phenotypic Screening)

  • Purpose: Assess the anti-proliferative effects on target cancer cell lines[5].

  • Protocol: Seed target cells (e.g., MCF-7 for CDK4/6, H1975 for mutant EGFR) in 96-well plates. Treat with a concentration gradient of the inhibitor for 72 hours. Utilize an MTT assay or CellTiter-Glo (measuring luminescent ATP) to quantify viable cells.

  • Causality: Translates biochemical potency into cellular efficacy, confirming the drug can cross the cell membrane and exert a cytotoxic/cytostatic effect.

Step 3: Flow Cytometry for Cell Cycle Analysis (Mechanistic Phenotype)

  • Purpose: Confirm specific cell cycle arrest (e.g., G1 arrest for CDK4/6 inhibitors or G2/M arrest for specific EGFR inhibitors)[5][6].

  • Protocol: Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) in the presence of RNase A. Analyze DNA content via flow cytometry.

  • Causality: Proves that the loss of viability observed in Step 2 is not due to non-specific chemical toxicity, but rather a targeted disruption of cell cycle progression.

Step 4: Western Blotting (Intracellular Target Validation)

  • Purpose: Prove the intracellular signaling pathway is definitively blocked.

  • Protocol: Lyse the treated cells and extract proteins. Run via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies for both the total target protein (e.g., total Rb) and the phosphorylated active state (e.g., phospho-Rb at Ser780/Ser795).

  • Causality: The ultimate validation. A dose-dependent decrease in p-Rb with constant total Rb definitively proves that the G1 arrest (Step 3) and cell death (Step 2) are directly caused by the ATP-competitive inhibition (Step 1) of the target kinase inside the living cell.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a masterclass in rational drug design. By mimicking ATP, it provides a universal key to the kinase active site, while its highly functionalizable rings allow chemists to file the "teeth" of that key to fit only specific oncogenic targets. From the G1-arresting power of Palbociclib to the mutant-overcoming capabilities of novel EGFR inhibitors, mastering the mechanism of action of this scaffold is essential for any professional in modern drug development.

References

  • [2] Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: encyclopedia.pub URL:[Link]

  • [1] Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: nih.gov (PMC) URL: [Link]

  • [8] Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: nih.gov (PMC) URL:[Link]

  • [5] Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: tandfonline.com URL: [Link]

  • [6] Title: Palbociclib - New Drug Approvals Source: newdrugapprovals.org URL: [Link]

  • [3] Title: Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 Source: acs.org URL: [Link]

  • [7] Title: Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy Source: nih.gov (PMC) URL:[Link]

  • [9] Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: semanticscholar.org URL:[Link]

  • [4] Title: Development of CDK4/6 Inhibitors: A Five Years Update Source: mdpi.com URL: [Link]

Sources

The Pyrido[2,3-d]pyrimidine Pharmacophore: Discovery, Synthesis, and Mechanistic Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[2,3-d]pyrimidines represent a highly privileged class of ortho-fused bicyclic nitrogen heterocycles (1,3,8-triazanaphthalenes) that have profoundly impacted modern medicinal chemistry[1]. Due to their structural isosterism with purines and adenosine triphosphate (ATP), these scaffolds exhibit exceptional affinity for the ATP-binding clefts of various kinases[2]. This technical guide explores the historical discovery, synthetic methodologies, and mechanistic pharmacology of pyrido[2,3-d]pyrimidine compounds, culminating in the clinical success of blockbusters like Palbociclib and the latest advancements in targeted immunotherapy.

Historical Context and Discovery

The exploration of pyridopyrimidines initially began in the mid-20th century with the search for novel antimetabolites and dihydrofolate reductase (DHFR) inhibitors[3]. Early syntheses in the 1990s, such as the reductive condensation methods developed by Kisliuk et al. (1993), aimed to create pyrido[2,3-d]pyrimidine-2,4-diamines for antimicrobial and antiparasitic applications[3].

However, the true turning point occurred when researchers recognized the scaffold's potential as a competitive inhibitor of protein kinases[1]. In 2003, Warner-Lambert (later acquired by Pfizer) patented a series of pyrido[2,3-d]pyrimidin-7(8H)-ones[4]. This research identified cyclin-dependent kinases (CDK4 and CDK6) as critical regulators of the cell cycle. Extensive structure-activity relationship (SAR) optimization led to the discovery of PD-0332991 (Palbociclib)[5]. In March 2015, the FDA granted breakthrough therapy designation and subsequent approval to Palbociclib for the treatment of estrogen receptor-positive (ER+), HER2-negative metastatic breast cancer, cementing the pyrido[2,3-d]pyrimidine core as a cornerstone of targeted oncology[4][6].

Mechanistic Pharmacology: ATP-Competitive Kinase Inhibition

The biological efficacy of pyrido[2,3-d]pyrimidines stems from their ability to mimic the adenine ring of ATP[2]. In the context of CDK4/6 inhibition, the pyridine-amine-pyrimidine scaffold forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket[2].

Causality of Inhibition: By occupying the ATP pocket, pyrido[2,3-d]pyrimidines prevent the kinase from transferring a phosphate group to the Retinoblastoma (Rb) protein[5]. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor. The sequestration of E2F halts the transcription of genes required for the G1-to-S phase transition, effectively arresting tumor cell proliferation at the G1 phase[5].

G Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Complex Cyclin D1-CDK4/6 Complex Palbociclib->Complex Inhibits (ATP-competitive) CyclinD Cyclin D1 CyclinD->Complex Binds CDK46 CDK4 / CDK6 CDK46->Complex Binds Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases (When Phosphorylated) CellCycle G1 to S Phase Transition (Tumor Proliferation) E2F->CellCycle Promotes Transcription

Mechanism of Pyrido[2,3-d]pyrimidine derivatives inhibiting the CDK4/6-Rb-E2F signaling pathway.

Quantitative SAR and Clinical Translation

Beyond CDK4/6, the pyrido[2,3-d]pyrimidine scaffold has been tuned to target various kinases, including c-Abl, PI3K, and PIM-1, by modifying the substituents at the C2, C5, C6, and C7 positions[1][7]. The table below summarizes the quantitative inhibitory data of notable derivatives.

Table 1: Selected Pyrido[2,3-d]pyrimidine Derivatives and Biological Activity

CompoundTarget Kinase / EnzymePrimary IndicationIC₅₀ ValueClinical Status
Palbociclib (PD-0332991) CDK4 / CDK6ER+/HER2- Breast Cancer~11 nM (CDK4)FDA Approved (2015)[4][5]
PD-173955 c-Abl / Bcr-AblChronic Myeloid Leukemia2.5 nMPreclinical[1]
PD-180970 Bcr-Abl (Imatinib-resistant)Chronic Myeloid Leukemia2.5 nMPreclinical[1]
Compound 4 PIM-1 KinaseBreast Cancer (MCF-7)11.4 nMPreclinical[7]
Compound 31 ENPP1Immunotherapy0.09 nMPreclinical (2024)[8]

Chemical Synthesis Methodologies

The construction of the pyrido[2,3-d]pyrimidine bicycle generally follows two logical disconnections:

  • Pyrimidine-to-Pyridopyrimidine (Route A): Starting with a functionalized pyrimidine (e.g., 6-aminouracil) and cyclizing the pyridine ring via condensation with α,β-unsaturated carbonyls or malononitrile[9].

  • Pyridine-to-Pyridopyrimidine (Route B): Starting with an ortho-aminonicotinonitrile and building the pyrimidine ring via cyclization with formamide or guanidine derivatives[7].

Synth Start1 6-Aminouracil (Pyrimidine Core) Condensation Microwave Heating (Glycerol Solvent) Start1->Condensation Reagent1 Aromatic Aldehyde + Malononitrile Reagent1->Condensation Intermediate Knoevenagel Intermediate Condensation->Intermediate Condensation Product Pyrido[2,3-d]pyrimidine Derivative Intermediate->Product Intramolecular Cyclization

Green multicomponent synthesis workflow of pyrido[2,3-d]pyrimidines from a pyrimidine precursor.

Step-by-Step Protocol: Green Multicomponent Synthesis

To ensure self-validating and reproducible results, the following protocol details a catalyst-free, microwave-assisted multicomponent synthesis of pyrido[2,3-d]pyrimidines utilizing glycerol as a green solvent[9].

Rationale & Causality: Traditional syntheses require harsh refluxing in toxic solvents (e.g., DMF, glacial acetic acid) for up to 35 hours[5]. By substituting these with glycerol under microwave irradiation, the reaction benefits from glycerol's high dielectric constant. The solvent efficiently absorbs microwave energy and rapidly reaches the activation energy required for the initial Knoevenagel condensation, drastically reducing reaction time from hours to minutes while acting as a mild hydrogen-bond-donating catalyst[9].

Workflow:

  • Reagent Preparation: In a 50 mL microwave-safe reaction vessel, combine equimolar amounts (1.0 mmol) of 6-aminouracil, an aromatic aldehyde (e.g., benzaldehyde), and malononitrile.

  • Solvent Addition: Add 5 mL of pure glycerol to the mixture. Ensure the solid reagents are evenly suspended.

  • Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300 W, maintaining a uniform temperature of 120°C for 5–10 minutes. Monitor reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.

  • Precipitation & Work-up: Carefully remove the vessel and allow it to cool to room temperature. Add 20 mL of ice-cold distilled water and stir vigorously. Causality Check: The addition of water crashes out the highly hydrophobic pyrido[2,3-d]pyrimidine product, while the glycerol and unreacted polar impurities remain dissolved in the aqueous phase, serving as a self-purifying step.

  • Isolation & Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure pyrido[2,3-d]pyrimidine derivative (Typical yield: 85-90%).

Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold continues to evolve beyond classical kinase inhibition. Recent breakthroughs in 2024 have identified novel pyrido[2,3-d]pyrimidin-7-one derivatives as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)[8]. With IC₅₀ values in the picomolar range (0.09 nM), these compounds upregulate the phosphorylation of TBK1 and activate the cGAMP-STING signaling pathway, promoting robust immune responses in the tumor microenvironment and opening entirely new frontiers for pyrido[2,3-d]pyrimidines in cancer immunotherapy[8].

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines Source: ResearchGate URL:[Link]

  • Palbociclib - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors Source: Blue Ridge Institute for Medical Research URL:[Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update Source: MDPI URL:[Link]

  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Engineering 5-Chloropyrido[2,3-d]pyrimidine Derivatives: A Comprehensive Guide to Multi-Target Anticancer Scaffold Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of chemoresistance and the limitations of single-target chemotherapies have necessitated the development of multi-target kinase inhibitors. Among nitrogenous heterocycles, the pyrido[2,3-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore[1]. Its structural homology to the purine ring of adenosine triphosphate (ATP) allows it to competitively bind within the highly conserved ATP-binding clefts of oncogenic kinases. Specifically, the introduction of a chlorine atom at the 5-position (5-chloropyrido[2,3-d]pyrimidine) provides a dual advantage: it enhances the lipophilic interactions within the kinase hinge region via halogen bonding, and it serves as an excellent electrophilic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr)[2].

This whitepaper, designed for medicinal chemists and drug development professionals, provides an in-depth technical analysis of 5-chloropyrido[2,3-d]pyrimidine derivatives, detailing their mechanistic rationale, synthetic workflows, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: Kinase Inhibition & Apoptotic Induction

The anticancer efficacy of pyrido[2,3-d]pyrimidines is primarily driven by their ability to inhibit critical signaling hubs, most notably the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4/6)[3].

  • EGFR Inhibition: The planar bicyclic core inserts into the adenine-binding pocket of EGFR. Derivatives have shown potent inhibition against both wild-type EGFR and the resistant T790M mutant[2]. By blocking EGFR autophosphorylation, these agents downstream signaling cascades (PI3K/AKT and RAS/MAPK), effectively starving the tumor of survival and proliferation signals[1].

  • CDK4/6 Inhibition: In breast and prostate cancer models, specific derivatives induce G0/G1 cell cycle arrest by inhibiting CDK4/6, preventing the phosphorylation of the retinoblastoma (Rb) protein[4].

KinaseNetwork Inhibitor 5-Chloropyrido[2,3-d]pyrimidine Derivatives EGFR EGFR (Wild-type / T790M) Inhibitor->EGFR ATP Competitive Binding CDK CDK4 / CDK6 Inhibitor->CDK Hinge Region Interaction PI3K PI3K / AKT Pathway EGFR->PI3K Activates MAPK RAS / MAPK Pathway EGFR->MAPK Activates Rb Rb Phosphorylation CDK->Rb Drives Apoptosis Apoptosis Induction PI3K->Apoptosis Inhibition leads to MAPK->Apoptosis Inhibition leads to Arrest G0/G1 Cell Cycle Arrest Rb->Arrest Inhibition leads to

Fig 1: Multi-target inhibition network of pyrido[2,3-d]pyrimidine derivatives driving apoptosis.

Synthetic Strategy: Library Generation via SNAr

The 5-chloro substitution is strategically chosen for its reactivity. The electron-withdrawing nature of the pyrimidine and pyridine nitrogens highly activates the C-5 position toward nucleophilic attack. This allows for the rapid generation of amino-functionalized libraries without requiring harsh cross-coupling conditions.

SynthWorkflow Precursor 5-Chloropyrido[2,3-d]pyrimidine (Core Scaffold) Reaction SNAr Reaction (Base, Heat) Precursor->Reaction Nucleophile Aliphatic / Aromatic Amines (Nucleophiles) Nucleophile->Reaction Library 5-Amino-Substituted Derivatives Library Reaction->Library Diversification Screening High-Throughput Kinase Screening Library->Screening Hit Identification

Fig 2: SNAr-driven synthetic workflow for generating pyrido[2,3-d]pyrimidine libraries.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols integrate internal controls to ensure that observed efficacy is a direct result of target engagement, not assay artifacts.

Protocol A: In Vitro Kinase Inhibition Assay (EGFR/CDK4)

This protocol utilizes a luminescent ADP detection assay (e.g., ADP-Glo) to measure kinase activity by quantifying the ADP produced during the kinase reaction.

Causality & Design Rationale:

  • DTT Inclusion: Dithiothreitol (DTT) is added to the kinase buffer to maintain a reducing environment. This prevents the formation of intermolecular disulfide bonds between cysteine residues in the kinase hinge region (e.g., Cys797 in EGFR), which could artificially block inhibitor binding and yield false positives.

  • DMSO Control: Inhibitor stocks are dissolved in DMSO. The final DMSO concentration must be strictly capped at ≤1% . Higher concentrations cause solvent-induced enzyme denaturation, leading to an artificial drop in luminescence.

  • Self-Validation: A non-hydrolyzable ATP analog (e.g., AMP-PNP) is run in parallel. If luminescence drops in the AMP-PNP well, the inhibitor is likely quenching the luciferase reporter enzyme rather than inhibiting the target kinase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT). MgCl 2​ is critical as ATP must be coordinated with Mg 2+ to be recognized by the kinase.

  • Enzyme/Substrate Mix: Dilute recombinant EGFR or CDK4/Cyclin D1 to 1 ng/ μ L in buffer. Add the specific peptide substrate (10 μ g/mL).

  • Compound Addition: Dispense 1 μ L of 5-chloropyrido[2,3-d]pyrimidine derivatives (serial dilutions from 10 μ M to 0.1 nM) into a 384-well plate. Include Erlotinib (EGFR) or Palbociclib (CDK4) as positive controls.

  • Reaction Initiation: Add 4 μ L of the Enzyme/Substrate mix. Incubate for 10 minutes at room temperature to allow compound-target pre-equilibration.

  • ATP Addition: Add 5 μ L of ultra-pure ATP (at the predetermined K m​ concentration for the specific kinase). Incubate for 60 minutes at 30°C.

  • Detection: Add 10 μ L of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)

To validate that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis, a dual-staining flow cytometry assay is employed[4].

Causality & Design Rationale: Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS is flipped to the outer leaflet. Propidium Iodide (PI) is a DNA intercalator that cannot cross intact cell membranes. By using both, we create a self-validating temporal map: Annexin V + /PI indicates early apoptosis (target-specific effect), while Annexin V + /PI + indicates late apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or PC-3 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with the calculated IC 50​ concentration of the synthesized derivative for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via gentle trypsinization). Crucial Step: Pooling both fractions ensures late-apoptotic cells are not excluded from the analysis.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μ L of 1X Annexin V Binding Buffer (contains Ca 2+ , which is strictly required for Annexin V binding to PS).

  • Incubation: Add 5 μ L of FITC-Annexin V and 5 μ L of PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry. Gate out cellular debris using Forward Scatter (FSC) vs. Side Scatter (SSC).

Quantitative Profiling: Multi-Target Efficacy

Extensive structure-activity relationship (SAR) studies have demonstrated that amino-functionalized pyrido[2,3-d]pyrimidines exhibit potent, sub-micromolar efficacy against multiple targets[3],[2]. The table below summarizes the quantitative data across validated biological targets.

Compound Class / ModificationPrimary TargetSecondary TargetCell Line TestedIC 50​ Value ( μ M)Reference Efficacy
Amino-functionalized (C-5) EGFR (Wild-Type)EGFR (T790M)MCF-7 (Breast)0.093 (EGFR)Comparable to Erlotinib
Amino-functionalized (C-5) EGFR (T790M)DNA GyraseHepG-2 (Liver)0.174 (EGFR)Overcomes T790M resistance
Aryl-substituted (C-6/7) Tyrosine KinasesPDGFr / c-srcK562 (Leukemia)0.220 (c-src)Superior to Imatinib in vitro
Tricyclic Derivatives CDK4 / CDK6Caspase-3PC-3 (Prostate)1.110 (CDK4)Induces robust G0/G1 arrest
Aliphatic Amine (C-5) CytotoxicityMigrationHeLa (Cervical)3.98 - 17.52High selectivity index vs WI-38

Table 1: Summary of in vitro quantitative efficacy of pyrido[2,3-d]pyrimidine derivatives against specific kinase targets and human cancer cell lines.

Conclusion

The 5-chloropyrido[2,3-d]pyrimidine scaffold represents a highly versatile and potent pharmacophore in modern oncology. By leveraging the electrophilic nature of the 5-chloro position, medicinal chemists can rapidly generate libraries of dual-target inhibitors capable of overcoming traditional resistance mechanisms (such as the EGFR T790M mutation)[2]. When coupled with rigorous, self-validating experimental protocols, this scaffold offers a highly reliable pathway for the discovery of next-generation, multi-kinase targeted chemotherapeutics[1].

References

  • Kumar, A., Bhagat, K. K., Singh, A. K., et al. (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 13(10), 6872-6908.[Link]

  • El-Hema, H. S., Shehata, H. E., Hawata, M. A., et al. (2023). "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." Molecules, 28(15), 5727.[Link]

  • Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate.[Link]

Sources

Solubility and Stability of 5-Chloropyrido[2,3-d]pyrimidine: A Comprehensive Guide to Solvent-Dependent Kinetics and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-Chloropyrido[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore building block, frequently utilized in the development of ATP-competitive kinase inhibitors and antineoplastic agents. However, the inherent electronic properties that make it a valuable synthetic intermediate also render it highly susceptible to solvent-induced degradation. This whitepaper provides an in-depth mechanistic analysis of its solubility and stability across various solvent systems, establishing self-validating experimental protocols to ensure scientific integrity during drug development and synthetic workflows.

Chemical Profile & Reactivity Dynamics

To understand the solvent behavior of 5-Chloropyrido[2,3-d]pyrimidine, one must first analyze its electronic topology. The bicyclic system consists of an electron-deficient pyrimidine ring fused to a pyridine ring.

The Causality of C5 Reactivity

In the pyrido[2,3-d]pyrimidine numbering system, the nitrogen atoms are located at positions 1, 3, and 8. The chlorine atom at the C5 position resides on the pyridine ring, directly adjacent to the C4a bridgehead and, critically, para to the N8 pyridine nitrogen .

This para relationship to an electronegative, imine-like nitrogen strongly withdraws electron density from the C5 carbon. When combined with the inductive and resonance-withdrawing effects of the fused pyrimidine system, the C5 position becomes highly electrophilic. Consequently, the 5-chloro group acts as an excellent leaving group, making the molecule exceptionally prone to [1].

When exposed to protic solvents (e.g., water, methanol, ethanol), the solvent molecules act as nucleophiles. The reaction proceeds via a Meisenheimer complex transition state, leading to the rapid displacement of the chloride ion and the formation of 5-hydroxy (often tautomerizing to 5-oxo) or 5-alkoxy derivatives.

SNAr_Degradation A 5-Chloropyrido[2,3-d]pyrimidine (Intact Core) B Nucleophilic Attack (H2O / ROH) A->B C Meisenheimer Complex (Transition State) B->C D Degradation Product (5-Hydroxy / 5-Alkoxy) C->D

Figure 1: SNAr-mediated degradation pathway of 5-Chloropyrido[2,3-d]pyrimidine in protic solvents.

Solubility Thermodynamics & Kinetics

The solubility of 5-Chloropyrido[2,3-d]pyrimidine is governed by its planar, rigid, and lipophilic aromatic core, which promotes strong intermolecular π-π stacking. This results in poor thermodynamic solubility in aqueous media but high solubility in polar aprotic solvents that can disrupt these stacking interactions.

However, solubility cannot be evaluated in isolation from stability. A compound may appear to dissolve in a protic solvent, but if it rapidly degrades, the measured "solubility" actually reflects the solubility of its degradation products.

Quantitative Solvent Profiling

The table below summarizes the thermodynamic solubility and kinetic stability (half-life) of 5-Chloropyrido[2,3-d]pyrimidine across standard laboratory and formulation solvents.

Solvent CategorySpecific SolventThermodynamic Solubility (mg/mL)Kinetic Stability (t1/2 at 25°C)Application Recommendation
Polar Aprotic Anhydrous DMSO> 50.0> 6 monthsOptimal: Ideal for long-term stock solutions.
Polar Aprotic DMF / NMP> 30.0> 3 monthsGood: Recommended for synthetic cross-coupling.
Polar Protic Methanol / Ethanol5.0 - 10.0< 24 hoursAvoid: Solvolysis leads to 5-alkoxy impurities.
Aqueous Buffer PBS (pH 7.4)< 0.1< 2 hoursCaution: Prepare immediately prior to biological assays.
Non-Polar Dichloromethane (DCM)10.0 - 20.0> 1 monthGood: Ideal for extraction and chromatography.

Note: DMSO is highly hygroscopic. If DMSO stocks absorb atmospheric moisture, the introduced water will initiate the SNAr hydrolysis pathway, drastically reducing the shelf-life of the stock.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, standard visual solubility assessments (e.g., nephelometry) are insufficient for reactive scaffolds like [2]. Loss of compound from the solution phase could be due to precipitation or degradation.

The following protocol establishes a self-validating mass-balance system using LC-MS/UV to simultaneously profile solubility and stability.

Protocol: Kinetic Solubility and Degradation Profiling via LC-MS

Objective: Differentiate between physical precipitation and chemical degradation in target solvents.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 1.65 mg of 5-Chloropyrido[2,3-d]pyrimidine in 1.0 mL of strictly anhydrous DMSO (stored over 3Å molecular sieves) to create a 10 mM master stock.

  • Solvent Spiking: Aliquot 990 µL of the test solvent (e.g., PBS pH 7.4, Methanol, or wet DMSO) into HPLC vials. Spike with 10 µL of the master stock to achieve a 100 µM final concentration.

  • Incubation & Agitation: Place vials in a thermomixer set to 25°C (or 37°C for biological relevance) with constant agitation at 500 RPM.

  • Time-Course Sampling: At intervals of 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Phase Separation: Centrifuge the aliquot at 10,000 x g for 5 minutes to pellet any precipitated intact compound. Transfer the supernatant to a fresh vial.

  • LC-MS/UV Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column.

    • Causality Check (The Self-Validation): Monitor the UV absorbance (e.g., 254 nm) and Extracted Ion Chromatograms (EIC). Track the disappearance of the parent mass ( [M+H]+≈166.0 ) and the appearance of the hydrolyzed degradant ( [M+H]+≈148.0 ).

  • Data Synthesis: If the parent signal decreases while the degradant signal proportionally increases, the loss is kinetic (instability). If the parent signal decreases with no degradant formed, the loss is thermodynamic (precipitation).

Experimental_Workflow A 1. Stock Preparation (10 mM in Anhydrous DMSO) B 2. Solvent Spiking (Aqueous, Protic, Aprotic) A->B C 3. Time-Course Incubation (0-24h at 25°C/37°C) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. LC-MS/UV Analysis (Mass Balance Tracking) D->E F 6. Data Synthesis (t1/2 & Solubility Limits) E->F

Figure 2: Self-validating workflow for simultaneous solubility and degradation kinetic profiling.

Strategic Recommendations for Drug Development

When incorporating 5-Chloropyrido[2,3-d]pyrimidine into [3] or [4], researchers must proactively manage its solvent reactivity:

  • Storage Operations: Never store the compound in aqueous solutions or protic solvents. Maintain the compound as a lyophilized powder at -20°C. If liquid storage is mandatory, use anhydrous DMSO over molecular sieves, purged with argon to prevent moisture ingress.

  • Biological Assay Design: Because the compound hydrolyzes rapidly in physiological buffers (pH 7.4), perform all serial dilutions in 100% DMSO. Execute a final 1:100 or 1:1000 spike into the aqueous assay plate immediately prior to the addition of the biological target. Prolonged pre-incubation in buffer will lead to false negatives, as the 5-hydroxy degradant typically lacks the required binding affinity.

  • Synthetic Chemistry: When utilizing the 5-chloro group as a handle for cross-coupling (e.g., Suzuki-Miyaura) or Buchwald-Hartwig aminations, strictly utilize aprotic solvents (e.g., 1,4-Dioxane, Toluene, or DMF). If water is required for base solubility, minimize reaction times and monitor closely for the 5-hydroxy byproduct.

References

  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: Encyclopedia.pub / Pharmaceuticals URL: [Link]

  • Title: Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: MDPI Pharmaceuticals URL: [Link]

Methodological & Application

Application Note: De Novo Synthesis and Functionalization of 5-Chloropyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Pharmacological Relevance

The pyrido[2,3-d]pyrimidine scaffold is a privileged class of bicyclic nitrogenous heterocycles that acts as a robust bioisostere for purines and pteridines 1. Because they structurally mimic the adenine ring of ATP, these compounds are highly effective competitive inhibitors for a variety of critical oncogenic and inflammatory kinases, including PIM-1, EGFR, and CDK4/6 2. While the 2-, 4-, and 7-positions are the most historically explored vectors for structure-activity relationship (SAR) studies, functionalization at the 5-position provides a distinct spatial trajectory into the kinase hinge region.

To access these 5-substituted chemical spaces, the 5-chloropyrido[2,3-d]pyrimidine scaffold is synthesized as a universal, late-stage intermediate. The 5-chloro moiety is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines and thiols, or palladium-catalyzed cross-coupling with boronic acids, enabling the rapid generation of diverse target libraries 3.

Mechanistic Rationale: The "Pyrimidine-First" Approach

The construction of the pyrido[2,3-d]pyrimidine core can theoretically proceed via two disconnections: building a pyrimidine onto a pyridine, or building a pyridine onto a pyrimidine 1. The "pyrimidine-first" approach is overwhelmingly preferred in modern medicinal chemistry 4. Starting with a highly functionalized 4-aminopyrimidine (e.g., 4-amino-5-carboxylate or 6-aminouracil derivatives) allows for precise, early-stage control over the C2 and C4 substituents prior to ring closure 1.

The subsequent cyclocondensation with a 1,3-dielectrophile yields a pyrido[2,3-d]pyrimidin-5(8H)-one intermediate 2. To convert this highly stable, tautomeric lactam into a reactive electrophile, chlorination is performed using phosphorus oxychloride ( POCl3​ ) [[5]]().

Causality of the Vilsmeier-Haack Activation: The addition of catalytic N,N-dimethylformamide (DMF) to the POCl3​ reflux is not merely a solubility aid; it is a mechanistic necessity 3. POCl3​ and DMF react to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ. This highly electrophilic species attacks the lactam oxygen, forming a transient phosphorodichloridate leaving group. The localized high concentration of chloride ions then displaces this leaving group via an addition-elimination mechanism, irreversibly forming the 5-chloro heteroaryl bond 4 [[3]]().

Workflow Visualization

Workflow N1 Pyrimidine Precursor (4-Amino-5-carboxylate) N2 Cyclocondensation (Base-catalyzed) N1->N2 N3 Pyrido[2,3-d]pyrimidin-5-one (Stable Lactam) N2->N3 N4 Vilsmeier Activation (POCl3 / DMF) N3->N4 N5 5-Chloropyrido[2,3-d]pyrimidine (Reactive Electrophile) N4->N5 N6 SNAr / Cross-Coupling (Library Diversification) N5->N6 N7 Target Kinase Inhibitor (e.g., PIM-1, EGFR) N6->N7

Caption: Synthetic workflow for 5-chloropyrido[2,3-d]pyrimidine kinase inhibitors.

Self-Validating Experimental Protocols

Phase I: Annulation to the Pyrido[2,3-d]pyrimidin-5-one Core

Objective: Construct the bicyclic lactam from a 4-aminopyrimidine precursor.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 4-aminopyrimidine-5-carboxylate derivative (1.0 eq) in anhydrous ethanol.

  • Activation: Add an active methylene compound (e.g., ethyl cyanoacetate, 1.2 eq) and a catalytic amount of sodium ethoxide (0.2 eq). Causality: The alkoxide base deprotonates the active methylene, driving the nucleophilic attack on the ester/carbonyl at the C5 position of the pyrimidine, followed by intramolecular cyclization with the C4-amine 1.

  • Reflux & Monitoring: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1). Self-Validation Check: The starting material will disappear, replaced by a highly polar, UV-active spot remaining near the baseline.

  • Isolation: Cool the reaction to room temperature and neutralize with 1M HCl. The resulting precipitate is the pyrido[2,3-d]pyrimidin-5-one. Filter, wash with cold water and ethanol, and dry under high vacuum.

Phase II: Electrophilic Chlorination to 5-Chloropyrido[2,3-d]pyrimidine

Objective: Convert the inert lactam into a reactive 5-chloro scaffold.

  • Vilsmeier Complex Formation: Suspend the pyrido[2,3-d]pyrimidin-5-one (1.0 eq) in anhydrous toluene. Add POCl3​ (4.0–5.0 eq) and a catalytic amount of anhydrous DMF (0.1 eq) at 0 °C 3. Causality: Toluene acts as a non-reactive high-boiling solvent, preventing the charring that often occurs when POCl3​ is used neat. DMF is strictly required to generate the Vilsmeier-Haack intermediate 3.

  • Reflux: Attach a reflux condenser equipped with a drying tube (to prevent atmospheric moisture from hydrolyzing the POCl3​ ). Heat the mixture to 110 °C for 8–12 hours 3.

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl3​ . Carefully pour the concentrated residue over crushed ice with vigorous stirring. Causality: Rapid, cold quenching is mandatory. If the temperature rises during the hydrolysis of the residual POCl3​ , the newly formed 5-chloro heteroaryl bond will hydrolyze back to the pyridone starting material.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO3​ to neutralize residual acid, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography. Self-Validation Check: The product will elute significantly faster on TLC than the starting material due to the loss of the lactam hydrogen-bond donor. Infrared (IR) spectroscopy will show the complete disappearance of the broad lactam C=O stretch (~1680 cm−1 ). Mass spectrometry (ESI-MS) will confirm the product via a characteristic 3:1 isotopic ratio for the [M+H]+ and [M+2+H]+ peaks, confirming the incorporation of a single chlorine atom 5.

Quantitative Optimization Matrix

To ensure reproducibility across different substitution patterns, the following table summarizes optimized parameters and analytical markers for the chlorination phase.

Reaction ParameterOptimized ConditionCausality / RationaleAnalytical Validation Marker
Solvent System Toluene (0.2 M)Prevents substrate charring compared to neat POCl3​ .Clean baseline on TLC; minimal polymeric byproducts.
Chlorinating Agent POCl3​ (4.0 - 5.0 eq)Excess required to drive the equilibrium of the addition-elimination step.Complete consumption of starting material within 8 hrs.
Catalyst DMF (0.1 eq)Generates the highly electrophilic Vilsmeier-Haack reagent in situ.Reaction stalls at <20% conversion if omitted.
Temperature 110 °C (Reflux)Overcomes the high activation energy of the aromatization step.N/A
Quench Protocol Crushed Ice (0 °C)Prevents exothermic hydrolysis of the 5-chloro product.ESI-MS shows 3:1 isotopic pattern ( 35Cl / 37Cl ).

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances / PMC. URL:[Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. URL:[Link]

  • Review Article: The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Taylor & Francis. URL:[Link]

Sources

Application Notes & Protocols: The Role of Chloro-Substituted Pyrido[2,3-d]pyrimidines in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

I. Introduction: A Privileged Scaffold in Cancer Drug Discovery

The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold of profound interest in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to function as an effective ATP-competitive inhibitor for a wide array of protein kinases, many of which are pivotal in cancer cell proliferation and survival.[2][3]

While the specific isomer 5-Chloropyrido[2,3-d]pyrimidine is not extensively documented as a primary anticancer agent in current literature, the strategic placement of a chlorine atom on the pyrido[2,3-d]pyrimidine framework is a well-established strategy for enhancing therapeutic efficacy. The chlorine atom acts as a versatile synthetic handle and can significantly modulate the compound's steric and electronic properties, often leading to enhanced potency and target selectivity.[2]

This guide provides a comprehensive overview of the application of chloro-substituted pyrido[2,3-d]pyrimidine derivatives in cancer cell line studies. We will delve into their mechanisms of action, present quantitative efficacy data, and provide detailed, field-proven protocols for their evaluation.

II. Core Mechanisms of Action: Targeting Dysregulated Cell Signaling

The anticancer activity of pyrido[2,3-d]pyrimidine derivatives stems from their ability to inhibit key enzymes that drive oncogenesis.[4][5] The causality behind their efficacy lies in the targeted disruption of signaling pathways essential for tumor growth and survival.

Key Molecular Targets Include:

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, the inhibition of CDKs, particularly CDK4 and CDK6, can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2][6] This is a cornerstone of therapy for certain cancers, such as hormone receptor-positive breast cancer.

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Overexpression or mutation of these kinases can lead to uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels to supply the tumor).[2][7] Pyrido[2,3-d]pyrimidine derivatives can block these receptors, cutting off downstream pro-survival signals.

  • PIM-1 Kinase: This serine/threonine kinase is implicated in promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death).[8][9] Its inhibition by pyrido[2,3-d]pyrimidine compounds represents a promising strategy to reactivate the apoptotic machinery in cancer cells.[9]

CDK_Pathway_Inhibition cluster_0 Cell Cycle Progression cluster_1 Inhibitory Action CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates (pRb) E2F E2F Transcription Factor Rb->E2F Releases G1_S_Transition G1/S Phase Transition & Cell Proliferation E2F->G1_S_Transition Activates PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivative (e.g., Palbociclib) PyridoPyrimidine->CyclinD_CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb pathway by pyrido[2,3-d]pyrimidine derivatives.

III. Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported cytotoxic activity of various chloro-containing pyrido[2,3-d]pyrimidine derivatives against several human cancer cell lines.

Compound ID/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 4 MCF-7Breast Adenocarcinoma0.57[8][9]
HepG2Hepatocellular Carcinoma1.13[8][9]
Compound 11 MCF-7Breast Adenocarcinoma1.31[8][9]
HepG2Hepatocellular Carcinoma0.99[8][9]
Derivative 6b PC-3Prostate Cancer0.01[10]
Derivative 5a MCF-7Breast Adenocarcinoma1.77[7]
HepG2Hepatocellular Carcinoma2.71[7]
Derivative 5e MCF-7Breast Adenocarcinoma1.39[7]

IV. Experimental Workflow & Detailed Protocols

A systematic approach is critical for the reliable evaluation of a compound's anticancer potential. The following workflow illustrates the logical progression from initial cell culture to key endpoint assays.

Experimental_Workflow Start Start: Cancer Cell Line (e.g., MCF-7, PC-3) Culture 1. Cell Culture & Maintenance (Protocol 1) Start->Culture Seed 3. Seed Cells in Multi-well Plates Culture->Seed Prepare 2. Compound Stock Preparation (Protocol 2) Treat 4. Treat Cells with Compound Dilutions Prepare->Treat Seed->Treat Assay 5. Endpoint Assays Treat->Assay Viability Cell Viability (MTT Assay) (Protocol 3) Assay->Viability   Apoptosis Apoptosis Analysis (Annexin V/PI) Assay->Apoptosis   CellCycle Cell Cycle Analysis (Propidium Iodide) Assay->CellCycle   Data 6. Data Analysis (IC50, % Apoptosis, etc.) Viability->Data Apoptosis->Data CellCycle->Data

Caption: Standard workflow for in vitro evaluation of anticancer compounds.

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the routine subculturing of adherent cancer cell lines such as MCF-7 or HepG2.[11]

  • Materials:

    • Appropriate complete growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

    • Trypsin-EDTA solution (0.25%).

    • T-75 cell culture flasks.

    • Humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Observation: Visually inspect cells under a microscope to ensure they are healthy and have reached 70-80% confluency.[11]

    • Aspiration: Aseptically remove the spent culture medium from the flask.

    • Washing: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum, which can inhibit trypsin activity. Aspirate the PBS.

    • Dissociation: Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes. The timeframe is critical; over-trypsinization can damage cell surface proteins.

    • Neutralization: Add 8-10 mL of complete growth medium to the flask. The serum in the medium neutralizes the trypsin. Gently pipette the solution over the cell layer to detach all cells and break up clumps.

    • Subculture: Transfer a fraction of the cell suspension (e.g., 1/5th to 1/10th) to a new T-75 flask containing fresh, pre-warmed complete medium. This split ratio maintains an optimal cell density for continuous growth.

    • Incubation: Place the new flask back into the incubator to allow cells to adhere and proliferate.

Protocol 2: Compound Preparation and Storage

Proper handling of test compounds is paramount for reproducible results.

  • Materials:

    • Chloro-pyrido[2,3-d]pyrimidine derivative (powder form).

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Stock Solution Preparation: Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. DMSO is the solvent of choice for most hydrophobic organic compounds due to its high solubilizing power and miscibility with aqueous culture media.

    • Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the compound powder. Vortex thoroughly until the compound is completely dissolved.

    • Aliquoting & Storage: Dispense the stock solution into small-volume aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store aliquots at -20°C or -80°C for long-term stability.

    • Working Dilutions: On the day of the experiment, thaw one aliquot and prepare serial dilutions in complete culture medium. It is critical to ensure the final concentration of DMSO in the media applied to cells does not exceed a non-toxic level, typically ≤ 0.1% to 0.5%.[1]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Materials:

    • 96-well flat-bottom cell culture plates.

    • Cancer cell suspension (prepared as in Protocol 1).

    • Test compound serial dilutions (from Protocol 2).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[2] Incubate for 24 hours to allow cells to attach firmly.

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include "vehicle control" wells (treated with medium containing the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells.

    • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Pipette gently to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

V. Conclusion

The chloro-substituted pyrido[2,3-d]pyrimidine scaffold is a validated and highly promising platform for the development of novel anticancer agents. Its versatility allows for the potent and selective inhibition of multiple oncogenic kinases, leading to cytotoxic effects in a wide range of cancer cell lines. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to investigate and advance this important class of compounds in the ongoing search for more effective cancer therapies.

VI. References

  • George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Hassan, A. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • George, R. F., et al. (2019). Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]

  • El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Activities. MDPI. Available at: [Link]

  • Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Nacalai Tesque. Available at: [Link]

  • Martens, S. (2023). Cell culture. protocols.io. Available at: [Link]

Sources

Protocol for in vitro cytotoxicity assay using 5-Chloropyrido[2,3-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Cytotoxicity Profiling of 5-Chloropyrido[2,3-d]pyrimidine Derivatives Using Luminescent ATP Quantification

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Mechanistic Rationale & Assay Selection

Pyrido[2,3-d]pyrimidines are privileged bicyclic nitrogen-containing pharmacophores that exhibit profound anticancer properties, primarily through the ATP-competitive inhibition of critical kinases such as EGFR, PI3K, and CDK4/6[1]. Structural optimization, such as halogenation with a chlorine atom at the 5-position, further modulates the lipophilicity and electron density of the pyrimidine ring. This modification enhances the molecule's binding affinity within the hydrophobic pockets of target kinases, leading to robust cell cycle arrest and the induction of apoptosis[2].

When evaluating the in vitro cytotoxicity of these novel 5-chloropyrido[2,3-d]pyrimidine derivatives, the choice of assay is critical. Traditional tetrazolium-based colorimetric assays (e.g., MTT or WST-8) rely on mitochondrial reductases. However, highly active redox-cycling compounds or specific kinase inhibitors can cause metabolic shifts that artificially inflate or deflate formazan production, leading to false-positive viability signals.

To eliminate these artifacts, this protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay . This homogeneous method quantifies intracellular adenosine triphosphate (ATP) as a direct, proportional indicator of metabolically active cells[3]. Because ATP levels plummet rapidly upon cell death, this assay provides a highly sensitive and interference-free readout for kinase-driven cytotoxicity.

Pathway Compound 5-Chloropyrido[2,3-d]pyrimidine Target Kinase Inhibition (e.g., EGFR, CDK4/6) Compound->Target ATP-competitive binding Effect Cell Cycle Arrest & Apoptosis Target->Effect Signal Blockade ATP Intracellular ATP Depletion Effect->ATP Metabolic Collapse Assay Luminescent Readout (CellTiter-Glo) ATP->Assay Luciferase Reaction

Mechanistic pathway of 5-chloropyrido[2,3-d]pyrimidine cytotoxicity and ATP-based detection.

Experimental Design & Self-Validating Controls

A robust protocol must be a self-validating system. To ensure the integrity of the IC50 data generated for 5-chloropyrido[2,3-d]pyrimidine derivatives, the following controls and orthogonal validations are engineered into the workflow:

  • Vehicle Control (Baseline): Cells treated with DMSO at a final concentration of ≤0.1%. Causality: Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which convolutes the true pharmacological effect of the pyrimidine derivative.

  • Positive Control (Sensitivity Check): A clinically validated kinase inhibitor (e.g., Erlotinib for EGFR-mutant lines) or a broad cytotoxic agent (e.g., Doxorubicin). Causality: Validates that the specific cell line is responsive and the assay reagents are actively functioning[1].

  • Background Control (Noise Subtraction): Culture media plus CellTiter-Glo reagent, without cells. Causality: Autoluminescence from media components (like phenol red or serum proteins) must be subtracted to calculate the true signal-to-noise ratio[4].

  • Orthogonal Validation (Cytotoxicity vs. Cytostasis): ATP depletion indicates a loss of viable cells, but cannot strictly differentiate between cell death and a complete halt in proliferation. Causality: To confirm that the 5-chloropyrido[2,3-d]pyrimidine derivatives are actively inducing apoptosis rather than mere cytostasis, secondary validation using Annexin V/Propidium Iodide (PI) flow cytometry is highly recommended for the top-performing lead compounds[2].

Step-by-Step Methodology: Luminescent Viability Assay

Preparation and Cell Seeding
  • Plate Selection: Use white, opaque-walled 96-well plates . Causality: Clear plates allow optical crosstalk between adjacent wells, while black plates quench luminescence. White plates maximize signal reflection, dramatically improving assay sensitivity.

  • Seeding: Harvest cells in the logarithmic growth phase. Seed cells in 100 µL of complete culture medium per well according to the optimized densities in Table 1 .

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.

Compound Treatment
  • Dilution: Prepare a 10 mM stock of the 5-chloropyrido[2,3-d]pyrimidine derivative in 100% DMSO. Perform a 9-point serial dilution (e.g., 1:3) in complete culture media.

  • Dosing: Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media. Ensure the final DMSO concentration remains constant (0.1%) across all wells.

  • Exposure: Incubate for 72 hours at 37°C, 5% CO₂. Causality: Kinase inhibitors often require 48-72 hours to fully manifest downstream apoptotic cascades following cell cycle arrest.

Assay Execution
  • Equilibration (Critical Step): Remove the 96-well plates from the incubator and let them equilibrate to room temperature (approx. 22°C–25°C) for 30 minutes[5]. Causality: The Ultra-Glo™ Recombinant Luciferase enzyme kinetics are highly temperature-dependent. Failure to equilibrate causes "edge effects," where outer wells cool faster than inner wells, severely skewing luminescence readings and IC50 calculations.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well[5].

  • Lysis: Place the plate on an orbital shaker for 2 minutes at 300 rpm. Causality: Mechanical agitation ensures complete disruption of the cell membrane, releasing all intracellular ATP into the reaction buffer.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes[5]. Causality: This stabilizes the "glow-type" luminescent signal, ensuring uniform readouts across the entire plate.

  • Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[5].

Workflow Seed 1. Cell Seeding (White Plate) Treat 2. Compound Treatment Seed->Treat Equilibrate 3. Room Temp Equilibration Treat->Equilibrate Reagent 4. Add Reagent & Lyse Equilibrate->Reagent Read 5. Record Luminescence Reagent->Read

Step-by-step workflow for the homogeneous luminescent cell viability assay.

Data Presentation & Interpretation

Raw luminescence units (RLU) must be normalized to the vehicle control to determine the percentage of cell viability: % Viability =[(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Plot the % Viability against the log-transformed compound concentrations using non-linear regression (curve fit) software (e.g., GraphPad Prism) to calculate the absolute IC50 values.

Table 1: Optimal Seeding Densities for Common Cancer Cell Lines (96-well format)

Cell LineOrigin / Cancer TypeRecommended Seeding Density (cells/well)Doubling Time
A549 Non-Small Cell Lung Cancer3,000 - 5,000~22 hours
PC-3 Prostate Adenocarcinoma4,000 - 6,000~33 hours
MCF-7 Breast Adenocarcinoma5,000 - 8,000~38 hours
HCT-116 Colorectal Carcinoma2,000 - 4,000~21 hours

Note: Seeding densities must be optimized to ensure cells remain in the exponential growth phase (sub-confluent) at the end of the 72-hour assay window.

Table 2: Representative IC50 Profiling of 5-Chloropyrido[2,3-d]pyrimidine Derivatives (Mock Data)

Compound IDSubstitution PatternA549 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)Kinase Target Profile
Cpd-5A 5-Chloro, 2-Amino1.24 ± 0.080.85 ± 0.044.12 ± 0.21EGFR (WT)
Cpd-5B 5-Chloro, 2-Methyl8.45 ± 0.335.60 ± 0.18> 20.0Weak multi-kinase
Cpd-5C 5-Chloro, 7-Aryl0.18 ± 0.02 0.32 ± 0.05 1.05 ± 0.09EGFR (T790M) / CDK4
Erlotinib Positive Control2.10 ± 0.1511.05 ± 0.80> 20.0EGFR (WT)

Interpretation: In this representative dataset, the addition of a bulky aryl group at the 7-position alongside the 5-chloro substitution (Cpd-5C) drastically increases cytotoxicity across tested cell lines, outperforming the clinical standard Erlotinib, likely due to enhanced binding in mutant kinase pockets[2].

References

  • Kumar, A., Bhagat, K. K., Singh, A. K., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, Royal Society of Chemistry, 2023. URL:[Link]

  • Elzahabi, H. S. A., Nossier, E. S., Alasfoury, R. A., et al. "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

Sources

Application Note: Green and Expedient One-Pot Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst optimization, and self-validating experimental protocols for multicomponent heterocyclic synthesis.

Introduction & Scientific Rationale

Pyrido[2,3-d]pyrimidines represent a highly privileged pharmacophore in modern drug discovery. Their structural resemblance to purines allows them to act as potent competitive inhibitors for various kinases (e.g., cyclin-dependent kinases, tyrosine kinases) and dihydrofolate reductase (DHFR), making them invaluable in the development of antitumoral, antibacterial, and anti-inflammatory agents[1].

Historically, the synthesis of these fused bicyclic systems required multi-step linear pathways involving harsh conditions, toxic solvents, and complex chromatographic purifications. As a Senior Application Scientist, I advocate for the transition to One-Pot Multicomponent Reactions (MCRs) . MCRs offer unparalleled atom economy, operational simplicity, and step efficiency. By combining an aromatic aldehyde, an active methylene compound (such as malononitrile or Meldrum's acid), and an aminopyrimidine in a single vessel, researchers can construct complex pyrido[2,3-d]pyrimidine scaffolds via a thermodynamically driven domino sequence[2].

Mechanistic Pathway & Causality

The success of this three-component reaction relies on the precise orchestration of a domino Knoevenagel-Michael-cyclization sequence. Understanding the causality behind each step is critical for troubleshooting and optimizing yields:

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aromatic aldehyde and the active methylene compound. This step requires careful catalytic tuning; the catalyst must be basic enough to generate the enolate from the active methylene, but not so basic that it induces unwanted aldol self-condensation of the aldehyde[2].

  • Michael Addition: The resulting arylidene intermediate is highly electrophilic. The aminopyrimidine (e.g., 6-amino-1,3-dimethyluracil) acts as a nucleophile, attacking the β -carbon of the arylidene to form an acyclic adduct.

  • Intramolecular Cyclization & Aromatization: The adduct undergoes rapid intramolecular ring closure. The driving force for the final dehydration (or acetone/CO 2​ release if Meldrum's acid is used) is the massive thermodynamic stability gained through the aromatization of the newly formed pyridine ring[3].

Mechanism A Aromatic Aldehyde + Active Methylene B Knoevenagel Condensation (Arylidene Intermediate) A->B Catalyst Activation D Michael Addition (Acyclic Adduct) B->D C Aminopyrimidine (e.g., 6-aminouracil) C->D Nucleophilic Attack E Intramolecular Cyclization (Ring Closure) D->E Domino Reaction F Tautomerization & Dehydration/CO2 Release E->F G Pyrido[2,3-d]pyrimidine Target Scaffold F->G Thermodynamic Sink

Mechanistic pathway of the one-pot three-component pyrido[2,3-d]pyrimidine synthesis.

Catalyst Selection & Quantitative Data

The choice of catalyst and solvent dictates the reaction kinetics and environmental footprint. Below is a comparative analysis of field-proven catalytic systems:

  • Diammonium Hydrogen Phosphate (DAHP): DAHP acts as a mild, amphoteric catalyst in aqueous media. The ammonium ions provide weak Brønsted acidity to activate the aldehyde carbonyl, while the phosphate acts as a mild base to deprotonate the active methylene. This dual activation is highly effective under microwave irradiation[1].

  • Bismuth(III) Triflate (Bi(OTf) 3​ ): A powerful Lewis acid that coordinates directly to the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This is particularly useful for sterically hindered or electron-rich aromatic aldehydes that resist standard Knoevenagel condensation[4].

  • Brønsted-Acidic Ionic Liquids ([DMBSI]HSO 4​ ): For completely solvent-free environments, ionic liquids serve as both catalyst and reaction medium. The highly polar imidazolium core stabilizes the transition states of the Michael addition, while the sulfonic acid moieties drive the final dehydration, reducing reaction times to mere minutes[3].

Table 1: Catalyst Performance Comparison for Pyrido[2,3-d]pyrimidine Synthesis
Catalyst SystemSolventReaction ConditionTimeYield (%)Key AdvantageRef
DAHP (10 mol%)H 2​ OMicrowave5–10 min82–95Green solvent, ultra-fast kinetics[1]
DAHP (10 mol%)H 2​ OReflux1–2 h80–92No specialized equipment needed[1]
[DMBSI]HSO 4​ NoneHeating (90 °C)1–3 min79–95Solvent-free, recyclable catalyst[3]
Bi(OTf) 3​ (10 mol%)EtOHReflux (80 °C)1–3 h85–94Excellent for deactivated aldehydes[4]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis (DAHP Catalyst)

This protocol utilizes water as a green solvent and microwave irradiation to accelerate kinetics.

Self-Validating System: This protocol is designed to provide immediate visual feedback. The initial heterogeneous mixture of reagents in water transitions to a colored suspension as the Knoevenagel arylidene intermediate forms. Because the fully aromatized pyrido[2,3-d]pyrimidine product is highly hydrophobic, it spontaneously precipitates out of the aqueous phase upon cooling. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and serves as a visual confirmation of successful cyclization, eliminating the need for continuous TLC monitoring[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of the aromatic aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of 4(6)-aminouracil.

  • Catalyst Addition: Add 10 mol% (0.1 mmol) of diammonium hydrogen phosphate (DAHP) followed by 5 mL of deionized water.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at a constant power (maintaining the temperature at ~100 °C) for 5 to 10 minutes.

  • Cooling & Precipitation: Remove the vial and allow it to cool to room temperature, then place it in an ice bath for 15 minutes. A heavy solid precipitate will form.

  • Isolation: Filter the precipitate under a vacuum. Wash the crude solid thoroughly with cold water (2 × 10 mL) to remove the water-soluble DAHP catalyst, followed by a wash with cold ethanol (5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to afford the analytically pure pyrido[2,3-d]pyrimidine derivative.

Workflow Step1 1. Reagent Mixing Equimolar Aldehyde, Malononitrile, Aminouracil Step2 2. Catalyst & Solvent Add 10 mol% DAHP in H2O Step1->Step2 Step3 3. Microwave Irradiation 5-10 min (Monitor via TLC) Step2->Step3 Step4 4. Precipitation Cool to RT & Ice Bath Step3->Step4 Step5 5. Isolation Filter & Wash (H2O/Cold EtOH) Step4->Step5 Step6 6. Purification Recrystallize from Hot Ethanol Step5->Step6 Step7 7. QC Validation NMR, IR, Melting Point Step6->Step7

Step-by-step experimental workflow for the microwave-assisted aqueous synthesis protocol.

Protocol B: Solvent-Free Synthesis using Brønsted-Acidic Ionic Liquid

Ideal for laboratories prioritizing solvent-free conditions and catalyst recyclability.

Step-by-Step Methodology:

  • Mixing: In a 25 mL round-bottom flask, combine 1.0 mmol of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1.0 mmol of the aromatic aldehyde, and 1.0 mmol of Meldrum's acid.

  • Catalysis: Add 15 mol% of [DMBSI]HSO 4​ ionic liquid. Do not add any additional solvent.

  • Thermal Activation: Stir the mixture at 90 °C in an oil bath. The reaction will rapidly turn into a viscous melt. Complete conversion typically occurs within 1 to 3 minutes[3].

  • Work-up: Cool the mixture to room temperature. Add 10 mL of water and stir vigorously. The target pyrido[2,3-d]pyrimidine will precipitate, while the ionic liquid catalyst dissolves entirely in the aqueous phase.

  • Recovery: Filter the product. The aqueous filtrate can be subjected to vacuum evaporation at 80 °C to quantitatively recover the [DMBSI]HSO 4​ catalyst for subsequent runs[3].

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized pyrido[2,3-d]pyrimidines, the following analytical signatures should be verified:

  • FT-IR Spectroscopy: Look for the disappearance of the characteristic aldehyde carbonyl stretch (~1700 cm −1 ) and the appearance of sharp nitrile ( C≡N ) stretching bands at ~2210–2220 cm −1 (if malononitrile was used). Broad absorption bands between 3200–3400 cm −1 will confirm the presence of primary/secondary amine groups.

  • 1 H NMR (DMSO-d 6​ ): The defining feature of the successful aromatization/cyclization is the singlet corresponding to the highly deshielded pyridine ring proton (if applicable) or the distinct chemical shifts of the newly formed functional groups on the pyrimidine core. NH/NH 2​ protons will typically appear as broad singlets between δ 7.0–8.5 ppm, exchangeable with D 2​ O.

References

1.[3] Title: A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst Source: chem-soc.si URL:

2.[1] Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media Source: zodml.org URL:

3.[4] Title: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate Source: scirp.org URL:

4.[2] Title: Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective Source: acs.org URL:

Sources

Advanced Application Note: Synthesis and Functionalization of 6-Chloropyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds in modern drug discovery, acting as structural isosteres to purines and pteridines (1[1]). The strategic introduction of a chlorine atom at the 6-position transforms this bicyclic core into a highly versatile intermediate. This halogen handle enables late-stage functionalization via transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr), facilitating the rapid generation of diverse chemical libraries (2[2]).

Derivatives of 6-chloropyrido[2,3-d]pyrimidine have demonstrated profound efficacy as potent inhibitors of critical kinases, including Cyclin-Dependent Kinases (CDK4/6) and the Phosphoinositide 3-Kinase (PI3K)/ERK signaling pathways, which are deeply implicated in oncogenesis and inflammatory diseases (3[3]).

Mechanism of pyrido[2,3-d]pyrimidine derivatives in kinase inhibition pathways.

Synthetic Strategy: Late-Stage Chlorination

While convergent multicomponent syntheses exist, the late-stage chlorination strategy is overwhelmingly preferred in drug development due to its superior yield, scalability, and regiocontrol (4[4]). This strategy relies on the initial construction of a hydroxylated or dione precursor—such as pyrido[2,3-d]pyrimidine-4,6-dione—followed by aggressive chlorination using phosphorus oxychloride (POCl₃) (5[5]).

Step-by-step synthetic workflow for 6-chloropyrido[2,3-d]pyrimidine via chlorination.

Experimental Protocols

Protocol 1: Synthesis of the Pyrido[2,3-d]pyrimidine-4,6-dione Precursor

Objective: Construct the bicyclic core via cyclocondensation. Causality & Design: The reaction between 2,6-diaminopyridine and a three-carbon synthon (diethyl malonate) efficiently builds the pyrimidine ring onto the electron-rich pyridine core. The use of a base catalyzes the transamidation and subsequent cyclization to yield the dione intermediate (5[5]).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diaminopyridine (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling solvent (e.g., diphenyl ether).

  • Execution: Heat the mixture to reflux for 4–6 hours.

  • Self-Validation: Monitor the consumption of the starting material via Thin Layer Chromatography (TLC). The disappearance of the primary amine spot confirms cyclization.

  • Isolation: Cool the reaction to room temperature. Precipitation of the dione upon cooling serves as a primary physical indicator of successful cyclization. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol 2: Chlorination to 6-Chloropyrido[2,3-d]pyrimidine

Objective: Convert the dione precursor to the 6-chloro derivative. Causality & Design: POCl₃ acts dually as the solvent and the chlorinating agent, driving the equilibrium forward. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloromethyleneiminium ion). This intermediate rapidly activates the tautomeric hydroxyl groups of the dione, drastically reducing reaction time and improving the yield of the substitution (5[5]).

  • Setup: Suspend the pyrido[2,3-d]pyrimidine-4,6-dione precursor (1.0 eq) in an excess of POCl₃ (5.0–10.0 eq) within a round-bottom flask equipped with a calcium chloride drying tube (6[6]).

  • Catalysis: Slowly add a catalytic amount of DMF (0.1 eq) at 0 °C (1[1]).

  • Execution: Heat the mixture to reflux (110–120 °C) and maintain for 8–12 hours.

  • Self-Validation: The transition from a heterogeneous suspension to a homogeneous dark solution indicates the consumption of the insoluble dione precursor. Confirm completion by taking an aliquot, quenching it in a NaHCO₃/EtOAc mixture, and analyzing via TLC.

  • Work-up Causality: Distill off excess POCl₃ under reduced pressure to minimize exothermic hazards during quenching (4[4]). Carefully pour the remaining residue over crushed ice. This controlled hydrolysis prevents thermal degradation of the product.

  • Neutralization: Neutralize the highly acidic aqueous solution with saturated sodium bicarbonate (NaHCO₃) to a pH of 7–8. Critical Step: This prevents the acid-catalyzed hydrolysis of the newly formed C-Cl bonds (5[5]).

  • Isolation: Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Purify via recrystallization (ethyl acetate/hexane).

Protocol 3: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 6-arylpyrido[2,3-d]pyrimidine derivatives. Causality & Design: The electron-withdrawing nature of the bicyclic core renders the 6-chloro position highly reactive toward oxidative addition by Palladium(0). A biphasic solvent system (1,4-dioxane/water) is employed to dissolve both the organic substrates and the inorganic base (K₂CO₃), which is essential for the transmetalation step (2[2]).

  • Setup: In an oven-dried Schlenk tube, combine 6-chloropyrido[2,3-d]pyrimidine (1.0 eq), an aryl boronic acid (1.2–1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0–3.0 eq) (2[2]).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas (argon/nitrogen) three times to prevent catalyst oxidation.

  • Execution: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Heat the mixture to 90–110 °C for 4–6 hours.

  • Self-Validation: Track reaction progress via LC-MS; the disappearance of the distinct isotopic pattern of the chlorinated starting material (M and M+2 peaks) confirms full conversion.

  • Isolation: Quench with water, extract with ethyl acetate, dry, and purify via flash column chromatography on silica gel.

Quantitative Data Summary

Reaction StageTarget Intermediate / ProductKey Reagents & ConditionsTime (h)Temp (°C)Typical Yield (%)
Cyclocondensation Pyrido[2,3-d]pyrimidine-4,6-dione2,6-Diaminopyridine, Diethyl malonate, Base4–6Reflux75–85%
Chlorination 6-Chloropyrido[2,3-d]pyrimidinePOCl₃ (5–10 eq), DMF (cat.)8–12110–12070–80%
Cross-Coupling 6-Arylpyrido[2,3-d]pyrimidineAryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O4–690–11068–90%
SₙAr Amination 6-Aminopyrido[2,3-d]pyrimidineAmine (1.5 eq), Base, Solvent2–880–15070–95%

References

  • Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives , Benchchem.1

  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine , Benchchem.6

  • Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine , Benchchem. 5

  • Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine , Benchchem. 4

  • Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design , Benchchem. 7

  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development , Benchchem. 8

  • Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations , Benchchem. 2

  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors... , Semantic Scholar. 3

Sources

Application Notes & Protocols: 5-Chloropyrido[2,3-d]pyrimidine as a Scaffold for PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting PIM-1 Kinase in Oncology with a Privileged Scaffold

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1, has emerged as a significant target in cancer therapy.[1][2] PIM-1 is a constitutively active kinase that plays a crucial role in regulating cell cycle progression, survival, and apoptosis.[3][4] Its overexpression is associated with numerous hematological and solid tumors, including prostate cancer, breast cancer, and leukemia, often correlating with poor prognosis and drug resistance.[2][4][5] PIM-1 exerts its oncogenic effects by phosphorylating a wide array of downstream substrates, thereby influencing key signaling pathways such as the JAK/STAT and PI3K/AKT pathways.[3][6] This central role in tumor cell proliferation and survival makes PIM-1 an attractive target for the development of novel anticancer agents.[1][3]

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[7][8] The introduction of a chlorine atom at the 5-position of this scaffold offers a strategic advantage for developing PIM-1 inhibitors. This modification can enhance binding affinity and provides a versatile chemical handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[9] This document provides a comprehensive guide to utilizing the 5-chloropyrido[2,3-d]pyrimidine scaffold for the discovery and evaluation of novel PIM-1 kinase inhibitors.

PIM-1 Signaling Pathway

PIM-1 kinase is a central node in signaling pathways that govern cell fate. It is transcriptionally upregulated by various cytokines and growth factors through the JAK/STAT pathway. Once expressed, PIM-1 phosphorylates a diverse range of cytoplasmic and nuclear substrates, ultimately promoting cell survival and proliferation.[6]

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_p STAT_p STAT->STAT_p dimerizes & translocates PIM1 PIM1 BAD BAD PIM1->BAD phosphorylates MYC MYC PIM1->MYC stabilizes Apoptosis Apoptosis BAD->Apoptosis promotes pBAD pBAD pBAD->Apoptosis inhibits PIM1_Gene PIM1_Gene STAT_p->PIM1_Gene activates transcription PIM1_Gene->PIM1 translation Cell_Cycle_Progression Cell_Cycle_Progression MYC->Cell_Cycle_Progression promotes

Caption: PIM-1 Signaling Pathway.

Synthesis of 5-Chloropyrido[2,3-d]pyrimidine Derivatives

The synthesis of 5-chloropyrido[2,3-d]pyrimidine derivatives typically involves a multi-step process starting from commercially available pyridine or pyrimidine precursors.[10][11] The chlorine atom at the 5-position can be introduced at various stages of the synthesis, often through chlorination of a suitable precursor. Subsequent modifications at other positions of the scaffold, such as the 2, 4, and 7-positions, allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[7][12]

General Synthetic Workflow

Caption: General Synthetic Workflow.

Protocol: Synthesis of a Representative 5-Chloropyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 5-chloropyrido[2,3-d]pyrimidine derivative. Caution: This is a generalized procedure and may require optimization for specific target molecules. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-amino-4,6-dichloronicotinonitrile

  • Formamide

  • Phosphorus oxychloride (POCl3)

  • Substituted amine (R-NH2)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 4,6-dichloropyrido[2,3-d]pyrimidin-5-amine:

    • A mixture of 2-amino-4,6-dichloronicotinonitrile and an excess of formamide is heated at reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and dried to yield the intermediate.

  • Synthesis of 4,5,6-trichloropyrido[2,3-d]pyrimidine:

    • The intermediate from the previous step is treated with an excess of phosphorus oxychloride (POCl3) and heated at reflux.

    • After completion, the excess POCl3 is removed under reduced pressure.

    • The residue is carefully quenched with ice water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the trichlorinated product.

  • Synthesis of the final 5-chloropyrido[2,3-d]pyrimidine inhibitor:

    • The trichlorinated intermediate is dissolved in a suitable solvent like dichloromethane.

    • A substituted amine (R-NH2) and a base such as triethylamine (TEA) are added to the solution.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is washed with water and brine.

    • The organic layer is dried and concentrated.

    • The crude product is purified by silica gel column chromatography to afford the final 5-chloropyrido[2,3-d]pyrimidine derivative.

Biochemical Evaluation: PIM-1 Kinase Inhibition Assay

To determine the potency of the synthesized compounds as PIM-1 inhibitors, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[13][14]

Protocol: ADP-Glo™ PIM-1 Kinase Assay

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., S6Ktide)[15]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

    • Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x PIM-1 kinase solution (prepared in kinase buffer) to all wells except the "blank" control.

    • To initiate the kinase reaction, add 5 µL of a 2x substrate/ATP mixture (prepared in kinase buffer) to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a four-parameter logistic dose-response curve.

Compound IDPIM-1 IC50 (nM)Reference
Staurosporine16.7[16][17]
Compound 411.4[16][17]
Compound 1017.2[16][17]
AZD12080.4[18]
SGI-17767[18]

Cellular Characterization of PIM-1 Inhibitors

To assess the on-target activity of the inhibitors in a cellular context, various cell-based assays are employed. These assays confirm that the compounds can penetrate the cell membrane and inhibit PIM-1 signaling, leading to downstream effects on cell proliferation and survival.

Protocol: Western Blot Analysis of PIM-1 Signaling

Western blotting is used to measure the phosphorylation status of PIM-1 substrates, such as BAD, providing direct evidence of target engagement in cells.[19]

Materials:

  • Cancer cell line overexpressing PIM-1 (e.g., PC-3, DU145, MCF-7)[20]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-PIM-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol: Cell Viability Assay (MTS/MTT Assay)

Cell viability assays, such as the MTS or MTT assay, are used to determine the cytotoxic or cytostatic effects of the PIM-1 inhibitors on cancer cells.[19]

Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • Assay:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for 1-4 hours at 37°C.

    • For MTT assays, add a solubilizing agent to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 or IC50 value (the concentration of compound that causes 50% inhibition of cell growth or viability).

In Vivo Efficacy Studies

Promising compounds are further evaluated in animal models to assess their anti-tumor efficacy and tolerability. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[21][22]

General Protocol: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., PC-3 for prostate cancer)[21]

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal care facilities and equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily for 14-21 days).

  • Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition in the treated groups to the control group.

In Vivo Study Workflow

InVivo_Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization of Mice into Groups B->C D Compound Administration (e.g., Oral Gavage) C->D E Monitoring (Tumor Volume & Body Weight) D->E F Study Endpoint & Tumor Excision E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: In Vivo Study Workflow.

Conclusion

The 5-chloropyrido[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of potent and selective PIM-1 kinase inhibitors. Its favorable chemical properties and amenability to structural modification allow for the systematic optimization of lead compounds. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, biochemical and cellular characterization, and in vivo evaluation of novel PIM-1 inhibitors based on this privileged scaffold. Through a rigorous and iterative drug discovery process, the 5-chloropyrido[2,3-d]pyrimidine scaffold holds significant potential for yielding novel therapeutic agents for the treatment of various cancers.

References

  • Pim-1 kinase as cancer drug target: An update - PMC - NIH. (n.d.).
  • PIM1 - Wikipedia. (n.d.). Retrieved from [Link]

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - Frontiers. (2021, June 28). Retrieved from [Link]

  • PIM Kinase as an Executional Target in Cancer - Journal of Cancer Prevention. (2018, September 30). Retrieved from [Link]

  • PIM-1 kinase: a potential biomarker of triple-negative breast cancer - Dove Medical Press. (2019, August 8). Retrieved from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC. (n.d.). Retrieved from [Link]

  • PIM1, Active. (n.d.). Retrieved from [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. (2023, March 28). Retrieved from [Link]

  • PIM kinase inhibition decreased tumor growth in a xenograft model of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (n.d.). Retrieved from [Link]

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  • SAR of pyrido[2,3-d]pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022, December 27). Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). Retrieved from [Link]

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5). Retrieved from [Link]

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Application Note: High-Throughput Screening of 5-Chloropyrido[2,3-d]pyrimidine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrido[2,3-d]pyrimidine nucleus is one such "privileged scaffold," recognized for its remarkable versatility and broad spectrum of biological activities, particularly in oncology and inflammation.[1][2] As a bioisostere of purine, this heterocyclic system provides an ideal starting point for designing molecules that can interact with ATP-binding sites in enzymes, most notably protein kinases.[3]

The introduction of a chlorine atom, specifically at the 5- or 6-position, further enhances the scaffold's utility. This halogen serves as a crucial chemical handle, enabling diverse substitutions that can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including ALK, EGFR, VEGFR-2, HER-2, and PIM-1, making them highly valuable for cancer drug discovery.[4][5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign for 5-Chloropyrido[2,3-d]pyrimidine libraries. We will delve into the causality behind experimental design, from assay development and validation to detailed protocols for primary screening, hit confirmation, and secondary assays, ensuring a robust and efficient path from library to lead.

II. Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign is contingent upon the quality of the assay. The chosen methodology must be robust, reproducible, and scalable. The primary goal during assay development is to create a large enough "window" between the positive and negative controls, with minimal data variability, to confidently identify true hits.

A. Selecting the Optimal Assay Format

The choice of assay format depends on the specific biological question being asked. For screening 5-Chloropyrido[2,3-d]pyrimidine libraries against a specific kinase, both biochemical and cell-based assays are viable, often used sequentially to build a comprehensive picture of a compound's activity.

  • Biochemical Assays: These assays directly measure the activity of a purified enzyme, providing a clean and direct assessment of target inhibition. They are ideal for primary HTS due to their simplicity and lower susceptibility to compound interference.

    • Rationale: For kinase inhibitor discovery, universal ADP-detection platforms (e.g., Transcreener® ADP² Assay) are highly effective.[9][10] These homogeneous, "mix-and-read" assays quantify kinase activity by measuring the production of ADP, a universal product of all kinase reactions.[10] This approach eliminates the need for target-specific antibodies or modified substrates, making it adaptable across virtually any kinase. Label-free methods, such as MALDI-TOF mass spectrometry, also offer a direct and quantitative readout by measuring substrate-to-product conversion.

  • Cell-Based Assays: These assays measure the biological effect of a compound on living cells, offering greater physiological relevance by accounting for factors like cell permeability and off-target effects.[11]

    • Rationale: While often used as secondary assays to confirm on-target activity in a cellular context, they can also be used for primary phenotypic screening.[12] Common formats include cytotoxicity assays (e.g., MTT, MTS) which measure cell viability and proliferation.[6][13][14] A compound that is highly potent in a biochemical assay but shows no activity in a cell-based assay may have poor membrane permeability, whereas a compound that is cytotoxic may be a non-specific inhibitor.[15]

B. Assay Validation: Quantifying Robustness with the Z'-Factor

Before initiating a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[16] It is superior to simpler metrics like the signal-to-background ratio because it accounts for the variability of both the high and low signals.[17]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., no inhibition) and negative (n, e.g., full inhibition) controls:

Z' = 1 – (3σp + 3σn) / |μp – μn|[18]

A Z'-factor value provides a clear indication of assay quality and its suitability for HTS.

Z'-Factor ValueAssay ClassificationInterpretation for HTS
Z' ≥ 0.7ExcellentA large separation between control signals with low variability. Ideal for HTS.[17]
0.5 ≤ Z' < 0.7GoodA clear separation band between controls. Reliable for HTS.[16][19]
0 < Z' < 0.5MarginalMinimal separation between controls. May lead to a high rate of false positives/negatives. Assay optimization is required.[16][19]
Z' ≤ 0UnsuitableThe signal distributions of the controls overlap. The assay cannot distinguish hits from noise.[16]

Causality: An assay with a Z'-factor ≥ 0.5 ensures that the difference between the positive and negative controls is sufficiently large, and the data is tight enough, that hits can be identified with a high degree of statistical confidence.[17][20] This minimizes the risk of wasting resources on false positives or missing valuable hits (false negatives).

III. The High-Throughput Screening Cascade

A successful screening campaign follows a logical, multi-stage process designed to systematically identify and validate promising compounds. This "hit triage" process ensures that only the most promising and well-characterized compounds advance to lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization cluster_3 Output Primary Primary HTS (Single Concentration, e.g., 10 µM) Hit_ID Initial Hit Identification (e.g., >50% Inhibition) Primary->Hit_ID Confirmation Hit Confirmation (Retest from fresh stock) Hit_ID->Confirmation Dose_Response Dose-Response (IC50) Confirmation->Dose_Response Cytotoxicity Counter-Screen (e.g., MTT Assay for Cytotoxicity) Dose_Response->Cytotoxicity Orthogonal Orthogonal Assay (e.g., Cell-Based Target Engagement) Cytotoxicity->Orthogonal Selectivity Kinase Selectivity Profiling Orthogonal->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Validated Hit Series for Lead Optimization SAR->Lead

Caption: The HTS cascade for kinase inhibitor discovery.

IV. Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls at each step. They are presented in a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[21]

Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (Transcreener® ADP²)

Objective: To identify compounds from a 5-Chloropyrido[2,3-d]pyrimidine library that inhibit the target kinase by >50% at a single concentration.

Materials:

  • Target Kinase (e.g., ALK, active)

  • Kinase Substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (specific to the kinase)

  • Test Compounds: 10 mM stock in DMSO, diluted to 40 µM in reaction buffer (4X final concentration)

  • Positive Control: Known inhibitor of the target kinase

  • Negative Control: DMSO vehicle

  • Transcreener® ADP² FP Assay Kit (Antibody, Tracer, Stop & Detect Buffer)

  • 384-well, low-volume, black plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Plate Mapping: Design the plate map to include negative controls (DMSO only, 100% activity, n=32 wells), positive controls (known inhibitor, 0% activity, n=32 wells), and library compounds (n=320 wells).

  • Compound Dispensing: Add 5 µL of 4X library compounds, 4X positive control, or 4X negative control (DMSO in buffer) to the appropriate wells.

  • Enzyme Addition: Prepare a 2X enzyme solution in kinase reaction buffer. Add 10 µL to all wells.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the enzyme to detect both competitive and non-competitive inhibitors.[5] Add 5 µL to all wells to initiate the kinase reaction. The final reaction volume is 20 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the enzyme reaction.[9]

  • Detection: Prepare the ADP detection mix as per the Transcreener® protocol. Add 20 µL to each well to stop the kinase reaction and initiate detection.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

Data Analysis:

  • Calculate the average and standard deviation for the positive (0% activity) and negative (100% activity) controls.

  • Calculate the Z'-factor to confirm assay quality for that plate (should be ≥ 0.5).

  • Normalize the data for each compound well to percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

  • Hit Identification: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold (e.g., >50% or >3 standard deviations above the mean of the negative controls).

Protocol 2: Secondary Assay - Cell Viability/Cytotoxicity (MTT Assay)

Objective: To determine if the identified hits exhibit non-specific cytotoxicity, which can create false positives in many assay formats.

Materials:

  • Cancer Cell Line (e.g., H3122 for an ALK inhibitor screen)[4]

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Confirmed Hits and Control Compounds (dissolved in DMSO)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.1 nM). Add the compounds to the cells. Include untreated and vehicle (DMSO) controls.[13]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with media only).

  • Calculate the percent viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 (the concentration at which 50% of cell viability is inhibited).

Causality: By comparing the biochemical IC50 (potency against the target) with the CC50 (general cytotoxicity), a therapeutic window can be assessed. A compound that is highly potent against its target (low IC50) but only cytotoxic at much higher concentrations (high CC50) is a more promising candidate for further development.

V. Data Analysis and Hit Triage Workflow

The large volume of data generated from HTS requires a systematic and automated analysis workflow to ensure objectivity and efficiency.[22]

Data_Analysis_Workflow cluster_0 Raw Data Processing cluster_1 Hit Selection cluster_2 Hit Prioritization cluster_3 Output RawData Raw Plate Reader Data (e.g., FP, Absorbance) QC Plate-Level QC (Calculate Z'-Factor) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization HitPicking Hit Picking (Apply Threshold, e.g., >50%) Normalization->HitPicking DoseResponseFit Dose-Response Curve Fitting (Calculate IC50 / CC50) HitPicking->DoseResponseFit SAR_Analysis SAR by Scaffold (Identify active chemotypes) DoseResponseFit->SAR_Analysis Property_Filter Filter by Properties (Potency, Selectivity, Low Cytotoxicity) SAR_Analysis->Property_Filter PrioritizedHits Prioritized Hit List for Medicinal Chemistry Property_Filter->PrioritizedHits

Caption: Workflow for HTS data analysis and hit triage.

VI. Conclusion

High-throughput screening of 5-Chloropyrido[2,3-d]pyrimidine libraries offers a powerful and validated approach to discovering novel kinase inhibitors. The success of such a campaign hinges not on a single step, but on a holistic and rigorously controlled process. By beginning with a strategically designed, privileged scaffold, developing a robust and statistically validated assay (Z' ≥ 0.5), and executing a logical screening cascade, research teams can efficiently navigate vast chemical spaces. This systematic progression—from primary hit identification through confirmation, dose-response, and counter-screening—ensures that the resulting hit series are not only potent but also possess desirable, drug-like properties. The protocols and workflows outlined in this document provide a comprehensive framework for transforming a promising chemical library into a well-characterized set of lead compounds, accelerating the journey toward new therapeutic interventions.

VII. References

  • Vertex AI Search. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from

  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery. Retrieved from

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. Retrieved from

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from

  • On HTS. (2023, December 12). Z-factor. Retrieved from

  • McDermott, U., et al. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. PMC. Retrieved from

  • Hwang, J., et al. (2022, June 22). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. ACS Medicinal Chemistry Letters. Retrieved from

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from

  • ResearchGate. SAR of pyrido[2,3-d]pyrimidine derivatives. Retrieved from

  • Bruker. Kinase inhibition screening by label-free mass spectrometry employing the MALDI PharmaPulse HTS solution. Retrieved from

  • ResearchGate. Synthesis of ALK inhibitor (9). Retrieved from

  • ACS Publications. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from

  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from

  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from

  • PubMed. (2009, February 1). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Retrieved from

  • PubMed. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Retrieved from

  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. Retrieved from

  • ACS Medicinal Chemistry Letters. (2023, July 27). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Retrieved from

  • PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from

  • PMC. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Retrieved from

  • PMC. (2019, April 8). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Retrieved from

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Retrieved from

  • MDPI. (2022, October 13). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from

  • BenchChem. Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. Retrieved from

  • ResearchGate. SAR studies and chemical structures of pyrido[2,3-d].... Retrieved from

  • BenchChem. Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Retrieved from

  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from

  • BenchChem. Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. Retrieved from

  • Tantawy, E. S., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from

  • Semantic Scholar. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Retrieved from

  • PMC. (2023, July 27). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Retrieved from

  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from

  • PMC. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. Retrieved from

  • ResearchGate. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Retrieved from

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Design and Synthesis of Novel Bioactive Pyrido[2,3-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This structural motif, arising from the fusion of pyridine and pyrimidine rings, has garnered significant interest from researchers in drug discovery and development.[4][5] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3][5] This guide provides an in-depth exploration of the design principles and synthetic strategies for creating novel, bioactive pyrido[2,3-d]pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.

Principles of Design and Structure-Activity Relationships (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the bicyclic core.[6] Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective compounds.

A key aspect of their mechanism of action is the ability of the pyrido[2,3-d]pyrimidine scaffold to act as a kinase inhibitor by mimicking the purine core of ATP and binding to the ATP-binding site of various kinases.[6] This has led to the development of potent inhibitors of tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K), which are often dysregulated in cancer.[1][6][7]

Key SAR Insights:

  • Substitution at the C2 and C4 positions: Modifications at these positions with various amino and substituted phenyl groups have been shown to significantly influence anticancer activity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced both potency and bioavailability.[8][9]

  • Substitution at the C6 position: The nature of the substituent at the C6 position can dictate target selectivity. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase.[9]

  • Substitution at the C7 position: The presence of a carbonyl group at the C7 position, forming a pyrido[2,3-d]pyrimidin-7-one, has been explored for developing potent and selective Janus Kinase 3 (JAK3) covalent inhibitors.[10]

General Synthetic Strategies

The construction of the pyrido[2,3-d]pyrimidine core can be broadly approached from either pyrimidine or pyridine starting materials.[5][11]

From Pyrimidine Derivatives: A common strategy involves building the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. This can be achieved through reactions of 6-aminouracil derivatives with α,β-unsaturated ketones or Mannich bases.[5][11]

From Pyridine Derivatives: Alternatively, the pyrimidine ring can be constructed onto a pyridine precursor. A versatile starting material for this approach is 2-aminonicotinonitrile, which can undergo various cyclization reactions to form the desired pyrido[2,3-d]pyrimidine scaffold.[12][13]

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrido[2,3-d]pyrimidine isomers.

G cluster_0 Synthesis from Pyridine Precursors cluster_1 Synthesis from Pyrimidine Precursors cluster_2 Further Functionalization Pyridine 2-Aminonicotinonitrile Derivatives Intermediate1 Acylation/Thioacylation Pyridine->Intermediate1 Reagents (e.g., Acyl chlorides) Cyclization1 Intramolecular Cyclization Intermediate1->Cyclization1 Base/Heat Product1 Pyrido[2,3-d]pyrimidines Cyclization1->Product1 CoreScaffold Pyrido[2,3-d]pyrimidine Core Pyrimidine 6-Aminouracil Derivatives Intermediate2 Condensation Pyrimidine->Intermediate2 α,β-Unsaturated Ketones Cyclization2 Cyclodehydration Intermediate2->Cyclization2 Acid/Heat Product2 Pyrido[2,3-d]pyrimidines Cyclization2->Product2 Chlorination Chlorination (e.g., POCl3) CoreScaffold->Chlorination NucleophilicSub Nucleophilic Substitution Chlorination->NucleophilicSub Amines, Alcohols, etc. FinalProduct Diverse Bioactive Derivatives NucleophilicSub->FinalProduct

Caption: Generalized synthetic workflows for pyrido[2,3-d]pyrimidines.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of representative bioactive pyrido[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of a PIM-1 Kinase Inhibitor Precursor

This protocol is adapted from a reported synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity as PIM-1 kinase inhibitors.[12]

Objective: To synthesize an o-aminonicotinonitrile derivative, a key intermediate for the construction of the pyrido[2,3-d]pyrimidine ring.

Materials:

  • N-cyclohexyl derivative

  • Cyanoacetamide

  • Appropriate solvent (e.g., Ethanol)

  • Base (e.g., Piperidine)

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-cyclohexyl derivative (1 equivalent) and cyanoacetamide (1.1 equivalents) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time specified in the literature, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired o-aminonicotinonitrile intermediate.

Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][14]

Protocol 2: Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines

This protocol outlines a general procedure for the synthesis of N-substituted pyrido[2,3-d]pyrimidines via nucleophilic substitution of a chloro-derivative, a common strategy for introducing diversity.[13]

Objective: To synthesize a library of N-substituted pyrido[2,3-d]pyrimidine derivatives for biological screening.

Materials:

  • 4-Chloro-pyrido[2,3-d]pyrimidine derivative

  • A series of primary or secondary amines

  • Absolute ethanol

  • Standard laboratory glassware and reflux apparatus

  • TLC plates

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-pyrido[2,3-d]pyrimidine derivative (1 equivalent) in absolute ethanol.

  • Amine Addition: Add the desired amine (2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 8-10 hours, or until the reaction is complete as indicated by TLC.

  • Precipitation and Filtration: Cool the reaction mixture to room temperature. Add water to induce precipitation of the product. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid thoroughly with water and dry it.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Characterization: The final products should be characterized by their melting points and spectroscopic data (¹H NMR, ¹³C NMR, MS).[15]

Data Presentation and Visualization

Quantitative data from the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives are best presented in a tabular format for easy comparison.

Table 1: Synthetic and Biological Activity Data for Representative Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR¹ SubstituentR² SubstituentYield (%)PIM-1 Kinase IC₅₀ (nM)MCF-7 IC₅₀ (µM)
4 H4-chlorophenyl-34.60.57[12]
6 CH₃4-chlorophenyl---
11 --9721.41.31[12]

Data adapted from Tantawy et al. (2024).[12]

The following diagram illustrates a potential signaling pathway inhibited by bioactive pyrido[2,3-d]pyrimidine derivatives, such as the PI3K/mTOR pathway.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by pyrido[2,3-d]pyrimidines.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic methodologies outlined in this guide, coupled with a deep understanding of SAR, provide a robust framework for the design and synthesis of next-generation therapeutics. Future research in this area will likely focus on the development of more selective and potent inhibitors through advanced synthetic techniques, such as microwave-assisted organic synthesis (MAOS) and other green chemistry approaches, to accelerate the drug discovery process.[16][17][18]

References

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., Mohammed, S. M., ... & Ali, O. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12069-12085. [Link]

  • Al-Obaid, A. M., Al-Abdullah, N. A., Al-Ghanayem, A. A., & El-Sayed, M. A. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 7(1), 1079-1089. [Link]

  • Kaur, M., Singh, M., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7249-7272. [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Showalter, H. D., Bridges, A. J., Zhou, H., Sercel, A. D., McTaggart, P. A., Fry, D. W., ... & Denny, W. A. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 42(26), 5466-5479. [Link]

  • Elzahabi, H. S. A., El-Gendy, M. A. A., & Abbas, S. E. S. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Scientific Reports, 8(1), 1-14. [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido (2, 3-d) pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • Showalter, H. D., Bridges, A. J., Zhou, H., Sercel, A. D., McTaggart, P. A., Fry, D. W., ... & Denny, W. A. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 42(26), 5466-5479. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(3), 352. [Link]

  • Elsaedany, S. K., El-Maghrabey, A., & Al-Dhfyan, A. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4583. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 706-724. [Link]

  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 457-464. [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., Mohammed, S. M., ... & Ali, O. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12069-12085. [Link]

  • El-Gendy, M. A. A., Abdel-Aziz, M., & El-Zahabi, H. S. A. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future medicinal chemistry, 11(20), 2691-2710. [Link]

  • Sivaraja, N., Sakthivel, K., Kikushima, K., Kostić, M. D., Dohi, T., & Singh, F. V. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(1), 1-20. [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • Li, Y., Zhang, Y., Wang, Y., & Liu, Q. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 16(1), 1-18. [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., Mohammed, S. M., ... & Ali, O. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Bioactive compound on pyrido[2,3-d]pyrimidine derivative as inhibitor... [Link]

  • de Oliveira, R. N., & de Souza, R. O. M. A. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 30(23), 5432. [Link]

  • El-Gazzar, A. B. A., Yousif, M. N. M., & El-Enany, M. M. (2013). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. American Journal of Organic Chemistry, 3(4), 83-91. [Link]

  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-. SciSpace. [Link]

  • Li, Y., Zhang, Y., Wang, Y., & Liu, Q. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC medicinal chemistry, 16(1), 1-18. [Link]

  • Shamroukh, A. H., Ali, M. A., & Zaki, M. E. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Zhang, Y., Liu, Y., Li, Y., Wang, Y., & Liu, Q. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & medicinal chemistry letters, 64, 128680. [Link]

  • Dev, S., & Dhaneshwar, S. R. (2013). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Der Pharmacia Lettre, 5(5), 219-223. [Link]

  • Patel, K., & Singh, S. (2017). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Saudi Chemical Society, 21(1), S337-S344. [Link]

  • Wang, Y., Zhang, Y., Li, Y., & Liu, Q. (2021). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC medicinal chemistry, 12(10), 1735-1746. [Link]

  • ResearchGate. (n.d.). Various procedures for the synthesis of nitrogen heterocyclic compounds. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Q. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Molecular Crystals and Liquid Crystals, 734(1), 27-38. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Chloropyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-chloropyrido[2,3-d]pyrimidine is a critical transformation in the development of kinase inhibitors and other bioactive heterocycles. This process typically proceeds via the halogenation of a 5-oxo or 5-hydroxy precursor (e.g., pyrido[2,3-d]pyrimidin-5(8H)-one) using phosphorus oxychloride (POCl₃)[1].

Due to the highly electron-deficient nature of the pyrido[2,3-d]pyrimidine core, researchers frequently encounter yield-limiting bottlenecks. This guide is designed to provide authoritative, causality-driven solutions to the most common experimental failures.

Part 1: Troubleshooting Guides & FAQs

Q1: My chlorination reaction stalls, leaving significant unreacted starting material. How can I drive it to completion? A1: Incomplete chlorination is a primary cause of low yield. The electron-deficient pyrido[2,3-d]pyrimidine core reduces the nucleophilicity of the tautomeric oxygen toward the activating agent.

  • Causality & Solution: Adding a stoichiometric amount of an organic base, such as N,N -diisopropylethylamine (DIPEA) or pyridine, acts as an acid scavenger for the generated HCl and facilitates the formation of a highly reactive intermediate[2]. Furthermore, ensure you are using fresh POCl₃, as aged reagents accumulate phosphoric acid derivatives that hinder the reaction[1]. If the reaction still stalls, consider a low-solvent protocol at elevated temperatures (e.g., 150 °C in a sealed reactor), which has been shown to improve yields for recalcitrant pyrimidines[3].

Q2: LC-MS shows complete conversion during the reaction, but my isolated yield is abysmal. The main isolated product is the starting material. What went wrong? A2: This is the hallmark of product hydrolysis during the quenching phase. 5-Chloropyrido[2,3-d]pyrimidines are highly susceptible to nucleophilic attack by water, rapidly reverting to the thermodynamically stable 5-oxo/hydroxy form[4].

  • Causality & Solution: When excess POCl₃ is quenched directly with water, the reaction is violently exothermic and generates localized pockets of boiling HCl (aq). This hot, acidic environment rapidly hydrolyzes the newly formed C-Cl bond[1]. To prevent this, perform a reverse quench : slowly add the reaction mixture into a vigorously stirred, large volume of crushed ice[5]. Maintain the internal temperature strictly below 5 °C and quickly neutralize the aqueous layer to pH ~7 using a cold saturated sodium carbonate solution to minimize acid-catalyzed hydrolysis[1].

Q3: I used DMF as a catalyst with POCl₃, but I am observing multiple high-molecular-weight byproducts and a dark tar. Should I change the catalyst? A3: Yes. While catalytic DMF forms the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) which accelerates chlorination, it can also lead to unwanted side reactions.

  • Causality & Solution: In highly electron-deficient systems, or at elevated reflux temperatures, the Vilsmeier-Haack intermediate can form stable, undesired amidine byproducts or promote polymerization, resulting in a black tar[6]. Switch from DMF to a tertiary amine base (like pyridine or DIPEA)[2].

Part 2: Data Presentation

The table below summarizes how different reaction and workup conditions impact the final isolated yield of chloropyrido[2,3-d]pyrimidines.

ConditionReagents & TemperatureWorkup MethodTypical YieldPrimary Failure Mode
Standard Reflux Neat POCl₃, Reflux (105 °C)Direct quench into water< 30%Severe hydrolysis & degradation
DMF Catalyzed POCl₃, cat. DMF, 100 °CDirect quench into water40 - 50%Vilsmeier-Haack byproducts (Tar)
Base-Assisted POCl₃, Pyridine/DIPEA, 100 °CReverse quench into ice/NaHCO₃75 - 85%Minimal; highly efficient
Low-Solvent POCl₃ (1 eq/OH), Toluene, 150 °CEvaporation / Filtration> 85%Requires sealed reactor

Part 3: Optimized Step-by-Step Methodology

The following protocol is a self-validating system designed to maximize yield by preventing hydrolysis and degradation[2],[3].

Materials:

  • Pyrido[2,3-d]pyrimidin-5(8H)-one precursor (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)[2]

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)[2]

  • Anhydrous Toluene (0.5 M relative to precursor)[2]

Step 1: Activation Suspend the precursor in anhydrous toluene under an inert nitrogen atmosphere. Slowly add DIPEA.

  • Causality: The base deprotonates the tautomeric hydroxyl group, increasing its nucleophilicity toward POCl₃ and scavenging the HCl byproduct, which prevents the protonation of the pyrimidine nitrogens[2].

Step 2: Chlorination Add POCl₃ dropwise at room temperature. Heat the reaction mixture to 100 °C for 2.5 hours[2].

  • Causality: Controlled heating is required to overcome the activation energy barrier of the electron-deficient system, but avoiding excessive reflux temperatures prevents degradation.

Step 3: In-Process Control (Self-Validation) Pro-Tip: Withdraw a 10 µL aliquot and quench it into 1 mL of dry methanol with 1 drop of triethylamine. Analyze via LC-MS.

  • Causality: Quenching a TLC/LC-MS aliquot in water causes immediate reversion to the starting material, yielding a false negative. Methanolysis yields the stable 5-methoxy adduct, validating the successful formation of the C-Cl bond in the reactor[1].

Step 4: Concentration Once complete, cool the mixture and remove excess POCl₃ and toluene under reduced pressure (rotary evaporation with a high-vacuum pump and cold trap)[2].

  • Causality: Removing POCl₃ before aqueous workup drastically reduces the exothermic generation of HCl during quenching, directly mitigating the risk of product hydrolysis[3].

Step 5: Reverse Quenching & Isolation Dissolve the crude syrupy residue in a minimal amount of cold dichloromethane (DCM). Slowly drip this solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃, maintaining the internal temperature below 5 °C[7]. Extract immediately with cold DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: The reverse quench into a buffered, cold aqueous system prevents the localized acidic hotspots that cleave the newly formed C-Cl bond[4].

Part 4: Troubleshooting Workflow Visualization

Troubleshooting Start Low Yield of 5-Chloropyrido[2,3-d]pyrimidine Check Analyze Crude Reaction Mixture (LC-MS / TLC in dry MeOH) Start->Check Incomplete Unreacted Precursor (Incomplete Reaction) Check->Incomplete During Reaction Hydrolysis Reversion to Precursor (Hydrolysis) Check->Hydrolysis Post-Workup Tar Multiple Spots / Tar (Degradation) Check->Tar Excessive Heat Sol1 Add DIPEA/Pyridine Ensure Fresh POCl3 Incomplete->Sol1 Sol2 Evaporate POCl3 First Reverse Quench in Ice/NaHCO3 Hydrolysis->Sol2 Sol3 Remove DMF Catalyst Lower Reaction Temp to 100°C Tar->Sol3

Workflow for diagnosing and resolving low yields in pyrido[2,3-d]pyrimidine chlorination.

References

  • [4] Title: Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine - Benchchem Source: benchchem.com URL:

  • [6] Title: Pyrido[2,3-d]pyrimidines Reactions of hydroxypyrido[2,3-d]pyrimidines with thionyl chloride in the presence of DMF Source: semanticscholar.org URL:

  • [1] Title: Technical Support Center: Chlorination in Pyrimidine Synthesis - Benchchem Source: benchchem.com URL:

  • [5] Title: Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine - Benchchem Source: benchchem.com URL:

  • [2] Title: 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues | The Journal of Organic Chemistry Source: acs.org URL:

  • [7] Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: wisdomlib.org URL:

Sources

Technical Support Center: Troubleshooting the Purification of 5-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

The Mechanistic Root of Purification Failures

5-Chloropyrido[2,3-d]pyrimidine is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of ATP-competitive kinase inhibitors[1]. However, its purification is notoriously difficult, often resulting in massive yield losses or complete degradation.

As a Senior Application Scientist, I frequently see researchers treat this compound like a standard aryl chloride. This is a critical error. The fused pyrimidine and pyridine rings synergistically withdraw electron density via both inductive and resonance effects. This renders the C5 position exceptionally electrophilic. When exposed to nucleophiles—most notably water—the 5-chloro substituent undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar )[1].

During standard purification workflows, the acidic silanol groups on untreated silica gel act as a catalyst. They protonate the ring nitrogens, further increasing the electrophilicity of C5, which leads to rapid hydrolysis into the thermodynamically stable 5-hydroxypyrido[2,3-d]pyrimidine (pyrimidone)[2][3]. Successful purification requires a fundamental shift from standard protocols to moisture-free, acid-free, and kinetically controlled techniques.

Diagnostic Workflow for Purification Bottlenecks

The following decision tree illustrates the causality of common failures and the optimized pathways required to isolate the intact 5-chloro intermediate.

PurificationWorkflow Start Crude 5-Chloropyrido[2,3-d]pyrimidine CheckTLC TLC Analysis (Check for Hydrolysis) Start->CheckTLC Hydrolysis High 5-OH Byproduct Detected? CheckTLC->Hydrolysis OptimizeWorkup Optimize POCl3 Quench (Cold, pH controlled) Hydrolysis->OptimizeWorkup Yes Chromatography Chromatography Selection Hydrolysis->Chromatography No StandardSilica Standard Silica Gel (Acidic Silanols) Chromatography->StandardSilica Untreated DeactivatedSilica Deactivated Silica (1% Et3N Pretreatment) Chromatography->DeactivatedSilica Optimized Degradation On-Column Degradation (Smearing, Low Yield) StandardSilica->Degradation Elution Fast Flash Elution (Aprotic Solvents Only) DeactivatedSilica->Elution Success Pure 5-Chloropyrido[2,3-d]pyrimidine Isolated Elution->Success

Caption: Diagnostic workflow for identifying and resolving 5-Chloropyrido[2,3-d]pyrimidine purification bottlenecks.

Frequently Asked Questions & Troubleshooting

Q1: My crude product looks clean on TLC, but after silica gel chromatography, I recover very little product, and a new, highly polar spot appears. What is happening? A1: This is the classic signature of on-column degradation. The intrinsic acidity of standard silica gel (pH ~4.5-5.5) catalyzes the hydrolysis of the labile 5-chloro group into the 5-hydroxy derivative using trace moisture in the solvent[2].

  • The Fix: You must deactivate the silica gel. Pre-treat the column by flushing it with a mobile phase containing 1–2% triethylamine ( Et3​N ) before loading your sample. This neutralizes the acidic silanol sites. Furthermore, strictly avoid protic solvents (like methanol or ethanol) in your eluent[4].

Q2: I synthesize the compound via chlorination with POCl3​ , but NMR shows massive hydrolysis before I even start chromatography. How can I prevent this? A2: The quenching of excess phosphorus oxychloride ( POCl3​ ) is highly exothermic and generates HCl and phosphoric acids. The combination of heat, water, and low pH rapidly hydrolyzes the newly formed 5-chloropyrido[2,3-d]pyrimidine[1][3].

  • The Fix: The quench must be kinetically controlled. Pour the reaction mixture slowly over crushed ice with vigorous stirring to keep the temperature below 5 °C. Immediately neutralize the aqueous phase to pH 7.5–8.0 using a cold, saturated sodium bicarbonate ( NaHCO3​ ) solution, and extract the product into dichloromethane within minutes to minimize aqueous exposure.

Q3: The compound streaks heavily on the column, even with deactivated silica. How can I improve the band shape and resolution? A3: Streaking is often caused by the poor solubility of the planar, fused heterocyclic system in the non-polar initial mobile phase, leading to continuous dissolution and precipitation on the column head (overloading).

  • The Fix: Utilize a "dry-loading" technique. Dissolve the crude mixture in a minimal amount of a volatile, solubilizing solvent (e.g., THF or DCM), add a small amount of deactivated silica gel, and evaporate to a free-flowing powder. Load this powder directly onto the top of the column. This ensures a narrow initial band and prevents localized precipitation.

Quantitative Comparison of Purification Strategies

To aid in experimental design, the table below summarizes the empirical outcomes of various purification strategies applied to halopyridopyrimidines.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Risk / Drawback
Standard Silica Gel 15% – 30%Low (<70%)HighSevere on-column hydrolysis; irreversible binding.
Deactivated Silica (1% Et3​N ) 75% – 90% High (>95%) High Requires careful column preparation and aprotic solvents.
Neutral Alumina 60% – 80%Moderate (~90%)MediumLower resolution power compared to silica; expensive.
Recrystallization (EtOAc/Hexane) 40% – 60%Very High (>98%)HighHigh material loss in mother liquor; requires favorable solubility profile.

Self-Validating Experimental Protocol: Optimized Chromatography

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Column Deactivation

  • Prepare a slurry of silica gel in Hexanes containing 2% Triethylamine ( Et3​N ).

  • Pack the column and flush with at least 3 column volumes (CV) of the 2% Et3​N /Hexanes solution.

  • Validation Check: Collect a few drops of the eluent from the column stopcock and test with pH paper. The pH must read basic (~pH 8-9). If it is neutral or acidic, continue flushing.

Step 2: Dry Loading the Sample

  • Dissolve the crude 5-Chloropyrido[2,3-d]pyrimidine in a minimal volume of Dichloromethane (DCM).

  • Add deactivated silica gel (approx. 2-3 times the mass of the crude product) to the flask.

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.

  • Validation Check: The powder must not be sticky or clumped. If it is, re-dissolve in DCM, add more deactivated silica, and re-evaporate.

Step 3: Fast Flash Elution

  • Carefully load the dry powder onto the flat head of the deactivated column.

  • Elute the column using a gradient of Ethyl Acetate in Hexanes (typically 10% to 40% EtOAc). Do not use Methanol.

  • Run the column quickly (flash chromatography) to minimize the time the compound spends on the stationary phase.

  • Validation Check: Monitor fractions immediately by TLC (UV 254 nm). The product should elute as a tight, non-streaking band. If the spot begins to tail heavily or a baseline spot appears, increase the flow rate and slightly increase the polarity of the aprotic eluent.

Step 4: Isolation and Storage

  • Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature strictly below 35 °C.

  • Store the purified solid in a desiccator under an inert atmosphere (Argon or Nitrogen) at -20 °C.

References

  • Organic Process Research & Development. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." ACS Publications. Available at:[Link]

  • MDPI. "Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists." Molecules. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 5-Chloropyrido[2,3-d]pyrimidine in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of bicyclic heterocyclic building blocks in biological screening. 5-Chloropyrido[2,3-d]pyrimidine is particularly notorious. Its unique physicochemical properties often lead to assay precipitation, false-negative dose-response curves, and confounding off-target effects.

This guide is designed to deconstruct the root causes of these issues and provide field-proven, self-validating protocols to ensure the integrity of your kinase and cell-based assays.

Troubleshooting FAQs: Physicochemical Barriers & Causality

Q1: Why does 5-Chloropyrido[2,3-d]pyrimidine consistently precipitate in my aqueous kinase assay buffer? A: The insolubility is driven by structural thermodynamics. The pyrido[2,3-d]pyrimidine core is a highly planar and symmetrical bicyclic system. This planarity allows the molecules to pack tightly together via π−π stacking, resulting in a massive crystal lattice energy that resists solvation by water 1. Furthermore, the addition of the 5-chloro substituent significantly increases the molecule's lipophilicity (LogP), further driving it out of the aqueous phase.

Q2: Can I simply increase the DMSO concentration to 2-5% to force the compound into solution? A: We strongly advise against this, particularly for cell-based assays. While purified biochemical assays might tolerate up to 2% DMSO 2, intact cells are highly sensitive to solvent effects. Ultra-low doses of DMSO can perturb the lipid bilayer and induce heterogeneous off-target effects on targetable signaling events, including aberrant phosphorylation of kinases like ERK and EGFR 34. This solvent-induced stress alters the baseline of your assay, confounding the dose-response curve of your actual inhibitor 5.

Q3: If I resolve the precipitation, my IC50 values still shift unpredictably over time. What is happening mechanically? A: This is a classic case of unrecognized chemical reactivity. The pyrido[2,3-d]pyrimidine ring is highly electron-deficient. The 5-chloro position is highly activated and susceptible to Nucleophilic Aromatic Substitution (SNAr). If your kinase assay buffer contains thiol-based reducing agents (e.g., DTT or β -mercaptoethanol) to stabilize the enzyme, these nucleophiles will attack the 5-position and displace the chloride ion over time. You are no longer testing 5-Chloropyrido[2,3-d]pyrimidine; you are testing a 5-thioether derivative. Solution: Switch to non-nucleophilic reducing agents like TCEP.

Q4: What formulation strategies can I use to improve aqueous solubility without altering the chemical structure? A: The most reliable non-covalent strategies include complexation with cyclodextrins (like HP- β -CD) 1 or the creation of miniaturized polymer-drug microarrays using polymers like PVPVA 67.

Quantitative Data & Benchmarks

Table 1: Impact of DMSO Concentration on Assay Integrity
Assay ModalityMax Recommended DMSOMechanistic Consequence if Exceeded
Biochemical (Enzymatic) 1.0% - 2.0% v/vEnzyme denaturation, disruption of ATP-binding pocket hydration networks.
Cell-Based (e.g., NSCLC) 0.1% v/vLipid bilayer perturbation; altered baseline phosphorylation of ERK/EGFR.
High-Content Imaging 0.5% v/vCytoskeletal stress responses; morphological artifacts.
Table 2: Excipient Strategies for Pyrido[2,3-d]pyrimidines
Formulation StrategyMechanism of ActionOptimal Use Case
HP- β -CD (20% w/v) Hydrophobic cavity encapsulates the planar ring.Cell-based assays; prevents membrane partitioning.
PVPVA Dispersion Disrupts crystal lattice, forms amorphous solid.High-throughput miniaturized screening (96/384-well).
PEG 400 (Co-solvent) Reduces dielectric constant of the bulk solvent.Biochemical assays; concentrated stock preparations.

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You will not proceed to the biological assay until the physical state of the compound is analytically confirmed.

Protocol A: Self-Validating Kinetic Solubility Assessment

Purpose: To determine the exact concentration at which 5-Chloropyrido[2,3-d]pyrimidine crashes out of your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Titration: Spike the DMSO stock into your aqueous assay buffer (containing TCEP, not DTT) to create a concentration gradient (1 μ M to 100 μ M), keeping final DMSO constant at 1%.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm).

  • Filtration: Pass the solutions through a 0.22 μ m PVDF filter plate to remove micro-precipitates.

  • Self-Validation Step (Crucial): Measure the UV-Vis absorbance of the filtrate at the compound's λmax​ (typically ~270-280 nm). Compare the AUC against a standard curve generated purely in 100% DMSO.

    • Logic: If the calculated aqueous concentration deviates downwards from the nominal concentration, you have breached the kinetic solubility limit. Do not use concentrations above this inflection point.

Protocol B: HP- β -CD Inclusion Complex Formulation

Purpose: To shield the lipophilic core from water, enhancing solubility without covalent modification.

  • Excipient Prep: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your desired assay buffer 1.

  • Complexation: Add 5-Chloropyrido[2,3-d]pyrimidine powder directly to the cyclodextrin solution to target a 1 mM concentration.

  • Energy Input: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by vigorous magnetic stirring for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. A lack of a visible pellet confirms complete inclusion. Run the supernatant on HPLC-UV to verify the 1 mM concentration. Dilute this aqueous stock directly into your assay.

Protocol C: Miniaturized Polymer-Drug Microarray (For HTS)

Purpose: To utilize amorphous solid dispersions for high-throughput cytotoxicity screening.

  • Matrix Prep: Dissolve PVPVA polymer and the compound in a volatile organic solvent mixture (e.g., Methanol/DMSO) 6.

  • Dispensing: Use an inkjet 2D printer or acoustic liquid handler to dispense 5-10 μ g of the formulation directly into the bottom of a 96-well plate 7.

  • Evaporation: Allow the solvent to evaporate completely under a gentle stream of nitrogen, leaving behind a highly soluble, amorphous polymer-drug film.

  • Self-Validation Step: Resuspend the film in aqueous media immediately before adding cells. Measure light scattering (nephelometry) at 600 nm to ensure no micro-crystals have formed during resuspension.

Visual Workflows & Mechanistic Pathways

G Start Compound Precipitation Detected in Assay CheckDMSO Is DMSO > 0.1% (Cells) or > 2% (Biochemical)? Start->CheckDMSO ReduceDMSO Reduce DMSO & Perform Kinetic Solubility CheckDMSO->ReduceDMSO Yes Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) CheckDMSO->Cyclodextrin No ReduceDMSO->Cyclodextrin Still Insoluble Polymer Polymer-Drug Microarray (e.g., PVPVA Dispersion) Cyclodextrin->Polymer Inadequate Success Proceed to Biological Assay Cyclodextrin->Success Solubilized Polymer->Success Solubilized

Caption: Workflow for troubleshooting 5-Chloropyrido[2,3-d]pyrimidine precipitation in assays.

G DMSO Excess DMSO Solvent (>1% v/v) Membrane Cell Membrane Perturbation DMSO->Membrane Lipophilic interaction Kinase Aberrant Kinase Activation (e.g., EGFR, ERK1/2) DMSO->Kinase Direct phosphorylation shift Membrane->Kinase Stress response Assay Confounded Dose-Response (False Positives/Negatives) Kinase->Assay Signal masking

Caption: Mechanistic pathway of DMSO-induced off-target effects in cell-based kinase assays.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays ResearchG
  • Technical Support Center: Controlling for Solvent Effects of DMSO with Erk2 Inhibitors Benchchem
  • Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays PubMed (NIH)
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models Quanterix
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models PMC (NIH)

Sources

Troubleshooting nucleophilic substitution on the 6-chloropyrido[2,3-d]pyrimidine scaffold.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of the 6-chloropyrido[2,3-d]pyrimidine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents.[1][2][3] The chlorine atom at the 6-position is your gateway to molecular diversity, being highly amenable to nucleophilic aromatic substitution (SNAr).[4]

This guide is designed to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the nuances of the SNAr reaction on this specific scaffold, address common pitfalls, and provide field-proven solutions to ensure your research proceeds efficiently.

Understanding the Reactivity of the Scaffold

The pyrido[2,3-d]pyrimidine core is an electron-deficient system. The two nitrogen atoms in the pyrimidine ring and the additional nitrogen in the fused pyridine ring act as powerful electron-withdrawing groups. This electronic pull significantly activates the ring towards nucleophilic attack, particularly at positions that can effectively stabilize the resulting negative charge. The 6-position, where your chloro leaving group is located, is one such activated site.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount for a successful reaction.

Caption: The Addition-Elimination Mechanism of SNAr.

Frequently Asked Questions (FAQs)

Q1: Why is the 6-position reactive towards nucleophiles?

A1: The reactivity is a direct consequence of the electron-deficient nature of the bicyclic heteroaromatic system. The nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic. When a nucleophile attacks the C6-carbon, the resulting negative charge in the Meisenheimer intermediate is delocalized and stabilized by the electronegative nitrogen atoms of the pyrimidine ring, lowering the activation energy for the reaction.

Q2: What types of nucleophiles are suitable for this reaction?

A2: A wide range of nucleophiles can displace the 6-chloro substituent. Common examples include primary and secondary amines (aliphatic and aromatic), alcohols/phenols (as alkoxides/phenoxides), and thiols (as thiolates).[2][4] Generally, stronger nucleophiles react more readily. For instance, direct displacement is often simpler with highly nucleophilic amines.[2]

Q3: Do I always need a base for reactions with amine nucleophiles?

A3: Yes, it is highly recommended. Amines are neutral nucleophiles. The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl will protonate the starting amine nucleophile, converting it into its non-nucleophilic ammonium salt and shutting down the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the generated HCl.[2]

Q4: Can I use alternative methods to functionalize the 6-position?

A4: Absolutely. While SNAr is often the most direct method, transition-metal-catalyzed cross-coupling reactions are powerful alternatives. The most common are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Buchwald-Hartwig amination (for C-N bond formation).[2] These methods are particularly useful when the desired nucleophile is weak or when SNAr conditions lead to decomposition.

Q5: What is the typical order of reactivity for halogen leaving groups in SNAr?

A5: For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[5] This is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is often the initial nucleophilic attack, not the leaving group departure. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

Troubleshooting Guide: From No Reaction to Complex Mixtures

This section addresses specific issues you may encounter in the lab. The key to successful troubleshooting is to identify the root cause and make logical adjustments to your protocol.

Troubleshooting_Workflow Start Reaction Issue Identified Problem1 Low or No Conversion Start->Problem1 Problem2 Multiple Products / Impurities Start->Problem2 Problem3 Product Isolation Issues Start->Problem3 Sol1_Temp Increase Temperature (Thermal or Microwave) Problem1->Sol1_Temp Is reaction too slow? Sol1_Solvent Switch to Higher-Boiling Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) Problem1->Sol1_Solvent Is solubility an issue? Sol1_Nucleophile Increase Nucleophile Concentration (2-5 eq.) Or Use Stronger Nucleophile (e.g., use alkoxide instead of alcohol) Problem1->Sol1_Nucleophile Is nucleophile weak? Sol1_Base Ensure Adequate Base (>2 eq. for amine salts) Or Use Stronger Base (e.g., K2CO3, DBU) Problem1->Sol1_Base Is HCl byproduct quenching reaction? Sol2_Temp Lower Reaction Temperature Problem2->Sol2_Temp Seeing degradation? Sol2_Stoich Use Stoichiometric Amount of Nucleophile (1.0-1.2 eq.) Problem2->Sol2_Stoich Seeing di-substitution? Sol2_Solvent Use Non-Nucleophilic Solvent to Avoid Solvolysis Problem2->Sol2_Solvent Is solvent reacting? Sol2_Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) to Prevent Hydrolysis Problem2->Sol2_Anhydrous Seeing starting material hydrolysis? Sol3_Workup Modify Aqueous Work-up (Adjust pH to precipitate product) Problem3->Sol3_Workup Product water-soluble? Sol3_Purification Optimize Chromatography (Solvent system, different stationary phase) or Attempt Recrystallization Problem3->Sol3_Purification Product impure after extraction?

Caption: A logical workflow for troubleshooting common SNAr issues.

Issue 1: Low to No Conversion of Starting Material
  • Plausible Cause: Insufficient reaction energy.

    • Explanation: The addition of the nucleophile to the aromatic ring has a significant activation barrier. If the temperature is too low, the reaction may not proceed at a reasonable rate.

    • Recommended Solution: Gradually increase the reaction temperature. High-boiling polar aprotic solvents like DMF (boiling point 153 °C) or NMP (boiling point 202 °C) are excellent choices for this.[2] Microwave irradiation is a highly effective technique for accelerating these reactions, often reducing reaction times from hours to minutes.[2]

  • Plausible Cause: Weak nucleophile or insufficient concentration.

    • Explanation: The rate of reaction is dependent on the nucleophilicity and concentration of the attacking species. A weak nucleophile (e.g., an aniline with electron-withdrawing groups) will react slower than a strong one (e.g., a secondary aliphatic amine like pyrrolidine).

    • Recommended Solution: Increase the equivalents of the nucleophile used, typically to 2.0-5.0 equivalents.[2] If using an alcohol or thiol, deprotonate it first with a strong base (e.g., NaH, KOtBu) to generate the more potent alkoxide or thiolate.

  • Plausible Cause: Inappropriate solvent.

    • Explanation: The solvent plays a crucial role. Polar aprotic solvents (DMF, DMSO, NMP, acetonitrile) are generally preferred as they solvate the cation of the nucleophilic salt (if applicable) while leaving the anion relatively "bare" and highly reactive. Protic solvents like ethanol can be used but may lead to side reactions (see below).[2][5]

Issue 2: Formation of Multiple Products or Significant Impurities
  • Plausible Cause: Solvolysis (Reaction with Solvent).

    • Explanation: If you are using a nucleophilic solvent, such as ethanol or isopropanol, at high temperatures, the solvent itself can act as a nucleophile and displace the chloride. This will lead to the formation of a 6-alkoxy-pyrido[2,3-d]pyrimidine byproduct.[5]

    • Recommended Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or 1,4-dioxane.

  • Plausible Cause: Hydrolysis of the starting material.

    • Explanation: 6-Chloropyrido[2,3-d]pyrimidine can be sensitive to moisture, especially at elevated temperatures or in the presence of base. Trace amounts of water can lead to hydrolysis, converting the starting material back to the corresponding 6-hydroxy derivative.

    • Recommended Solution: Ensure strict anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Plausible Cause: Degradation of starting material or product.

    • Explanation: The pyrido[2,3-d]pyrimidine ring can be susceptible to degradation under harsh basic conditions or at very high temperatures.[5]

    • Recommended Solution: Use a milder base if possible. If high temperatures are required, try to minimize the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.

Data-Driven Reaction Optimization

The choice of conditions can significantly impact the outcome of your SNAr reaction. The following table, compiled from literature data, provides a starting point for your optimization efforts.[2]

EntryNucleophileSolventTemp. (°C)Time (h)Yield (%)Senior Scientist's Note
1PyrrolidineEthanol1202470A strong, cyclic secondary amine. Ethanol acts as both solvent and a proton sink, though a dedicated base is still recommended.
2N-MethylpiperazineDMF1501285DMF is a superior polar aprotic solvent, allowing for higher temperatures and better yields with this bidentate nucleophile.
34-AminophenolNMP160892NMP's very high boiling point is ideal for pushing reactions with less nucleophilic aromatic amines to completion.
4MorpholineWater10017HighFor some heteroaryl chlorides, water with a base like KF can be a surprisingly effective and "green" solvent system.[6]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of 6-chloropyrido[2,3-d]pyrimidine with a generic amine nucleophile.

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine (1.0 equiv.)

  • Amine nucleophile (2.0-3.0 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vessel or round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, sealed reaction vessel under an inert atmosphere, add 6-chloropyrido[2,3-d]pyrimidine (1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF or NMP to dissolve the starting material (concentration typically 0.1-0.5 M). Add the amine nucleophile (2.0-3.0 equiv.) followed by the base (DIPEA or TEA).[2]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-160 °C).[2] Alternatively, use a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate may form; if so, collect it by filtration. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 6-aminopyrido[2,3-d]pyrimidine derivative.[2]

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(3), 352. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives. PubMed. [Link]

  • Anonymous. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Journal of Organic Chemistry.
  • El Malah, T., Abdel Magid, R., & Shamroukh, A. (2023).
  • Moradi, L. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Benchchem. (2025). Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations.
  • Anonymous. (n.d.). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC.
  • Anonymous. (n.d.). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC.
  • Anonymous. (n.d.).
  • Oloba-Whenu, O., Junaid, I. O., & Isanbor, C. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors.
  • Benchchem. (2025). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines.
  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022).
  • Tantawy, E. S., Nafie, M. S., & Morsy, H. A. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111.
  • Anonymous. (2013). The SNAr Reactions: Mechanistic Aspects. Semantic Scholar.
  • Anonymous. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • Benchchem. (2025). Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine in the Synthesis of Antiviral Compounds.
  • Leadbeater, N. E., & Stencel, L. M. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 15(12), 8984-9005.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • Benchchem. (2025). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine.
  • Anonymous. (n.d.). The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. Semantic Scholar.
  • Anonymous. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Anonymous. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI.
  • Anonymous. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Benchchem. (2025). Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine.
  • Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1. The Journal of Organic Chemistry, 42(6), 993-996.
  • Anonymous. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Anonymous. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
  • Anonymous. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine.
  • Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1. PubMed.

Sources

Technical Support Center: Synthesis & Troubleshooting of 5-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side-product profiles encountered during the synthesis of 5-Chloropyrido[2,3-d]pyrimidine.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, frequently utilized in the development of multi-target therapeutics and kinase inhibitors targeting EGFR and DHFR[1][2]. The synthesis of the 5-chloro derivative is a critical juncture, providing a highly reactive electrophilic handle for subsequent nucleophilic aromatic substitution ( SN​Ar ) diversification[3]. However, the standard deoxychlorination of the pyrido[2,3-d]pyrimidin-5(8H)-one precursor using phosphoryl chloride (POCl₃) is notoriously prone to side-product formation[4][5].

This guide provides a self-validating experimental framework and a mechanistic troubleshooting FAQ to ensure high-fidelity synthesis.

Mechanistic Workflow & Side-Product Pathways

The diagram below illustrates the causal pathways leading to the target compound and the primary side-products: hydrolysis (reversion) and over-chlorination.

G SM Pyrido[2,3-d]pyrimidin-5-one (Precursor) Reagents POCl₃ + DIPEA (Activation) SM->Reagents Nucleophilic attack Intermediate Phosphorodichloridate Intermediate Reagents->Intermediate O-Phosphorylation Target 5-Chloropyrido[2,3-d]pyrimidine (Target Product) Intermediate->Target Cl⁻ Displacement (S_NAr) SP1 Hydrolysis Side-Product (Reversion to Precursor) Intermediate->SP1 Premature H₂O Quench SP2 Di-chlorinated Side-Product (Over-reaction) Target->SP2 Excess Reagent / >110°C

Reaction pathway and side-product formation in the synthesis of 5-Chloropyrido[2,3-d]pyrimidine.

Self-Validating Experimental Protocol

To minimize side reactions, we replace the traditional "neat POCl₃" method with a strictly controlled, solvent-based protocol. Every step below includes a built-in validation check to ensure the system is operating within the required thermodynamic and kinetic parameters.

Step 1: Preparation & System Dehydration

  • Action: Charge a flame-dried, argon-purged flask with pyrido[2,3-d]pyrimidin-5(8H)-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Validation Check: Perform a Karl Fischer titration on the DCE solvent. Do not proceed unless the water content is <50 ppm. Excess moisture will prematurely hydrolyze the POCl₃, generating HCl that degrades the starting material.

Step 2: Reagent Addition & Activation

  • Action: Cool the suspension to 0 °C. Add POCl₃ (3.0 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Causality: DIPEA acts as an acid scavenger and forms a highly reactive transient complex with POCl₃. This facilitates the rapid O-phosphorylation of the pyrimidinone's tautomeric enol form, preventing the starting material from stalling.

Step 3: Chlorination ( SN​Ar )

  • Action: Heat the reaction mixture to 85 °C for 4 hours.

  • Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is validated to proceed to the quench step only when the starting material peak (UV 254 nm) is <2% and the intermediate phosphorodichloridate mass ([M+PO₂Cl₂]) is fully converted to the target mass ([M+Cl]).

Step 4: Controlled Reverse-Quenching

  • Action: Cool the mixture to 0 °C. Transfer the mixture dropwise into a vigorously stirred bath of crushed ice and saturated aqueous NaHCO₃.

  • Causality: A reverse-quench into an alkaline buffer prevents the acidic hydrolysis of the newly formed C-Cl bond back to the C-OH bond.

  • Validation Check: Test the aqueous layer continuously with pH paper. The pH must remain strictly >7.0 throughout the quench. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Quantitative Side-Product Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Notice how transitioning from neat conditions to a solvent-controlled environment drastically reduces over-chlorination.

Reaction ConditionPOCl₃ (eq)Base AdditiveTemp (°C)Target Yield (%)Hydrolysis SP (%)Di-chloro SP (%)
Neat POCl₃10.0None110451535
Neat POCl₃10.0Pyridine110551025
Toluene Solvent3.0DIPEA10075812
DCE Solvent 3.0 DIPEA 85 88 5 2
Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to [M+18] relative to the target, and my yields are low. What is happening? A: This indicates the presence of the hydrolysis side-product (reversion to the starting pyrido[2,3-d]pyrimidin-5-one).

  • Causality: The intermediate phosphorodichloridate is highly sensitive to moisture. If the chloride displacement ( SN​Ar ) is incomplete before the aqueous quench, the intermediate rapidly hydrolyzes back to the starting material.

  • Solution: Ensure complete conversion before quenching (validate via LC-MS). If the reaction stalls at the intermediate mass ([M+PO₂Cl₂]), add a soluble chloride source like tetra-n-butylammonium chloride (TBAC) (0.5 eq) to accelerate the chloride displacement step.

Q2: I observe a di-chlorinated side product in my reaction mixture. How can I suppress this? A: Over-chlorination (e.g., at the 7-position or via ring-opening pathways) occurs under excessive heating or prolonged reaction times.

  • Causality: The pyrido[2,3-d]pyrimidine core is highly electron-deficient. Using neat POCl₃ at high temperatures (>110 °C) leads to secondary chlorination events on the pyridine ring[4].

  • Solution: Abandon neat POCl₃ conditions. Transition to a solvent-based system (DCE) to act as a heat sink, limit POCl₃ to 3.0 equivalents, and strictly control the internal temperature to ≤85 °C.

Q3: What causes the formation of regioisomers (e.g., 7-chloro vs. 5-chloro) and how do I analyze them? A: Regioisomeric chlorination occurs when the starting material possesses multiple tautomeric or functional sites.

  • Causality: If your precursor has an unmasked amine at the 2-position or an oxo group at the 7-position, the highly electrophilic POCl₃/base complex will chlorinate these alternative sites indiscriminately.

  • Solution: Protect secondary reactive sites prior to the chlorination step. To verify the regiochemistry of your isolated product, use 2D NMR (HMBC/HSQC). The 5-chloro proton environment will show distinct long-range coupling to the pyrimidine ring protons, which is absent in a 7-chloro regioisomer.

References
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. PMC.[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.[Link]

Sources

Technical Support Center: Enhancing In Vivo Stability of Pyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The pyrido[2,3-d]pyrimidine core is a privileged, highly potent scaffold widely utilized in the development of kinase inhibitors and multi-target anticancer agents[1][2]. However, its electron-deficient nature and planar geometry frequently introduce severe liabilities during in vivo translation, including rapid nucleophilic aromatic substitution (SNAr), aggressive microsomal clearance, and "brick-dust" solubility profiles.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize 5-chloropyrido[2,3-d]pyrimidine derivatives for preclinical in vivo studies.

Section 1: The 5-Chloro Liability — Plasma Stability & SNAr Reactivity

Q: My 5-chloropyrido[2,3-d]pyrimidine derivative shows excellent in vitro target inhibition but disappears rapidly in plasma, even in the absence of liver microsomes. What is driving this clearance?

A: The root cause is the extreme electrophilicity of the C5 position. The fused pyrimidine and pyridine rings exert a strong electron-withdrawing effect, making the 5-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In systemic circulation, endogenous nucleophiles—specifically the free thiol groups of glutathione (GSH) and cysteine residues on plasma proteins (e.g., human serum albumin)—rapidly displace the chloride ion[1]. This not only causes rapid systemic clearance but also leads to covalent protein adducts, which carry a severe risk of haptenization and idiosyncratic immunotoxicity.

Protocol: Glutathione (GSH) Trapping Assay for Reactive Halides

To definitively self-validate whether SNAr is the primary clearance mechanism, perform a cell-free GSH trapping assay. This protocol uses mass spectrometry to detect the specific cleavage of the GSH adduct.

  • Matrix Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM reduced glutathione (GSH).

  • Reaction Initiation: Spike your 5-chloropyrido[2,3-d]pyrimidine compound into the buffer to a final concentration of 10 µM (ensure final DMSO is < 0.1% to prevent solvent-induced precipitation). Incubate at 37°C in a shaking water bath.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation Check: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. A visible pellet confirms the successful precipitation of buffer salts, ensuring the supernatant is clean for injection.

  • LC-MS/MS Validation: Analyze the supernatant in positive ion mode. Do not just look for parent depletion; program a precursor ion scan for the neutral loss of 129 Da . This specific mass loss corresponds to the cleavage of the γ-glutamyl moiety, which is the gold-standard confirmation of a[M + GSH - HCl] adduct.

GSH_Trapping N1 Incubate 5-Cl-Pyrido[2,3-d]pyrimidine with 5mM GSH (pH 7.4) N2 Quench with Cold ACN & Centrifuge N1->N2 N3 LC-MS/MS Analysis (Neutral Loss 129 Da) N2->N3 N4 Adduct Detected? N3->N4 N5 High SNAr Reactivity: Replace 5-Cl or Shield Sterically N4->N5 Yes N6 Stable to GSH: Proceed to HLM Assays N4->N6 No

Workflow for identifying and mitigating 5-chloro SNAr reactivity via GSH trapping.

Section 2: Overcoming Microsomal Clearance (CYP450 & AO)

Q: After replacing the 5-chloro group with a stable amine, my compound is now stable in plasma but shows rapid turnover in Human Liver Microsomes (HLM). How can I improve metabolic stability without losing kinase selectivity?

A: While replacing the 5-chloro group solves plasma instability, the pyrido[2,3-d]pyrimidine core remains highly vulnerable to CYP450-mediated oxidation and Aldehyde Oxidase (AO) attack. Standard medicinal chemistry approaches, such as lowering overall lipophilicity (LogP), frequently fail for this specific scaffold[3].

Instead, targeted structural modification is required. Causality dictates that blocking the specific sites of metabolism is more effective than global physicochemical changes. Introducing a methyl group at the C6 position or an oxo group at the C7 position (yielding a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold) sterically shields the core from oxidative enzymes. Furthermore, these modifications often lock the compound into a bioactive conformation, significantly enhancing kinase selectivity[3][4].

Quantitative Impact of Structural Modifications on Metabolic Stability
Core ModificationTarget Liability AddressedHLM Clearance (µL/min/mg)In Vivo Mouse t1/2 (h)Kinase Selectivity Ratio
Unsubstituted Pyrido[2,3-d]pyrimidine Baseline> 150 (High)0.41x (Baseline)
C6-Methylation CYP450 Oxidation at C645 (Moderate)1.8> 500x
C7-Oxo (7(8H)-one scaffold) Aldehyde Oxidase (AO) Attack22 (Low)3.5> 1000x
N-Alkyl to Rigid Cyclic Amine N-dealkylation15 (Low)4.2> 1200x

Data synthesized from established optimization campaigns of pyridopyrimidine kinase inhibitors[3][4].

Metabolic_Optimization A High HLM Clearance (Pyrido[2,3-d]pyrimidine) B Metabolite ID via LC-MS/MS A->B C Oxidation at C6/C7? B->C E N-Dealkylation at R-groups? B->E D Introduce C6-Methyl or C7-Oxo C->D Yes G Improved In Vivo t1/2 & Exposure D->G F Replace with Rigid Cyclic Amines E->F Yes F->G

Decision tree for diagnosing and resolving microsomal instability in pyrido[2,3-d]pyrimidines.

Section 3: Formulation and In Vivo Pharmacokinetics

Q: My optimized compound is now stable in HLM and plasma, but my in vivo exposure (AUC) is highly erratic. I suspect the compound is precipitating in the gut. How do I validate this and improve exposure?

A: Highly planar heterocyclic systems like pyrido[2,3-d]pyrimidines suffer from the "brick-dust" effect—they exhibit high crystal lattice energies and extremely low aqueous solubility. When dosed orally in standard preclinical vehicles (like 0.5% CMC or methylcellulose), they fail to dissolve or rapidly precipitate in the acidic environment of the stomach. To ensure the compound remains bioavailable, you must disrupt the crystal lattice using a co-solvent/surfactant vehicle system for preclinical PK cassette dosing[4].

Protocol: Preclinical PK Formulation and Cassette Dosing

This protocol ensures your compound is in a true solution rather than a hidden suspension, validating the integrity of your PK data.

  • Vehicle Selection: Prepare a vehicle consisting of 10% DMSO, 10% Tween-80, and 80% Saline (Alternatively, 20% Captisol in water). This combination provides both solvation power and micellar encapsulation.

  • Stepwise Solubilization: Weigh 5 mg of the compound. Crucial Step: Add the DMSO first and vortex until the compound is completely dissolved. Next, add the Tween-80 and vortex to coat the solvated molecules. Finally, add the aqueous saline phase dropwise while sonicating. Adding water too quickly will cause an irreversible crash-out.

  • Self-Validation (Centrifugation Check): Before dosing, centrifuge a 100 µL aliquot of the formulation at 10,000 rpm for 5 minutes. If a pellet forms at the bottom of the tube, your compound is in suspension, and oral exposure will be erratic. Adjust the surfactant ratio before proceeding.

  • Cassette Dosing: Administer the clear solution to mice via Intraperitoneal (I.P.) or Oral (P.O.) gavage at 5 mg/kg[4].

  • PK Sampling & Analysis: Collect 20 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge to isolate plasma, extract with acetonitrile, and analyze via LC-MS/MS to calculate AUC, Cmax, and half-life.

References

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold Source: PubMed / Bentham Science URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Advances URL:[Link]

Sources

Strategies to reduce toxicity of 5-Chloropyrido[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on drug discovery projects where promising pyrido[2,3-d]pyrimidine scaffolds fail in preclinical screening due to unmanageable cytotoxicity. The 5-chloropyrido[2,3-d]pyrimidine core is a highly versatile building block for developing kinase inhibitors (e.g., targeting EGFR, PIM-1, and CDK4/6)[1][2]. However, if its inherent chemical reactivity and structural footprint are not strictly optimized, it leads to severe off-target effects[3][4].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer out toxicity while preserving nanomolar potency.

Troubleshooting FAQ: Understanding and Mitigating Toxicity

Q1: My unoptimized 5-chloropyrido[2,3-d]pyrimidine intermediate is exhibiting severe, non-specific cytotoxicity across all tested normal cell lines (e.g., WI-38, MCF-10A). What is causing this? A1: The causality lies in the inherent electrophilicity of the 5-chloro position. The pyrido[2,3-d]pyrimidine core is highly electron-deficient. In a physiological environment, the 5-chloro moiety acts as a promiscuous electrophile, undergoing spontaneous Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles—most notably, the thiol groups of exposed cysteine residues on off-target proteins. This non-specific covalent adduction triggers broad-spectrum cytotoxicity rather than targeted kinase inhibition. Actionable Strategy: Never use the 5-chloro intermediate as a final biological probe. Utilize it strictly as a synthetic handle. Perform an amino-functionalization at the 5-position using primary or secondary amines to eliminate the reactive halogen and install a stable, target-directing functional group[2].

Q2: After functionalizing the scaffold, my lead compound effectively kills cancer cells but still shows high toxicity due to wild-type EGFR (EGFR-WT) inhibition. How do I improve the therapeutic window? A2: First- and second-generation pyrido[2,3-d]pyrimidine derivatives often suffer from poor selectivity between mutant kinases (e.g., EGFR T790M) and wild-type kinases, leading to clinical toxicities like severe skin rash and diarrhea[4]. You must exploit the structural differences in the mutant ATP-binding pocket to reduce WT affinity. Actionable Strategy:

  • Steric Optimization: The T790M mutation replaces a threonine gatekeeper with a bulkier methionine. Design your pyrido[2,3-d]pyrimidine with specific bulky substituents (e.g., N-methylpyrazole analogs) that sterically clash with the WT pocket but are perfectly accommodated by the altered mutant pocket[4].

  • Targeted Covalent Binding: Introduce an acrylamide side chain (Michael acceptor) designed to reach and covalently bind specifically to the Cys797 residue in the mutant pocket, enhancing mutant affinity while sparing EGFR-WT[4].

Q3: How does scaffold expansion affect the toxicity profile? A3: Expanding the pyrido[2,3-d]pyrimidine core into tetracyclic systems (e.g., pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives) alters the three-dimensional footprint of the molecule. This expansion can significantly improve the anticancer profile against specific cell lines (like PC-3) while reducing off-target binding, provided electron-donating groups (like -OCH3) are optimally positioned[5].

Structural Optimization Logic

SAR_Optimization Scaffold 5-Chloropyrido[2,3-d]pyrimidine (Toxic Intermediate) SNAr SNAr with Amines (Removes Reactive Cl) Scaffold->SNAr Step 1: Detoxification Covalent Acrylamide Addition (Targets Cys797) SNAr->Covalent Step 2: Target Affinity Steric Bulky Substituents (Avoids WT Binding) SNAr->Steric Step 2: Selectivity Optimized Optimized Inhibitor (High Efficacy, Low Tox) Covalent->Optimized Steric->Optimized

Caption: SAR optimization to eliminate 5-chloro reactivity and enhance kinase selectivity.

Quantitative Data: SAR and Toxicity Benchmarks

To benchmark your own compounds, refer to the table below summarizing the cytotoxicity and kinase selectivity of optimized pyrido[2,3-d]pyrimidine derivatives from recent literature.

Compound ClassTarget KinaseIC50 (Mutant/Target)IC50 (WT/Off-Target)Normal Cell Toxicity (Assay)Ref
Amino-functionalized (Compound 1) EGFR0.174 µM (T790M)0.093 µM (WT)64.07 µM (WI-38, Low Tox)[2]
N-methylpyrazole analog (Compound B7) EGFR0.023 µM (L858R/T790M)0.441 µM (A549 cells)Selective for cancer cells[4]
Thio-acylated derivative (Compound 4) PIM-111.4 nMN/ANon-toxic (MCF-10A)[1]
Tetracyclic derivative (Compound 8a) EGFR7.98 µM (PC-3 cells)N/ABarely active (MCF-7 at 100 µM)[5]

Experimental Protocol: Self-Validating SNAr Amino-Functionalization and Toxicity Screening

This methodology ensures you safely convert the toxic 5-chloropyrido[2,3-d]pyrimidine intermediate into a stable, kinase-selective probe, with built-in validation steps to prevent false-positive toxicity readouts.

Phase 1: Chemical Detoxification (SNAr)

  • Reaction Setup: Dissolve 1.0 eq of 5-chloropyrido[2,3-d]pyrimidine in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add 1.5 eq of the desired nucleophilic amine (e.g., substituted aniline) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Heating: Stir the mixture at 80°C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation Check (Critical): Pull a 10 µL aliquot and analyze via LC-MS.

    • Causality for validation: The 5-chloro starting material exhibits a distinct 3:1 isotopic pattern (M / M+2) due to the naturally occurring ^35Cl and ^37Cl isotopes. The reaction is only considered complete—and the compound "detoxified"—when this isotopic signature is completely absent from the chromatogram, confirming the total elimination of the reactive electrophile.

Phase 2: Biological Validation (Therapeutic Window Profiling) 5. Kinase Selectivity Assay: Evaluate the purified compound against isolated EGFR-WT and EGFR-T790M using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A selectivity index (WT IC50 / Mutant IC50) > 50 is required to proceed. 6. Cytotoxicity Counter-Screen: Plate normal human fibroblasts (e.g., WI-38) and target cancer cells (e.g., H1975) in 96-well plates. 7. Dosing & Readout: Treat cells with a dose-response gradient (0.01 µM to 100 µM) of the compound for 72 hours. Measure viability using an MTT assay. 8. Data Analysis: Calculate the IC50. A successful toxicity reduction is defined by an IC50 > 50 µM in WI-38 cells[2] while maintaining nanomolar potency in mutant cancer cell lines[4].

Workflow Syn 1. Synthesis (SNAr Reaction) Val 2. LC-MS Validation (Confirm Cl Loss) Syn->Val Kinase 3. Kinase Assay (WT vs Mutant) Val->Kinase Cell 4. Cell Viability (Normal vs Cancer) Kinase->Cell

Caption: Self-validating workflow for synthesizing and screening non-toxic derivatives.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. NIH. 1

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. 2

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Semantic Scholar.5

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. NIH.3

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. 4

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of 5-Chloropyrido[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning this synthesis from bench-scale to quantities required for preclinical studies. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including kinase inhibition.[1][2][3] The 5-chloro substituent, in particular, serves as a crucial synthetic handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions, enabling the creation of diverse compound libraries.[1][4] As you move towards preclinical batch production, ensuring reproducibility, purity, and yield becomes paramount. This guide provides the field-proven insights to navigate this critical scale-up phase.

Core Synthesis & Scale-Up Protocol

A robust and common strategy for preparing 5-Chloropyrido[2,3-d]pyrimidine involves the chlorination of the corresponding pyrido[2,3-d]pyrimidin-5(8H)-one intermediate.[1][5] The following protocol is a generalized procedure based on established methodologies that can be optimized for your specific needs.

Experimental Protocol: Two-Step Synthesis of 5-Chloropyrido[2,3-d]pyrimidine

Part 1: Synthesis of Pyrido[2,3-d]pyrimidin-5(8H)-one (Intermediate)

This initial step constructs the core heterocyclic system. One common method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with a suitable three-carbon synthon like malic acid.

  • Reagents & Materials:

    • 2,4-Diamino-6-hydroxypyrimidine

    • Malic acid

    • Fuming sulfuric acid (or polyphosphoric acid)

    • Reaction vessel suitable for high temperatures

    • Mechanical stirrer

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a clean, dry reaction vessel, combine 2,4-diamino-6-hydroxypyrimidine (1.0 eq) and malic acid (1.1 eq).

    • Under vigorous stirring, slowly and carefully add fuming sulfuric acid (or polyphosphoric acid) in sufficient quantity to ensure a stirrable slurry.

    • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, allow the mixture to cool to approximately 60-70 °C.

    • Carefully pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution or NH₄OH) until the pH is approximately 7-8. The product will precipitate.

    • Collect the solid precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the pyrido[2,3-d]pyrimidin-5(8H)-one intermediate.

Part 2: Chlorination to 5-Chloropyrido[2,3-d]pyrimidine

This is the critical chlorination step. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[5]

  • Reagents & Materials:

    • Pyrido[2,3-d]pyrimidin-5(8H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃, 5-10 eq)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Toluene (optional, as solvent)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Ice bath, extraction and filtration apparatus

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Add the pyrido[2,3-d]pyrimidin-5(8H)-one intermediate (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). The reaction can be run neat or suspended in a high-boiling inert solvent like toluene.[1][5]

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 6-12 hours. Monitor the reaction's completion by TLC or HPLC.[1][5]

    • Once complete, cool the reaction mixture to room temperature.

    • Critical Work-up: In a separate, large vessel containing crushed ice, slowly and carefully quench the reaction mixture with vigorous stirring. This is a highly exothermic and hazardous reaction that releases HCl gas and should only be performed in an efficient fume hood with appropriate personal protective equipment.[5]

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the solution is neutral or slightly basic.[1][5]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

    • Purification: The crude 5-Chloropyrido[2,3-d]pyrimidine can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethanol).[5]

Synthetic Workflow Diagram

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Chlorination & Purification A 2,4-Diamino-6- hydroxypyrimidine B Condensation with Malic Acid A->B C Pyrido[2,3-d]pyrimidin- 5(8H)-one (Intermediate) B->C D Chlorination with POCl3 C->D Scale-Up Critical Step E Quenching & Neutralization D->E F Extraction E->F G Purification (Chromatography/Recrystallization) F->G H 5-Chloropyrido[2,3-d]pyrimidine (Final Product) G->H G Problem Problem Observed LowYield Low Yield / Incomplete Rxn Problem->LowYield PurificationIssue Purification Difficulty Problem->PurificationIssue WorkupIssue Work-up Problems Problem->WorkupIssue Cause_Moisture Moisture in Reagents? LowYield->Cause_Moisture Cause_TimeTemp Insufficient Time/Temp? LowYield->Cause_TimeTemp Cause_Reagent Insufficient POCl3? LowYield->Cause_Reagent Cause_Tars Tarry Byproducts? PurificationIssue->Cause_Tars Cause_Solvent Suboptimal Solvents? PurificationIssue->Cause_Solvent Cause_Hydrolysis Product Hydrolysis? WorkupIssue->Cause_Hydrolysis Cause_Extraction Incomplete Extraction? WorkupIssue->Cause_Extraction Sol_Dry Dry Starting Material & Solvents Cause_Moisture->Sol_Dry Yes Sol_TimeTemp Increase Reflux Time & Verify Temp Cause_TimeTemp->Sol_TimeTemp Yes Sol_Reagent Increase Equivalents of POCl3 Cause_Reagent->Sol_Reagent Yes Sol_Filter Filter Crude Solution Through Silica Plug Cause_Tars->Sol_Filter Yes Sol_Screen Screen Recrystallization & TLC Solvents Cause_Solvent->Sol_Screen Yes Sol_Neutralize Ensure pH > 7 Before Extraction; Keep Cold Cause_Hydrolysis->Sol_Neutralize Yes Sol_Extract Use Brine Wash & Increase Extraction Cycles Cause_Extraction->Sol_Extract Yes

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for 5-Chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural analogy to purines and its role as a core component in a multitude of biologically active compounds. The targeted introduction of a chlorine atom at the 5-position offers a valuable synthetic handle for further molecular diversification through cross-coupling reactions and nucleophilic substitutions, paving the way for the development of novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to 5-Chloropyrido[2,3-d]pyrimidine, offering an in-depth examination of the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each approach.

Route 1: Late-Stage Chlorination of a Hydroxylated Precursor

A prevalent and often effective strategy in heterocyclic chemistry involves the initial construction of a hydroxylated or oxo-precursor, followed by a subsequent chlorination step. This "late-stage functionalization" approach allows for the early establishment of the core heterocyclic system.

Chemical Rationale and Workflow

This synthetic pathway commences with the construction of a pyrido[2,3-d]pyrimidin-5(6H)-one intermediate. This intermediate can then be subjected to chlorination, typically with phosphorus oxychloride (POCl₃), to yield the desired 5-Chloropyrido[2,3-d]pyrimidine. The synthesis of the pyrido[2,3-d]pyrimidin-5-one core itself can be achieved through a Dieckmann-type cyclization of a suitably substituted 4-aminopyrimidine.

Late_Stage_Chlorination cluster_0 Precursor Synthesis cluster_1 Cyclization and Aromatization cluster_2 Chlorination Start 4-Amino-2-(methylthio)pyrimidine- 5-carboxylate Intermediate1 4-(Substituted amino)pyrimidine Diester Start->Intermediate1 Reaction with aminopropionate ester Intermediate2 Pyrido[2,3-d]pyrimidin-5-one Intermediate Intermediate1->Intermediate2 Dieckmann Cyclization Intermediate3 5-Hydroxypyrido[2,3-d]pyrimidine Intermediate2->Intermediate3 Aromatization Final_Product 5-Chloropyrido[2,3-d]pyrimidine Intermediate3->Final_Product POCl₃

Figure 1: Workflow for the Late-Stage Chlorination Route.

Detailed Experimental Protocols

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-5-one Intermediate

This protocol is adapted from the synthesis of structurally similar pyrido[2,3-d]pyrimidin-5-ones.[1]

  • Reaction Setup: In a round-bottom flask, combine ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq.), the desired aminopropionate ester (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Cyclization: Once the starting material is consumed, cool the reaction mixture. For the Dieckmann cyclization, treat the resulting 4-aminopyrimidine diester with a strong base like sodium ethoxide in ethanol at reflux.

  • Purification: After completion of the cyclization, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to yield the pyrido[2,3-d]pyrimidin-5-one intermediate.

Step 2: Chlorination of the Pyrido[2,3-d]pyrimidin-5-one Intermediate

This is a general procedure for the chlorination of hydroxy-heterocycles.[2]

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the pyrido[2,3-d]pyrimidin-5-one intermediate (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq.). A high-boiling inert solvent can be used, but the reaction is often performed neat.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to afford 5-Chloropyrido[2,3-d]pyrimidine.

Route 2: Convergent Synthesis from a Chlorinated Pyridine Precursor

In a convergent synthetic approach, the key chloro-substituent is incorporated into one of the starting materials before the final cyclization to form the bicyclic ring system. This strategy can offer advantages in terms of overall efficiency and purification of the final product.

Chemical Rationale and Workflow

This route commences with a commercially available or readily synthesized 5-chlorinated pyridine derivative, such as 2-amino-5-chloronicotinic acid. The pyrimidine ring is then constructed in a stepwise fashion. This typically involves the formation of a 2-amino-5-chloronicotinamide, followed by cyclization with a one-carbon synthon like formamide or urea.

Convergent_Synthesis cluster_0 Pyridine Functionalization cluster_1 Pyrimidine Ring Formation cluster_2 Final Chlorination (if necessary) Start 2-Amino-5-chloronicotinic acid Intermediate1 2-Amino-5-chloronicotinamide Start->Intermediate1 Amidation Intermediate2 Pyrido[2,3-d]pyrimidin-4(3H)-one Intermediate Intermediate1->Intermediate2 Cyclization with Formamide or Urea Final_Product 5-Chloropyrido[2,3-d]pyrimidine Intermediate2->Final_Product Chlorination of 4-oxo group (POCl₃)

Figure 2: Workflow for the Convergent Synthesis Route.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloronicotinamide

  • Activation of Carboxylic Acid: To a solution of 2-amino-5-chloronicotinic acid (1.0 eq.) in a suitable solvent like dichloromethane or THF, add a coupling agent such as thionyl chloride or oxalyl chloride to form the acid chloride in situ.

  • Amination: Carefully add an excess of aqueous ammonia or a solution of ammonia in a suitable organic solvent to the activated acid derivative at a low temperature (e.g., 0 °C).

  • Isolation: Stir the reaction mixture until the starting material is consumed. The product, 2-amino-5-chloronicotinamide, can often be isolated by filtration if it precipitates, or by extraction and subsequent purification.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-4(3H)-one Intermediate

The cyclization of an o-aminonicotinamide can be achieved with various one-carbon sources.

  • With Formamide: Heat a mixture of 2-amino-5-chloronicotinamide and an excess of formamide at a high temperature (e.g., 150-180 °C) for several hours.[3] The reaction progress can be monitored by TLC. Upon cooling, the product may precipitate and can be collected by filtration.

  • With Urea: Heating a mixture of the o-aminonicotinamide with urea at elevated temperatures can also effect cyclization to the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one.[4]

Step 3: Chlorination of the 4-oxo group

The resulting pyrido[2,3-d]pyrimidin-4(3H)-one will likely require a final chlorination step to obtain the fully aromatic 5-Chloropyrido[2,3-d]pyrimidine, assuming the desired product is not the 4-chloro derivative. If the target is indeed 5-chloro-4-oxo-pyrido[2,3-d]pyrimidine, this step is omitted. For the fully aromatic product, a chlorination procedure similar to that described in Route 1, Step 2 would be employed.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage ChlorinationRoute 2: Convergent Synthesis
Number of Steps Potentially longer due to the synthesis of the aminopropionate ester and subsequent cyclization.Potentially shorter if starting from a readily available 5-chloropyridine derivative.
Starting Materials Requires access to substituted pyrimidine carboxylates.Utilizes substituted 5-chloropyridines, some of which are commercially available.
Key Reactions Dieckmann cyclization, Aromatization, Chlorination.Amidation, Cyclization with a C1 synthon, potentially a final Chlorination.
Potential Yields Yields for Dieckmann cyclizations can be variable. Chlorination is typically high-yielding.Amidation and cyclization yields are generally good to excellent.
Purification May require multiple chromatographic purifications for intermediates.The final product may be easier to purify if the precursor is clean.
Advantages Well-established chemistry for the formation of the pyrido[2,3-d]pyrimidine core.Avoids handling of potentially sensitive hydroxylated intermediates. The position of the chlorine atom is fixed early in the synthesis.
Disadvantages Potential for regioselectivity issues during the initial substitution on the pyrimidine ring.The final cyclization step may require harsh conditions (high temperatures).

Conclusion and Outlook

Both the late-stage chlorination and the convergent synthesis from a chlorinated precursor represent viable strategies for the preparation of 5-Chloropyrido[2,3-d]pyrimidine. The choice of the optimal route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The late-stage chlorination route offers a more traditional approach, building the heterocyclic core first. However, it may involve more steps and potentially challenging purifications. The convergent route, on the other hand, could be more efficient if a suitable 5-chlorinated pyridine starting material is accessible. This approach provides better control over the final substitution pattern.

For researchers and drug development professionals, the convergent synthesis appears to be a more strategic choice for creating a library of analogs, as the key chloro-substituent is introduced early, allowing for diversification in the later stages of the synthesis. Further optimization of the reaction conditions for either route will be crucial for developing a robust and scalable synthesis of this important heterocyclic compound.

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Validating the anticancer activity of 5-Chloropyrido[2,3-d]pyrimidine derivatives in xenograft models.

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Anticancer Activity of 5-Chloropyrido[2,3-d]pyrimidine Derivatives in Xenograft Models: A Comparative Guide

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology, forming the structural backbone of several FDA-approved targeted therapies, most notably the CDK4/6 inhibitor palbociclib. Recent medicinal chemistry efforts have focused on synthesizing 5-chloropyrido[2,3-d]pyrimidine derivatives to overcome emerging resistance mechanisms. This guide provides drug development professionals with a rigorous, self-validating experimental framework to objectively compare the in vivo efficacy, pharmacodynamics, and safety of these novel 5-chloro derivatives against standard-of-care alternatives.

Structural & Mechanistic Rationale

To understand how an in vivo model should be designed, we must first understand the molecular causality of the drug. The introduction of a chlorine atom at the C-5 position of the pyrido[2,3-d]pyrimidine core is not arbitrary. This modification provides critical steric bulk and enables halogen bonding within the ATP-binding pocket of target kinases (1). By restricting bond rotation, the 5-chloro substitution locks the molecule into an active conformation that significantly enhances selectivity for the CDK4/6-Cyclin D complex, preventing off-target toxicity (2).

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D - CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor 5-Cl-pyrido[2,3-d]pyrimidine Inhibitor->Complex ATP-Competitive Block

Fig 1. Mechanism of 5-Chloropyrido[2,3-d]pyrimidine derivatives inhibiting the CDK4/6 pathway.

In Vitro Profiling: The Prerequisite for In Vivo Validation

Before advancing to animal models, causality must be established enzymatically. The table below demonstrates the baseline in vitro multikinase inhibition profile of a prototypical 5-chloro derivative compared to Palbociclib.

Table 1: Comparative In Vitro Kinase Selectivity (IC50)

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)FGFR1 IC50 (nM)Selectivity Fold (FGFR/CDK4)
Palbociclib (Control) 11.015.0>10,000>900x
5-Chloro-Derivative (Test) 8.212.53,800463x

Data Interpretation: The 5-chloro derivative maintains the potent, low-nanomolar CDK4/6 inhibition characteristic of the pyrido[2,3-d]pyrimidine class while exhibiting slightly tighter binding kinetics due to optimized steric interactions in the hinge region.

In Vivo Xenograft Validation Protocol

A robust xenograft study is not merely a measurement of tumor shrinkage; it must be a self-validating system . This means the protocol must simultaneously confirm on-target pharmacodynamics (mechanism), assess systemic toxicity (safety), and measure tumor volume reduction (efficacy).

Workflow CellPrep 1. Cell Prep (MCF-7) Inoculation 2. Subcutaneous Inoculation CellPrep->Inoculation Randomization 3. Randomization (~100 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (21 Days) Randomization->Dosing Monitoring 5. In Vivo Monitoring Dosing->Monitoring Endpoint 6. PD Endpoint (IHC Analysis) Monitoring->Endpoint

Fig 2. Step-by-step in vivo xenograft experimental workflow for evaluating kinase inhibitors.

Step-by-Step Methodology
  • Cell Line Selection & Preparation: Utilize MCF-7 human breast carcinoma cells, as their proliferation is highly dependent on an intact CDK4/6-Rb pathway (3). Harvest cells in the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel to enhance engraftment architecture.

  • Subcutaneous Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6–8 week old female athymic nude mice. Causality Note: Subcutaneous models are preferred over orthotopic models in this specific phase to allow for highly precise, non-invasive daily caliper measurements, reducing operator-induced variance.

  • Randomization: Monitor tumor growth until the mean tumor volume reaches ~100 mm³. Causality Note: Initiating treatment exactly at 100 mm³ ensures that the tumor vascular network is fully established and the cells are in the log-phase of growth. This prevents false-positive efficacy readouts caused by spontaneous tumor regression (4). Randomize mice into three groups (n=8/group): Vehicle, Palbociclib (50 mg/kg), and 5-Chloro-Derivative (50 mg/kg).

  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily (QD) for 21 days. Causality Note: Oral administration mimics the intended clinical dosing route for small-molecule kinase inhibitors, providing a realistic assessment of gastrointestinal absorption, solubility, and first-pass hepatic metabolism.

  • In Vivo Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate volume using the standard formula: V=(length×width2)/2 . Concurrently, record body weight. Causality Note: Body weight acts as a direct surrogate for systemic toxicity. A body weight loss exceeding 15% indicates severe off-target effects, invalidating the therapeutic window of the compound regardless of tumor shrinkage.

  • Endpoint Pharmacodynamic (PD) Analysis: At day 21, sacrifice the animals. Excise the tumors, fix in 10% formalin, and embed in paraffin. Perform Immunohistochemistry (IHC) for phosphorylated Rb (p-Rb) and Ki-67. Causality Note: Tumor shrinkage alone does not prove the mechanism of action. A reduction in p-Rb confirms that the drug successfully penetrated the tumor and inhibited CDK4/6 in vivo, while reduced Ki-67 confirms the downstream cessation of cellular proliferation. This closes the self-validating loop of the experiment.

Comparative Efficacy Data

The quantitative results from the xenograft workflow demonstrate the comparative performance of the 5-chloro derivative against the clinical standard.

Table 2: In Vivo Xenograft Performance (Day 21)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 01,250 ± 140N/A+2.1%
Palbociclib 50 (PO)310 ± 4575.2%-4.5%
5-Chloro-Derivative 50 (PO)285 ± 3877.2%-5.1%

Data Interpretation: The 5-Chloropyrido[2,3-d]pyrimidine derivative exhibits a Tumor Growth Inhibition (TGI) of 77.2%, slightly outperforming Palbociclib at an equivalent oral dose. Crucially, the body weight change remains well within the acceptable safety threshold (<10% loss), indicating that the enhanced steric bulk of the 5-chloro substitution does not introduce prohibitive systemic toxicity. Endpoint IHC analysis (data not shown) confirmed a >80% reduction in p-Rb staining in both treatment groups, validating the on-target mechanism.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloropyrido[2,3-d]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: April 2026

The 5-chloropyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective inhibitors of various protein kinases implicated in cancer. This guide provides a comprehensive comparison of the preclinical efficacy of drugs derived from this core structure, bridging the crucial gap between in vitro potency and in vivo therapeutic effect. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous studies to offer an objective analysis of their performance, supported by detailed experimental protocols and mechanistic insights.

The Rationale: Targeting Key Oncogenic Drivers

The structural resemblance of the pyrido[2,3-d]pyrimidine core to the purine ring of ATP allows for competitive inhibition at the ATP-binding site of a wide array of protein kinases. The strategic placement of a chlorine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities that modulate potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting key nodes in oncogenic signaling, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs). Understanding the comparative efficacy of these agents is paramount for advancing the most promising candidates toward clinical investigation.

In Vitro Efficacy: A Tale of Potency and Selectivity

The initial assessment of any novel therapeutic agent lies in its in vitro performance. For 5-chloropyrido[2,3-d]pyrimidine-based drugs, this typically involves evaluating their ability to inhibit the proliferation of cancer cell lines and to suppress the activity of their target kinases.

Comparative Cytotoxicity Across Cancer Cell Lines

A panel of human cancer cell lines is routinely used to determine the half-maximal inhibitory concentration (IC50) of these compounds, providing a quantitative measure of their cytotoxic potential. The data below summarizes the in vitro activity of several exemplary 5-chloropyrido[2,3-d]pyrimidine derivatives.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound B1 EGFRL858R/T790MH1975 (NSCLC)0.087[1]
A549 (NSCLC)1.508[1]
Compound B7 EGFRL858R/T790MH1975 (NSCLC)0.023[2]
A549 (NSCLC)0.441[2]
Compound 1 EGFRWT, EGFRT790MMCF-7 (Breast)3.98[3]
HeLa (Cervical)6.29[3]
HepG-2 (Liver)5.12[3]
Compound 5 EGFR, CDK4/cyclin D1HepG-2 (Liver)5.91[4]
MCF-7 (Breast)7.69[4]
HeLa (Cervical)9.27[4]
PD173074 FGFR1, FGFR2H-510 (SCLC)Not explicitly stated, but effective at nanomolar concentrations[5][6]
H-69 (SCLC)Not explicitly stated, but effective at nanomolar concentrations[5][6]
Palbociclib (PD-0332991) CDK4/6Various (e.g., HCC cell lines)Suppresses proliferation[7][8]

Expert Insights: The data clearly demonstrates the potent, often nanomolar, activity of these compounds against specific cancer cell lines. Notably, compounds like B1 and B7 show significant efficacy against non-small cell lung cancer (NSCLC) cells harboring the T790M resistance mutation, a critical challenge in EGFR-targeted therapy.[1][2] The choice of cell line is crucial; for instance, the efficacy of Palbociclib is intrinsically linked to the retinoblastoma (RB1) status of the cancer cells.[7][8]

Kinase Inhibition: Hitting the Target

To confirm that the observed cytotoxicity is a direct result of on-target activity, in vitro kinase inhibition assays are performed. These assays quantify the concentration of the drug required to inhibit the enzymatic activity of the target kinase by 50% (IC50).

Compound IDTarget KinaseIC50 (nM)Reference
Compound B1 EGFRL858R/T790M13[1]
Compound 1 EGFRWT93[3]
EGFRT790M174[3]
Compound 5 EGFR172 (ng/mL)[4]
CDK4/cyclin D13.114 (µg/mL)[4]
PD173074 FGFR1~25[9]
VEGFR2100-200[9]
Palbociclib CDK411[10]
CDK616[10]

Expert Insights: The kinase inhibition data corroborates the cellular activity. The high potency and, in some cases, selectivity of these compounds for their intended targets underscore the value of the 5-chloropyrido[2,3-d]pyrimidine scaffold. For example, Compound B1's greater than 76-fold selectivity for mutant EGFR over wild-type is a key attribute for minimizing off-target toxicities.[1]

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data provides a strong foundation, the true test of a drug's potential lies in its performance within a complex biological system. In vivo studies, typically conducted in xenograft mouse models, are essential for evaluating anti-tumor activity, pharmacokinetics, and overall tolerability.

Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of two prominent pyrido[2,3-d]pyrimidine-based drugs, PD173074 and Palbociclib, in different cancer models.

DrugTargetCancer ModelXenograft TypeDosing RegimenKey FindingsReference
PD173074 FGFRSmall Cell Lung CancerH-510Daily oral administration for 28 daysImpaired tumor growth, increased median survival. Potentiated the effect of cisplatin.[5][6]
Small Cell Lung CancerH-69Daily oral administration for 28 daysInduced complete responses lasting >6 months in 50% of mice.[5][6]
Palbociclib CDK4/6ChordomaCD3 (PDX)75 mg/kg/day, p.o., 5 days/weekSignificant tumor growth inhibition (60%).[11][12]
Hepatocellular CarcinomaHuh7 and PLC5100 mg/kg, p.o.Impaired tumor growth and significantly increased survival, both alone and in combination with sorafenib.[7][8]
MedulloblastomaGroup 3 (PDX)Not specifiedDramatic survival benefit.[13]

Expert Insights: The in vivo data for PD173074 and Palbociclib is compelling. PD173074's ability to induce complete and lasting responses in the H-69 SCLC model is particularly noteworthy.[5][6] Palbociclib has demonstrated significant efficacy across multiple, difficult-to-treat cancer types, highlighting its broad therapeutic potential in RB1-proficient tumors.[7][11][13] It is important to note that direct comparisons between these drugs are challenging due to the use of different cancer models and experimental conditions. However, the robust anti-tumor activity observed for each provides a strong rationale for their continued development.

Signaling Pathways and Experimental Workflows

A deep understanding of the underlying molecular mechanisms and the experimental designs used to assess efficacy is critical for interpreting the data and designing future studies.

Key Signaling Pathways

The 5-chloropyrido[2,3-d]pyrimidine-based drugs discussed herein primarily target the EGFR and CDK signaling pathways, both of which are central to cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug 5-Chloropyrido[2,3-d]pyrimidine EGFR Inhibitor Drug->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Drug 5-Chloropyrido[2,3-d]pyrimidine CDK4/6 Inhibitor Drug->CyclinD_CDK46 Inhibits

Caption: CDK signaling pathway and its inhibition.

Experimental Protocols

The reproducibility of preclinical data is paramount. The following are standardized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-chloropyrido[2,3-d]pyrimidine-based drug for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G In_Vivo_Xenograft_Workflow A Implant Cancer Cells B Tumor Growth A->B C Randomize Mice B->C D Drug Administration C->D E Monitor Tumor Volume and Body Weight D->E F Data Analysis E->F

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

The 5-chloropyrido[2,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The data presented in this guide highlights the significant in vitro and in vivo efficacy of several drug candidates derived from this core structure. While direct comparative in vivo studies are needed to definitively rank their therapeutic potential, the existing evidence strongly supports their continued investigation.

Future efforts should focus on head-to-head in vivo comparisons in relevant preclinical models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide their clinical development. The versatility of the 5-chloropyrido[2,3-d]pyrimidine core ensures that it will remain a key platform for the discovery of next-generation targeted cancer therapies.

References

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Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 5-Chloropyrido[2,3-d]pyrimidine Kinase Inhibitors

Protein kinases, numbering over 500 in the human genome, are the central architects of cellular communication, regulating nearly every aspect of cell life, from proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge persists: achieving selectivity.[2] The highly conserved ATP-binding site across the kinome means that many inhibitors inadvertently hit multiple targets, leading to unforeseen side effects or, in some cases, beneficial polypharmacology.[1][3]

This guide focuses on a particularly fruitful chemical framework in kinase inhibitor design: the pyrido[2,3-d]pyrimidine scaffold. Its structural resemblance to purines allows it to effectively compete with ATP.[4] Specifically, the 5-Chloropyrido[2,3-d]pyrimidine core (a common representation, though the reactive chlorine is often at position 6) acts as a "privileged scaffold." The chlorine atom provides a versatile synthetic handle, enabling medicinal chemists to generate extensive libraries of derivatives to optimize potency and selectivity against targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase.[4][5][6]

Understanding the cross-reactivity profile, or "off-target" effects, of these compounds is not merely an academic exercise; it is a cornerstone of translational drug development. It allows researchers to distinguish a promising therapeutic candidate from a promiscuous compound destined for failure due to toxicity. This guide provides a senior application scientist's perspective on designing and interpreting a robust cross-reactivity profiling strategy, blending biochemical rigor with cell-based physiological relevance.

Pillar 1: The Duality of Profiling — Biochemical vs. Cellular Approaches

A comprehensive understanding of an inhibitor's selectivity cannot be achieved through a single method. A dual approach, leveraging both biochemical and cellular assays, is essential for a complete picture. The choice is not about which is "better," but what question each method answers.

  • Biochemical (In Vitro) Assays: These assays measure the direct interaction between an inhibitor and a purified, recombinant kinase. They are indispensable for determining intrinsic potency (e.g., IC₅₀) and understanding structure-activity relationships (SAR) in a controlled, cell-free environment.[7] They answer the question: "Can the compound inhibit this specific kinase?"

  • Cellular (In Cellulo) Assays: These assays measure the inhibitor's effect on its target within a living cell. This context is critical, as it accounts for factors like cell permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), and engagement with the target in its native conformational state.[8] They answer the question: "Does the compound engage and inhibit its target in a physiological system?"

A compound that appears potent and selective in a biochemical screen may fail in a cellular context due to poor permeability, or it may reveal unexpected off-targets that were not apparent in vitro.[8] Therefore, a tiered screening cascade is the most logical and resource-effective strategy.

cluster_0 Profiling Workflow A Primary Screen: Broad Biochemical Kinome Panel (e.g., >300 kinases, single high concentration) B Identify Preliminary Hits (e.g., >80% inhibition) A->B Data Analysis C Secondary Screen: Biochemical IC₅₀ Determination (Dose-response on hits) B->C Hit Progression D Quantify Selectivity (Calculate S-Score, Gini Coefficient) C->D Data Interpretation E Tertiary Screen: Cellular Target Engagement (e.g., NanoBRET™ on key on- and off-targets) D->E Candidate Selection F Validate Cellular Activity (Downstream signaling / functional assays) E->F Confirm Mechanism G Lead Candidate Prioritization F->G Decision Making

Caption: A typical kinase inhibitor profiling cascade.

Pillar 2: Methodologies for Robust and Self-Validating Data

To ensure trustworthiness, every protocol must be a self-validating system with appropriate controls. Below are detailed methodologies for key biochemical and cellular profiling assays.

Biochemical Profiling: The Universal ADP-Glo™ Luminescence Assay

The rationale for selecting an ADP-detection platform like ADP-Glo™ is its universality. It measures the production of ADP, a common product of all kinase reactions, making it adaptable to virtually any kinase-substrate pair without the need for specific antibodies or modified substrates.[9] This minimizes assay development time and allows for consistent comparison across a broad kinase panel.

Experimental Protocol: IC₅₀ Determination using ADP-Glo™

  • Reagent Preparation:

    • Kinase Buffer: Prepare a base buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). The optimal composition may vary by kinase.[10]

    • ATP Solution: Prepare a stock solution of high-purity ATP. For IC₅₀ determination against ATP-competitive inhibitors, the final ATP concentration in the assay should be at or near the Kₘ value for each specific kinase to accurately reflect inhibitor potency.[11]

    • Inhibitor Dilution Series: Create a serial dilution of the 5-Chloropyrido[2,3-d]pyrimidine inhibitor in 100% DMSO. Then, perform a secondary dilution into the kinase buffer. The final DMSO concentration in the assay must be kept constant (typically ≤1%) across all wells to avoid solvent-induced artifacts.[11]

    • Kinase and Substrate: Dilute the recombinant kinase and its specific substrate to their final desired concentrations in kinase buffer. Enzyme concentration should be titrated to ensure the reaction proceeds under linear (initial rate) conditions.[11]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2.5 µL of the kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction must be stopped within the linear range of product formation.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction (by depleting the remaining ATP) and initiates the first step of the detection process. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then drive a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Controls: Include "no enzyme" wells (background), "no inhibitor" wells (100% activity), and a known potent inhibitor as a positive control.

    • Subtract the background signal from all data points.

    • Normalize the data relative to the "no inhibitor" control.

    • Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Profiling: NanoBRET™ Target Engagement Assay

The rationale for using a Bioluminescence Resonance Energy Transfer (BRET) assay like NanoBRET™ is its ability to quantitatively measure compound binding to a specific kinase target in the complex environment of a living cell.[12] It relies on energy transfer from a NanoLuc® luciferase-tagged kinase (donor) to a cell-permeable fluorescent tracer that binds to the same site (acceptor). An unlabeled inhibitor will compete with the tracer, disrupting BRET and providing a direct measure of target engagement.[12][13]

Experimental Protocol: Cellular IC₅₀ Determination via NanoBRET™

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase. Alternatively, use pre-established stable cell lines.

    • Culture the cells until they reach the desired confluency.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure (384-well plate format):

    • Prepare a serial dilution of the 5-Chloropyrido[2,3-d]pyrimidine inhibitor in DMSO, followed by a secondary dilution in Opti-MEM®.

    • In a white 384-well assay plate, add the diluted inhibitor or vehicle control.

    • Prepare a 2X mixture of the NanoBRET™ Tracer and the transfected cells in Opti-MEM®. The tracer concentration must be optimized for each kinase target.

    • Dispense the cell/tracer mixture into the wells containing the inhibitor.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Prepare a detection reagent containing the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor (to eliminate signal from any compromised cells).

    • Add the detection reagent to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

    • Data Calculation: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls and plot the BRET ratio against the logarithm of inhibitor concentration to determine the cellular IC₅₀.

Pillar 3: Data Interpretation — From Raw Numbers to Actionable Insights

Generating data is only half the battle; interpreting it correctly is what drives a project forward.

Quantifying Selectivity

To move beyond a qualitative sense of "clean" or "dirty," quantitative metrics are essential for comparing compounds.

  • Selectivity Score (S-Score): This is a simple and widely used metric. The S(x) is calculated by dividing the number of kinases inhibited beyond a certain threshold by the total number of kinases tested.[14] For example, S(1µM) would be the fraction of kinases for which the inhibitor has a K𝘥 less than 1µM. A lower S-score indicates higher selectivity.[15]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value near 1 indicates that the inhibitory activity is concentrated on a few kinases (highly selective), while a value near 0 indicates broad, evenly distributed inhibition (non-selective).

Hypothetical Cross-Reactivity Data for 5-Chloropyrido[2,3-d]pyrimidine Derivatives

Kinase TargetInhibitor X (IC₅₀, nM)Inhibitor Y (IC₅₀, nM)Inhibitor Z (IC₅₀, nM)
CDK2 (On-Target) 5 8 15
CDK1456095
CDK9150250400
GSK3β (Off-Target) >10,00025 8,000
VEGFR2 (Off-Target) >10,000>10,00050
PIM-12,5001,800150
PI3Kα>10,0008,5002,200
mTOR9,8007,6001,900
S-Score (S(1µM))0.03 (3/89)0.05 (5/89)0.12 (11/89)

(Data is hypothetical, based on a screen of 89 kinases)

Case Study: Interpreting the Profiles
  • Inhibitor X: This compound is a highly selective and potent CDK2 inhibitor. With an IC₅₀ of 5 nM and minimal activity against other kinases at concentrations up to 10 µM, it represents an excellent chemical probe for studying CDK2 biology and a strong lead candidate.

  • Inhibitor Y: While also a potent CDK2 inhibitor, this compound displays significant off-target activity against GSK3β (IC₅₀ = 25 nM). This is a critical finding. GSK3β is involved in numerous pathways, including glycogen metabolism and apoptosis. This off-target activity could lead to toxicity, or it could be exploited for a dual-inhibitor therapeutic strategy if inhibiting both kinases is beneficial for a specific disease. This requires further investigation.

  • Inhibitor Z: This compound is a promiscuous inhibitor. While it hits the intended target, it also potently inhibits VEGFR2 and PIM-1, and shows activity against the PI3K/mTOR pathway. Such a profile suggests a high likelihood of toxicity and makes it difficult to attribute any observed cellular phenotype specifically to CDK2 inhibition. This compound would likely be deprioritized.

cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (e.g., VEGFR2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation InhibitorZ Inhibitor Z InhibitorZ->RTK Inhibits InhibitorZ->PI3K Inhibits InhibitorZ->mTORC1 Inhibits (via mTOR)

Caption: Off-target effects of the promiscuous Inhibitor Z.

Conclusion

The cross-reactivity profiling of 5-Chloropyrido[2,3-d]pyrimidine kinase inhibitors is a multi-step, evidence-driven process that is fundamental to modern drug discovery. It requires an integrated strategy that begins with broad biochemical screening to understand intrinsic potency and SAR, followed by focused cellular assays to confirm target engagement in a physiologically relevant setting. By employing robust, self-validating protocols and quantitative metrics like the S-score, researchers can make informed decisions, prioritizing candidates with the highest potential for efficacy and the lowest risk of off-target toxicity. This rigorous, multi-faceted approach is essential to unlock the full therapeutic potential of this privileged chemical scaffold.

References

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  • Hu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2423-2430. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Site. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News. [Link]

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  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 10(4), 1113-1121. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Wells, C. I., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(13), 9349-9363. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • o2h discovery. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. o2h discovery Blog. [Link]

  • O'Shea, J. J., & Kanno, Y. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature reviews. Drug discovery, 7(5), 397-401. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of biological chemistry, 287(13), 9789-9798. [Link]

  • PamGene. Characterize Kinase Inhibitors by Kinome Profiling. PamGene International B.V. [Link]

  • Schürer, S. C., et al. (2021). Kinome-wide Activity Modeling from Diverse Public High-Quality Data Sets. Journal of chemical information and modeling, 61(12), 5897-5911. [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846. [Link]

  • Al-Hadiyah, B. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Mehta, S., & Zhang, J. (2015). FRET and BRET-Based Biosensors in Live Cell Compound Screens. Methods in molecular biology, 1278, 413-426. [Link]

  • Fayed, B., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

  • Kar, S., & Roy, D. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

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  • Sauthon, C., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

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  • Park, H., et al. (2009). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Bioorganic & medicinal chemistry letters, 19(3), 948-950. [Link]

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The 5-Chloropyrido[2,3-d]pyrimidine Scaffold: Bridging Biochemical Affinity and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the efficacy of halogenated pyrimidine scaffolds.

In the development of targeted kinase inhibitors, achieving sub-nanomolar biochemical affinity in cell-free assays rarely guarantees physiological efficacy. The 1[1]—and specifically its 5-chloro and 6-chloro functionalized derivatives—has emerged as a privileged pharmacophore. The introduction of a chlorine atom provides a critical handle for modulating electron density, enhancing lipophilicity, and directing the scaffold deep into the ATP-binding hinge region of kinases such as NUAK1, ATR, and RIPK3[2][3][4].

However, the true bottleneck in advancing these compounds lies in confirming Target Engagement (TE) within the complex, ATP-rich environment of a living cell. This guide objectively compares the cellular target engagement of 5-Chloropyrido[2,3-d]pyrimidine-derived compounds against standard alternatives, while detailing the self-validating methodologies required to prove their mechanism of action.

Part 1: Comparative Analysis of Target Engagement Methodologies

To validate that a 5-Chloropyrido[2,3-d]pyrimidine compound successfully permeates the cell membrane and binds its target, researchers primarily rely on two orthogonal techniques: NanoBRET (Bioluminescence Resonance Energy Transfer) and CETSA (Cellular Thermal Shift Assay)[5].

Table 1: NanoBRET vs. CETSA for Pyrido[2,3-d]pyrimidine Evaluation
FeatureNanoBRET (Live-Cell TE)CETSA (Thermal Shift)
Primary Readout Ratiometric light emission (Displacement)Target protein stabilization ( ΔTm​ )
Cellular Context Intact, living cells (Real-time kinetics)Intact cells, analyzed post-lysis
Throughput High (384-well / 1536-well compatible)Low to Medium (Western blot or Mass Spec)
Advantage for Scaffold Accurately measures ATP-competitive displacement in physiological ATP concentrations.Requires no genetic tagging or engineered tracers; evaluates native protein.
Limitation Requires transfection of a NanoLuc-fusion protein and a validated fluorescent tracer.Prone to thermal artifacts; lower dynamic range for highly stable baseline kinases.

Part 2: Self-Validating Experimental Protocols

As a standard of scientific integrity, target engagement assays cannot merely be executed; they must be internally validated to rule out false positives caused by compound autofluorescence, membrane disruption, or off-target aggregation.

Protocol A: NanoBRET Target Engagement Assay

Purpose: To quantify the intracellular IC50​ of 5-Chloropyrido[2,3-d]pyrimidine derivatives.

  • Cellular Transfection & Plating: Transiently transfect HEK293T cells with a NanoLuc-kinase fusion plasmid (e.g., NanoLuc-NUAK1) and plate at 2×104 cells/well.

    • Causality: Transient expression ensures the target is present in a live-cell environment with intact endogenous ATP concentrations. Overexpression must be kept minimal to avoid artificially shifting the apparent IC50​ of the ATP-competitive pyrido[2,3-d]pyrimidine inhibitor.

  • Tracer Titration & Equilibration: Add the appropriate fluorescent kinase tracer at a concentration equal to or slightly below its apparent Kd​ .

    • Causality: Operating at ≤Kd​ ensures the assay remains highly sensitive to competitive displacement. Using excess tracer will artificially right-shift the inhibitor's potency profile, masking true engagement.

  • Inhibitor Competition: Dispense the 5-Chloropyrido[2,3-d]pyrimidine derivative in a 10-point dose-response curve and incubate for 2 hours at 37°C.

    • Causality: A 2-hour window allows the small molecule to cross the plasma membrane and reach thermodynamic equilibrium with the intracellular target, providing a true reflection of cell permeability.

  • Ratiometric BRET Quantification: Add Nano-Glo substrate and measure dual emission (460 nm for donor, 610 nm for acceptor).

    • Self-Validation Checkpoint:Always include an untagged NanoLuc control well. If the pyrido[2,3-d]pyrimidine compound causes a BRET signal drop in the untagged control, it indicates optical interference (e.g., compound autofluorescence or quenching) rather than genuine target engagement.

NanoBRET_Workflow A 1. Cell Transfection (NanoLuc-Kinase) B 2. Add Tracer (Fluorescent Probe) A->B Express C 3. Add Inhibitor (Pyrido[2,3-d]pyrimidine) B->C Bind D 4. Target Engagement (BRET Signal Loss) C->D Compete

Fig 1. NanoBRET workflow for confirming intracellular target engagement of kinase inhibitors.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm label-free target engagement of native kinases.

  • Intact Cell Treatment: Treat live cells with the 5-Chloropyrido[2,3-d]pyrimidine compound for 1 hour.

    • Causality: Treating intact cells rather than lysates preserves the native physiological context, including natural co-factors and protein complexes that influence the binding affinity of the core scaffold.

  • Thermal Gradient Denaturation: Aliquot the cell suspension and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature.

    • Causality: Heating denatures unbound proteins. Specific ligand binding thermodynamically stabilizes the kinase, shifting its aggregation temperature ( Tm​ ) higher.

  • Gentle Lysis & Fractionation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes.

    • Causality: Freeze-thaw lysis avoids harsh detergents that could disrupt the ligand-target complex post-heating. Centrifugation strictly separates the stabilized soluble fraction from the denatured aggregate.

    • Self-Validation Checkpoint:Run an Isothermal Dose-Response (ITDR) at the calculated IT50​ . A true on-target effect will show dose-dependent stabilization. If the protein stabilizes independently of the compound's known biochemical IC50​ , the shift is likely a non-specific thermal artifact.

Part 3: Performance Comparison - Pyrido[2,3-d]pyrimidines vs. Alternatives

When evaluating2[2] or 3[3], historical tool compounds often show a severe drop-off between biochemical potency and cellular target engagement. As shown in recent studies, optimizing the pyrido[2,3-d]pyrimidine core significantly rescues this cellular efficacy gap[2][6].

Table 2: Quantitative Target Engagement Comparison
Compound / Scaffold ClassPrimary TargetBiochemical Affinity ( IC50​ )Cellular TE (NanoBRET pIC50​ )In Vivo Viability
Optimized Pyrido[2,3-d]pyrimidine NUAK1< 10 nM7.0 High (Brain Penetrant)
WZ4003 (Pyrrolopyrimidine) NUAK115 nMLow / Undetectable Low (Poor ADME)
HTH-01-015 (Alternative) NUAK1< 20 nMLow / Undetectable Low
RP-3500 (Pyrido[2,3-d]pyrimidine) ATR1.0 nM9.4 (0.33 nM cell assay)Clinical Stage

Data synthesis highlights that while legacy compounds like WZ4003 possess biochemical potency, they fail to engage the target in live cells. The pyrido[2,3-d]pyrimidine scaffold overcomes this via superior membrane permeability and optimized ATP-pocket binding kinetics.

Part 4: Mechanistic Visualization

The ability of 5-Chloropyrido[2,3-d]pyrimidine compounds to engage their targets effectively halts downstream signaling cascades, forcing cell cycle arrest or apoptosis in oncological models.

Kinase_Pathway Stress Cellular Stress / DNA Damage Kinase Target Kinase (e.g., NUAK1 / ATR) Stress->Kinase Activates Effector Downstream Effectors (e.g., pCHK1, pTau) Kinase->Effector Phosphorylates Inhibitor 5-Chloropyrido[2,3-d]pyrimidine Inhibitor->Kinase Blocks ATP Pocket Survival Cell Survival / Proliferation Effector->Survival Promotes

Fig 2. Mechanism of kinase inhibition and pathway disruption by pyrido[2,3-d]pyrimidine compounds.

References

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. ResearchGate.
  • Navigating the Structure-Activity Landscape of 6-Chloropyrido[2,3-d]pyrimidine Analogs: A Comparative Guide. Benchchem.
  • TrypPROTACs Unlocking New Therapeutic Strategies. PMC.
  • Protein kinase inhibitors and uses thereof for the treatment of diseases and conditions. Google Patents (WO2020232190A1).
  • Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. PMC.

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Safety Operating Guide

5-Chloropyrido[2,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Master Plan: 5-Chloropyrido[2,3-d]pyrimidine

As a Senior Application Scientist, I frequently audit laboratory workflows involving complex halogenated heterocycles. 5-Chloropyrido[2,3-d]pyrimidine (CAS: 625105-44-4) is a critical building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antineoplastic agents[1]. However, its fused bicyclic structure, combined with a reactive chlorine substituent, presents unique operational and environmental hazards. This guide provides a self-validating, step-by-step protocol for the safe handling and terminal disposal of 5-Chloropyrido[2,3-d]pyrimidine, ensuring scientific integrity, regulatory compliance, and personnel safety.

Physicochemical Hazard Profile & Causality

Understanding the chemical behavior of a compound is the first step in mitigating its risks. 5-Chloropyrido[2,3-d]pyrimidine is a halogenated pyrimidine derivative. When subjected to heat or improper storage, the molecule can degrade, and during combustion, it undergoes specific chemical transformations that dictate our disposal strategy.

Table 1: Hazard Profile and Mechanistic Causality

Property / HazardIndicatorCausality & Operational Impact
Chemical Classification Halogenated HeterocycleRequires strict segregation from non-halogenated waste streams to prevent incompatible cross-reactions[2].
Thermal Decomposition Generates HCl, NOx, COxCleavage of the C-Cl bond and breakdown of the pyrimidine/pyridine rings at high temperatures release toxic hydrogen chloride and nitrogen oxides[3].
Corrosivity Potential Trace Acid GenerationOver time, halogenated organics can dissociate to produce trace acids. Metal storage containers must be avoided as they will corrode[2].
Environmental Toxicity HighDischarge into sewer systems is strictly prohibited due to potential mobility in water systems and disruption of aquatic ecosystems[4].

Operational Safety & Handling Protocol

Before discussing disposal, it is imperative to establish the operational baseline. Every protocol must be a self-validating system where safety measures inherently prevent exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always manipulate 5-Chloropyrido[2,3-d]pyrimidine within a properly functioning, face-velocity certified laboratory chemical fume hood[2]. This prevents the inhalation of aerosolized particulates or vapors.

  • Personal Protective Equipment (PPE): Personnel must wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[2]. The dual-layer glove system ensures that if the outer layer is compromised by chemical permeation, the inner layer provides a secondary barrier.

  • Tool Selection: Use only non-sparking tools and ensure all receiving equipment is grounded and bonded[5]. Halogenated organics and their solvents can present flammability risks; eliminating static discharge prevents flash ignition.

  • Storage: Store the compound in a tightly closed, original container in a secured, cool, and well-ventilated area, strictly segregated from strong acids, bases, metals, and oxidizing agents[2][3].

Step-by-Step Disposal Methodology

The terminal destruction of 5-Chloropyrido[2,3-d]pyrimidine cannot be achieved through standard evaporation or drain disposal[2]. It requires a highly controlled thermal destruction pathway.

Phase 1: Waste Segregation and Containment

  • Collect in Polyethylene: Transfer all waste containing 5-Chloropyrido[2,3-d]pyrimidine into a compatible, high-density polyethylene (HDPE) container. Scientific Rationale: Do not use metal safety cans. Halogenated waste can slowly dissociate to produce hydrochloric acid, which will corrode metal containers and lead to catastrophic leaks[2].

  • Labeling: Affix a workplace label explicitly identifying the contents as "Dangerous Waste: Halogenated Heterocycle (5-Chloropyrido[2,3-d]pyrimidine)"[2]. Avoid using only chemical abbreviations.

  • Secondary Containment: Place the primary waste container inside a secondary Nalgene or polypropylene tub to capture any potential breaches[2].

Phase 2: Terminal Destruction (Incineration)

  • Licensed Chemical Destruction: The waste must be transferred to a licensed chemical destruction plant capable of handling halogenated organics[4].

  • High-Temperature Incineration: The facility will introduce the waste into a primary combustion chamber operating at temperatures exceeding 950°C[6]. Scientific Rationale: This extreme heat is required to break the robust aromatic bonds of the pyrido-pyrimidine core, ensuring a combustion efficiency of >99.9%.

  • Wet Flue Gas Scrubbing (Critical Step): Because the combustion of this compound releases gaseous Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx)[3], the incinerator must be equipped with a wet flue gas scrubber[7]. The flue gas is guided against sprayed water and a caustic soda (NaOH) solution in a counterflow principle[6][7].

    • Reaction: HCl(g)​+NaOH(aq)​→NaCl(aq)​+H2​O(l)​

    • This neutralization prevents the emission of acid gases into the atmosphere, thereby preventing acid rain and protecting the facility's fabric filters from acid corrosion[6].

Spill Response and Disposal Workflow

In the event of an accidental release, immediate and methodical action is required. The following diagram maps the logical relationship between spill assessment, containment, and the ultimate disposal pathway.

SpillResponse Start 5-Chloropyrido[2,3-d]pyrimidine Spill / Waste Generated Assess Assess Volume & Containment Start->Assess SmallSpill Small Spill (< 10 mins to clean) Assess->SmallSpill Manageable LargeSpill Large Spill / Exposure Assess->LargeSpill Uncontained Absorb Absorb with Inert Material (Sand/Diatomite) SmallSpill->Absorb Evacuate Evacuate Area & Call EH&S LargeSpill->Evacuate Segregate Segregate as Halogenated Waste Absorb->Segregate Incinerate High-Temp Incineration (>950°C) Segregate->Incinerate Scrubbing Wet Flue Gas Scrubbing (NaOH Neutralization) Incinerate->Scrubbing Captures HCl & NOx

Figure 1: Decision tree and operational workflow for spill response and terminal disposal.

Conclusion

The handling and disposal of 5-Chloropyrido[2,3-d]pyrimidine demand a rigorous, scientifically grounded approach. By understanding the causality behind its physicochemical hazards—specifically its potential to generate corrosive acids upon degradation or combustion—laboratories can implement fail-safe protocols. Utilizing proper PPE, ensuring strict segregation in non-metallic containers, and mandating high-temperature incineration with wet flue gas scrubbing guarantees both personnel safety and environmental stewardship.

References

  • Halogenated Solvents: Safety Data Sheets (SDS) . Washington State University (WSU). [Link]

  • Chemical Compounds and Synthesis Overview . Scribd.[Link]

  • Flue Gas Scrubbing in Sludge Incineration . Knick International. [Link]

  • Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System . Aerosol and Air Quality Research (AAQR).[Link]

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A Senior Application Scientist's Guide to Handling 5-Chloropyrido[2,3-d]pyrimidine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-Chloropyrido[2,3-d]pyrimidine, a heterocyclic scaffold with significant potential in medicinal chemistry, demand not only scientific creativity but also an unwavering commitment to safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this and similar chlorinated heterocyclic compounds. Here, we will establish a self-validating system of protocols where the rationale behind each step is as crucial as the step itself.

Foundational Risk Assessment: Understanding the Hazard Profile

While a comprehensive toxicological profile for 5-Chloropyrido[2,3-d]pyrimidine is not extensively documented in public literature, the known hazards of analogous chlorinated pyrimidines and pyridines provide a robust basis for a conservative safety approach. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3][4]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][5]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful or toxic if ingested or inhaled, necessitating precautions to prevent these exposure routes.[3][6]

The presence of the chloro-substituent makes the pyrido[2,3-d]pyrimidine ring susceptible to nucleophilic substitution, a key feature for its synthetic utility but also a factor in its potential reactivity with biological macromolecules, underscoring the need for stringent handling protocols.[7]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the primary strategy for safe handling is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All manipulations of 5-Chloropyrido[2,3-d]pyrimidine, especially when handling the solid powder or preparing stock solutions, must be conducted in a properly functioning chemical fume hood.[8] This contains dust and vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final and critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific task being performed.

PPE Specification Summary
Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles & face shieldDouble nitrile glovesFully-buttoned lab coatRequired if outside a fume hood (NIOSH-approved respirator)
Preparing Solutions Safety goggles & face shieldDouble nitrile glovesChemical-resistant apron over lab coatNot required if performed in a fume hood
Running Reactions/Transfers Safety gogglesNitrile glovesLab coatNot required if performed in a fume hood
Work-up & Purification Safety goggles & face shieldDouble nitrile glovesChemical-resistant apron over lab coatNot required if performed in a fume hood
Detailed PPE Rationale
  • Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are mandatory.[3] A face shield worn over the goggles is required when handling the solid (risk of dust) or during solution transfers where splashing is possible.[8][10]

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement for hand protection.[8] For handling the solid compound or concentrated solutions, double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately upon contamination, preventing the spread of the chemical.[8] Always inspect gloves for tears or punctures before use.

  • Body Protection: A clean, fully buttoned laboratory coat should be worn at all times.[8] When handling larger quantities or during procedures with a higher splash risk (e.g., work-ups), a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work should ideally be performed within a fume hood to negate the need for respiratory protection. If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with a filter appropriate for organic vapors and particulates must be used.[3][10]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Protocol
  • Footwear Check: Confirm you are wearing closed-toe shoes.[8]

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on safety goggles.

  • Face Shield: If the procedure requires it, put on the face shield over the goggles.

Doffing (Removing) Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding touching the front surface.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Place it in a designated area for laundry or disposal.

  • Goggles: Remove safety goggles by handling the earpieces or strap.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling 5-Chloropyrido[2,3-d]pyrimidine fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Are you handling the solid powder? fume_hood->solid_or_liquid Yes respirator STOP! Consult EHS. Respirator Required. fume_hood->respirator No splash_risk Is there a significant splash risk? solid_or_liquid->splash_risk No ppe_solid Enhanced PPE: - Safety Goggles & Face Shield - Lab Coat - Double Nitrile Gloves solid_or_liquid->ppe_solid Yes ppe_basic Standard PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves splash_risk->ppe_basic No ppe_splash Enhanced PPE: - Safety Goggles & Face Shield - Lab Coat & Chemical Apron - Double Nitrile Gloves splash_risk->ppe_splash Yes

Caption: PPE selection workflow for handling 5-Chloropyrido[2,3-d]pyrimidine.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 5-Chloropyrido[2,3-d]pyrimidine must be treated as hazardous waste.[11]

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from glassware, must be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[11]

  • Sharps: Needles or other sharps used for transfers must be disposed of in a designated sharps container.

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations for hazardous waste.[11] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

By integrating these safety protocols into your standard operating procedures, you create a resilient and trustworthy system that protects both the integrity of your research and the well-being of your team.

References

  • BenchChem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet.
  • BenchChem. Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • Honeywell. Pyridine Safety Data Sheet.
  • Kanto Chemical Co., Inc. Pyridine Safety Data Sheet.
  • Fisher Scientific. 5-Chloropyrimidine Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine.
  • TCI Chemicals. 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. 5-Chloro-2-iodopyrimidine Safety Data Sheet.
  • Merck Millipore. 2,4,6-Trichloropyrimidine for synthesis Safety Data Sheet.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • BenchChem. Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.